molecular formula C7H9BrN2 B033904 3-Amino-2-bromo-4,6-dimethylpyridine CAS No. 104829-98-3

3-Amino-2-bromo-4,6-dimethylpyridine

Cat. No.: B033904
CAS No.: 104829-98-3
M. Wt: 201.06 g/mol
InChI Key: YHCPMPRWVKYCQS-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-4,6-dimethylpyridine is a highly valuable and versatile heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a unique substitution pattern where the electron-donating amino and methyl groups work in concert with the electron-withdrawing bromine atom, creating a reactive scaffold ideal for further functionalization. The bromine atom at the 2-position serves as an excellent leaving group, making this compound a prime candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to construct more complex bi-aryl or alkyl-aryl systems. Concurrently, the nucleophilic amino group at the 3-position can be utilized for condensation reactions, acylation, or sulfonylation to introduce diverse pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCPMPRWVKYCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365909
Record name 3-Amino-2-bromo-4,6-dimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104829-98-3
Record name 2-Bromo-4,6-dimethyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104829-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-bromo-4,6-dimethylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00365909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Amino-2-bromo-4,6-dimethylpyridine (CAS 104829-98-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-4,6-dimethylpyridine is a substituted aminopyridine compound. Aminopyridine derivatives are recognized as versatile building blocks in medicinal chemistry and materials science.[1] The presence of amino and bromo functional groups on the pyridine ring provides reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[2][3] While specific biological data for this particular compound is not extensively documented in publicly available literature, the broader class of aminopyridines has been investigated for various therapeutic applications, including as potential agents for neurological disorders, cancer, and inflammatory conditions.[2][4] This guide provides a summary of the known chemical and physical properties, a detailed synthesis protocol, and an overview of the potential applications of the aminopyridine scaffold in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 104829-98-3
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol [5]
Appearance Light yellow solid
Melting Point Not available
Boiling Point Not available
Purity Typically available at ≥95%
InChI InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3
InChIKey YHCPMPRWVKYCQS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=N1)Br)N)C

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[6] The synthesis involves a Hofmann rearrangement of a carboxamide precursor.

Experimental Protocol

Reaction: Hofmann rearrangement of 2-bromo-4,6-dimethylpyridine-3-carboxamide.

Reagents and Materials:

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • An aqueous solution of sodium hydroxide (2.1 g, 52.5 mmol in 21 mL of water) is cooled to -5 °C.

  • Bromine (2.8 g, 17.5 mmol) is added slowly dropwise to the cold sodium hydroxide solution.

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g, 14 mmol) is added to the mixture all at once.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The mixture is then warmed to 70 °C and stirred for an additional hour.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed by filtration and concentrated.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (2:1) eluent to yield the final product.[6]

Yield: 2.8 g (100%) of this compound as a light yellow solid.[6]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reagents Reactants & Conditions cluster_process Process cluster_product Product reagent1 2-bromo-4,6-dimethylpyridine-3-carboxamide step1 Hofmann Rearrangement reagent1->step1 reagent2 NaOH(aq) reagent2->step1 reagent3 Bromine reagent3->step1 condition1 1. -5°C to 0°C, 1h 2. 70°C, 1h condition1->step1 step2 Work-up & Extraction (Dichloromethane) step1->step2 step3 Purification (Silica Gel Chromatography) step2->step3 product This compound step3->product

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the aminopyridine scaffold is a common feature in many biologically active compounds. The presence of reactive amino and bromo groups allows for its use as a versatile intermediate in the synthesis of compound libraries for screening.

The general class of aminopyridines has been explored for a variety of therapeutic targets:

  • Neurological Disorders: Certain aminopyridine derivatives have been investigated for their effects on the central nervous system.[7]

  • Oncology: The aminopyridine core is present in some kinase inhibitors and other anti-cancer agents.[8]

  • Inflammatory Diseases: Substituted aminopyridines have been explored for their anti-inflammatory properties.[4]

  • Infectious Diseases: This scaffold has been used in the development of agents against protozoan neglected tropical diseases.[9]

Logical Relationship Diagram for Potential Applications

Potential_Applications Potential Applications of the Aminopyridine Scaffold cluster_core Core Scaffold core This compound (Aminopyridine Derivative) app1 Oncology (e.g., Kinase Inhibitors) core->app1 app2 Neurological Disorders core->app2 app3 Anti-inflammatory Agents core->app3 app4 Anti-infective Agents core->app4

Caption: Potential therapeutic areas for aminopyridine derivatives.

Conclusion

This compound is a readily synthesizable chemical intermediate. While its specific biological profile remains to be elucidated, its structural features make it a compound of interest for medicinal chemists. The established synthesis protocol provides a clear pathway to obtaining this molecule for further investigation and derivatization. Future research could focus on exploring the biological activities of this compound and its derivatives in various disease models to uncover its therapeutic potential.

References

2-bromo-4,6-dimethylpyridin-3-amine IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-bromo-4,6-dimethylpyridin-3-amine

Chemical Identity and Nomenclature

The unequivocally established IUPAC name for the chemical compound with the CAS Number 104829-98-3 is 2-bromo-4,6-dimethylpyridin-3-amine [1]. This compound is a functionalized pyridine derivative, featuring a bromine atom at the 2-position, an amine group at the 3-position, and two methyl groups at the 4- and 6-positions of the pyridine ring. It is recognized as a valuable intermediate in organic synthesis[2].

Physicochemical Properties

The fundamental physicochemical properties of 2-bromo-4,6-dimethylpyridin-3-amine have been compiled from various sources and are summarized below. These properties are crucial for designing experimental conditions, understanding its behavior in different solvents, and for analytical characterization.

PropertyValueSource
Molecular Formula C₇H₉BrN₂[1][2]
Molar Mass 201.06 g/mol [1][2][3]
Melting Point 61-62 °C[2]
Boiling Point 304.8 ± 37.0 °C (Predicted)[2]
Density 1.504 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 138.142 °C[2]
pKa 3.09 ± 0.18 (Predicted)[2]
Vapor Pressure 0.001 mmHg at 25°C[2]
Refractive Index 1.603[2]

Synthesis and Experimental Protocols

2-bromo-4,6-dimethylpyridin-3-amine is an important intermediate for the synthesis of pesticides, preservatives, and pharmaceutical raw materials[2]. A common synthetic route involves a two-step process starting from 2,4,6-collidine[2].

General Synthesis Route

The preparation method can be summarized in the following workflow:

  • Aromatic Bromination: An aromatic substitution reaction is performed on 2,4,6-collidine to introduce a bromine atom onto the pyridine ring, yielding 2-bromo-4,6-dimethylpyridine.

  • Amination: The resulting 2-bromo-4,6-dimethylpyridine undergoes a reaction with ammonia. This step introduces the amino group at the 3-position to form the final product, 2-bromo-4,6-dimethylpyridin-3-amine[2].

G cluster_0 Synthesis Workflow A 2,4,6-Collidine B Aromatic Substitution (Bromination) A->B C 2-Bromo-4,6-dimethylpyridine B->C D Reaction with Ammonia (Amination) C->D E 2-bromo-4,6-dimethylpyridin-3-amine D->E

A high-level overview of the synthesis of 2-bromo-4,6-dimethylpyridin-3-amine.

Biological Activity and Potential Applications

While direct studies on the biological signaling pathways of 2-bromo-4,6-dimethylpyridin-3-amine are not extensively documented, the broader class of substituted pyridine derivatives is of significant interest in medicinal chemistry due to their diverse biological activities[4]. Many pyridine-based compounds are explored as scaffolds for the development of kinase inhibitors, which are a major class of targeted therapeutics, particularly in oncology[5].

Relevance as a Kinase Inhibitor Scaffold

Heterocyclic compounds, including functionalized pyridines, serve as core structures for molecules designed to inhibit protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is a well-established target for cancer therapy[5]. While not directly demonstrated for 2-bromo-4,6-dimethylpyridin-3-amine itself, its structural motifs are relevant to the synthesis of more complex molecules that could potentially modulate such pathways. The diagram below illustrates a generalized kinase signaling cascade, highlighting the points where potential inhibitors, developed from intermediates like the topic compound, might act.

G cluster_1 Generalized Kinase Signaling Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Potential Pyridine-Based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Generalized MAPK pathway, a target for pyridine-scaffold-based kinase inhibitors.

Safety and Handling

As an organic amine and bromo-compound, 2-bromo-4,6-dimethylpyridin-3-amine may possess toxicity and irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment such as chemical-resistant gloves and safety goggles, are essential during handling. Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation[2]. The compound should be stored away from fire and oxidizing agents in a dry environment[2].

Conclusion

2-bromo-4,6-dimethylpyridin-3-amine is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its defined physicochemical properties and established synthesis route from 2,4,6-collidine make it a valuable building block for creating more complex molecules. While its direct biological activity is not a primary area of current research, its structural framework is highly relevant for the development of bioactive compounds, particularly in the domain of kinase inhibitors for therapeutic applications. Further research into derivatives of this compound could yield novel candidates for drug discovery programs.

References

In-Depth Technical Guide: 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-2-bromo-4,6-dimethylpyridine, a substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals. This document summarizes the available data on its molecular characteristics, synthesis, and safety profile.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 201.06 g/mol [1][2]
Molecular Formula C₇H₉BrN₂[1][2]
CAS Number 104829-98-3[1][2]
Melting Point 61-62 °C[2]
Boiling Point 304.805 °C at 760 mmHg[2]
Density 1.504 g/cm³[2]
Flash Point 138.142 °C[2]
LogP 2.62430[2]
Appearance Light yellow solid[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectral data is not publicly available, the following analyses have been referenced in commercial and database sources.

Spectroscopy Type Data Availability (Specific values not available)
¹H NMR Data is reportedly available from chemical suppliers.
¹³C NMR Data is reportedly available from chemical suppliers.
FT-IR Data is reportedly available from chemical suppliers.
Mass Spectrometry No specific fragmentation data is publicly available.

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[3]

Experimental Protocol

Reaction: Hofmann rearrangement of 2-bromo-4,6-dimethylpyridine-3-carboxamide.

Reagents:

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g, 14 mmol)

  • Bromine (2.8 g, 17.5 mmol)

  • Sodium hydroxide (2.1 g, 52.5 mmol)

  • Water (21 mL)

  • Dichloromethane

  • Saturated brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of sodium hydroxide (2.1 g) in water (21 mL) is cooled to -5 °C.

  • Bromine (2.8 g) is added dropwise to the cooled sodium hydroxide solution.

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g) is added to the mixture all at once.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The mixture is then warmed to 70 °C and stirred for an additional hour.

  • After completion, the reaction is cooled to room temperature.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed by filtration and concentration.

  • The residue is purified by silica gel column chromatography using a hexane-ethyl acetate (2:1) eluent to yield this compound (2.8 g, 100% yield) as a light yellow solid.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaOH_sol NaOH Solution (2.1g in 21mL H₂O) Mixing Mixing & Cooling (-5°C) NaOH_sol->Mixing Br2 Bromine (2.8g) Addition_Br2 Dropwise Addition of Bromine Br2->Addition_Br2 Amide 2-bromo-4,6-dimethylpyridine -3-carboxamide (3.19g) Addition_Amide Addition of Amide Amide->Addition_Amide Mixing->Addition_Br2 Addition_Br2->Addition_Amide Stir_0C Stirring at 0°C (1 hour) Addition_Amide->Stir_0C Stir_70C Stirring at 70°C (1 hour) Stir_0C->Stir_70C Extraction Extraction (Dichloromethane) Stir_70C->Extraction Wash Washing (Saturated Brine) Extraction->Wash Drying Drying (Na₂SO₄) Wash->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (Hexane:EtOAc 2:1) Concentration->Purification Final_Product 3-Amino-2-bromo-4,6- dimethylpyridine (2.8g) Purification->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. While substituted pyridine derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors and in other therapeutic areas, dedicated studies for this particular compound have not been identified in the searched literature.[4][5][6][7][8][9]

Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified as a flammable solid.[1] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.[11][12][13]

Hazard Statement Code
Flammable solidH228
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

References

An In-depth Technical Guide to the Synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a key synthesis pathway for 3-Amino-2-bromo-4,6-dimethylpyridine, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: Hofmann Rearrangement

The primary and well-documented method for the synthesis of this compound involves the Hofmann rearrangement of 2-bromo-4,6-dimethylpyridine-3-carboxamide. This reaction is characterized by the conversion of a primary amide to a primary amine with one fewer carbon atom.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Hofmann rearrangement.

ParameterValueReference
Starting Material2-bromo-4,6-dimethylpyridine-3-carboxamide[1]
ProductThis compound[1]
Molecular FormulaC7H9BrN2[2][3]
Molecular Weight201.06 g/mol [2][3]
Yield100%[1]
AppearanceLight yellow solid[1]
Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.[1]

Materials:

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br2)

  • Dichloromethane (CH2Cl2)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Hofmann Reagent: A solution of sodium hydroxide (2.1 g, 52.5 mmol) in water (21 mL) is cooled to -5 °C. Bromine (2.8 g, 17.5 mmol) is added dropwise to this solution.

  • Reaction Initiation: To the freshly prepared cold Hofmann reagent, 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g, 14 mmol) is added all at once.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour. Following this, the mixture is warmed to 70 °C and stirred for an additional hour.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Extraction is carried out with dichloromethane. The organic layer is subsequently washed with saturated brine and dried over anhydrous sodium sulfate.

  • Purification: The drying agent is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a hexane-ethyl acetate (2:1) eluent system.

  • Product Isolation: The purified product, this compound, is obtained as a light yellow solid (2.8 g, 100% yield).[1]

Synthesis Pathway Diagram

The following diagram illustrates the Hofmann rearrangement pathway for the synthesis of this compound.

Synthesis_Pathway reagent NaOH, Br₂, H₂O start 2-bromo-4,6-dimethylpyridine-3-carboxamide reagent->start product This compound start->product Hofmann Rearrangement

Caption: Hofmann rearrangement for the synthesis of this compound.

References

Spectroscopic data for 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available scientific and technical data for the compound 3-Amino-2-bromo-4,6-dimethylpyridine (CAS No. 104829-98-3). The information is intended to support research and development activities by presenting key chemical properties, a detailed synthesis protocol, and a workflow visualization of its preparation.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₉BrN₂, is a substituted pyridine derivative.[1] Its structural and physical characteristics are summarized in the table below.

PropertyValueSource
CAS Number 104829-98-3[1]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [2]
IUPAC Name 2-bromo-4,6-dimethylpyridin-3-amine[2]
Synonyms 5-Amino-6-bromo-2,4-lutidineCommercially available
Physical State Light yellow solidSynthesis observation
Purity Typically >95%Commercial suppliers[1]

Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data such as ¹H NMR and FT-IR for this compound, publicly accessible, quantitative spectral data is limited. Researchers requiring detailed spectroscopic characterization are advised to acquire the compound from a commercial source and perform the analysis, or to consult the supplementary information of relevant, albeit currently unavailable, research articles.

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on a Hofmann rearrangement of 2-bromo-4,6-dimethylpyridine-3-carboxamide.

Materials:

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Hypobromite Solution: A solution of sodium hydroxide (2.1 g, 52.5 mmol) in water (21 mL) is cooled to -5 °C. Bromine (2.8 g, 17.5 mmol) is added dropwise to the cold sodium hydroxide solution with stirring.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g, 14 mmol) is added in one portion. The reaction mixture is stirred at 0 °C for 1 hour.

  • Reaction Completion: The reaction mixture is then warmed to 70 °C and stirred for an additional hour.

  • Work-up and Extraction: After cooling to room temperature, the mixture is extracted with dichloromethane. The organic layer is washed with saturated brine and subsequently dried over anhydrous sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (2:1) as the eluent.

  • Product Isolation: The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a light yellow solid (2.8 g, 100% yield).

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Hofmann Rearrangement cluster_workup Work-up & Extraction cluster_purification Purification NaOH_aq Aqueous NaOH NaOBr Sodium Hypobromite Solution NaOH_aq->NaOBr -5 °C Br2 Bromine Br2->NaOBr -5 °C Reaction_0C Stir at 0 °C for 1h NaOBr->Reaction_0C Amide 2-bromo-4,6-dimethyl- pyridine-3-carboxamide Amide->Reaction_0C Reaction_70C Warm to 70 °C for 1h Reaction_0C->Reaction_70C Cooling Cool to RT Reaction_70C->Cooling Extraction Extract with CH₂Cl₂ Cooling->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Column Silica Gel Chromatography (Hexane:EtOAc 2:1) Concentrate->Column Product This compound (Light Yellow Solid) Column->Product

Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding the biological activity or associated signaling pathways for this compound. While related aminopyridine and dimethylpyridine structures have been investigated for various biological activities, including as kinase inhibitors, data for this specific compound is not available. Further research is required to elucidate its potential pharmacological profile.

Conclusion

This technical guide summarizes the currently available information on this compound. While a detailed synthesis protocol is established, a significant data gap exists in the public domain regarding its comprehensive spectroscopic characterization and biological activity. This presents an opportunity for further research to explore the properties and potential applications of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-Amino-2-bromo-4,6-dimethylpyridine. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Core Data Presentation

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on computational models and analysis of structurally similar compounds.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5~6.5 - 7.0Singlet (s)1HN/A
-NH₂~4.0 - 5.0Broad Singlet (br s)2HN/A
C4-CH₃~2.3 - 2.5Singlet (s)3HN/A
C6-CH₃~2.2 - 2.4Singlet (s)3HN/A

Structural and Signaling Pathway

The structure of this compound with the proton and key substituent assignments is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Weight: Accurately weigh approximately 5-25 mg of this compound.[1][2]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

  • Filtration: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[3]

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds is appropriate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is suitable for most organic compounds.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Shimming filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integration & Referencing phase->integrate assign Assign Signals integrate->assign interpret Interpret Spectrum assign->interpret report Generate Report interpret->report

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-2-bromo-4,6-dimethylpyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted ¹³C NMR data to facilitate its identification and characterization. The methodologies and structural assignments presented herein are grounded in established principles of NMR spectroscopy and data from analogous substituted pyridine derivatives.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated using computational methods and are presented to guide researchers in the analysis of experimentally obtained spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2110.2
C3145.8
C4146.5
C5119.7
C6155.1
4-CH₃23.5
6-CH₃24.1

Disclaimer: These are computationally predicted values and may differ from experimental results.

Molecular Structure and Carbon Numbering

The structural formula of this compound with the corresponding carbon numbering for NMR assignment is depicted below.

molecular_structure cluster_molecule C2 C2 C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 NH2 NH₂ C3->NH2 C5 C5 C4->C5 CH3_4 H₃C C4->CH3_4 C6 C6 C5->C6 N1 N C6->N1 CH3_6 CH₃ C6->CH3_6 N1->C2 workflow cluster_workflow ¹³C NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning, Shimming) A->B C Data Acquisition (Proton-Decoupled Experiment) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Chemical Shift Assignment) D->E F Structural Confirmation E->F

Reactivity of the Amino Group in 3-Aminopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyridine is a versatile building block in organic synthesis, crucial for the development of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its unique electronic structure, characterized by the interplay between the pyridine ring and the exocyclic amino group, governs its reactivity and makes it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of the reactivity of the amino group in 3-aminopyridines, with a focus on key transformations relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the effective utilization of this important scaffold.

Electronic Properties and Basicity of 3-Aminopyridine

The reactivity of 3-aminopyridine is dictated by the presence of two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The pyridine ring is electron-withdrawing, which reduces the electron density on the amino group, making it a weaker nucleophile compared to aliphatic amines.[2]

The basicity of the two nitrogen atoms is a critical factor in determining the regioselectivity of reactions. The pyridine nitrogen is generally more basic than the amino group. This is because the lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not involved in the aromatic system, while the lone pair on the amino group can be partially delocalized into the pyridine ring.[3] Protonation typically occurs first at the ring nitrogen.

Table 1: pKa Values of Pyridine and Aminopyridines

CompoundpKa (Conjugate Acid)Reference
Pyridine5.23[4]
2-Aminopyridine6.86[5]
3-Aminopyridine5.98[6]
4-Aminopyridine9.17[5]

Note: Higher pKa values indicate greater basicity of the conjugate acid, and thus the parent base.

Key Reactions of the Amino Group

The amino group of 3-aminopyridine undergoes a variety of important chemical transformations, making it a versatile handle for molecular elaboration.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in many pharmaceutical compounds. The amino group of 3-aminopyridine can be readily acylated using various acylating agents, such as acyl chlorides and acid anhydrides, typically in the presence of a base to neutralize the acid byproduct.[7]

Table 2: Representative Yields for N-Acylation of 3-Aminopyridine Derivatives

Acylating AgentBaseSolventProductYield (%)Reference
Benzoyl chloridePyridineDichloromethaneN-(pyridin-3-yl)benzamide~90% (typical)[7]
Acetic anhydrideNoneNeatN-(pyridin-3-yl)acetamideGood to Excellent[8]
Various Acyl ChloridesDIPEADichloromethaneVarious N-acyl-3-aminopyridinesModerate to Excellent[7]
  • Materials: 3-Aminopyridine (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Aminopyridine in DCM cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_acyl Add Benzoyl Chloride Dropwise add_base->add_acyl warm Warm to RT & Stir add_acyl->warm monitor Monitor by TLC warm->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end N-(pyridin-3-yl)benzamide purify->end

Caption: Workflow for the N-acylation of 3-aminopyridine.

N-Alkylation

N-alkylation of 3-aminopyridine can be challenging due to the potential for reaction at both the amino group and the pyridine nitrogen, as well as over-alkylation. Regioselectivity can be influenced by the nature of the alkylating agent, the base, and the reaction conditions. The use of specific reagents and protocols can favor mono-alkylation of the amino group.[9]

Table 3: Regioselectivity in N-Alkylation of Aminopyridines

Alkylating AgentBaseSolventMajor ProductReference
Alkyl HalideStrong Base (e.g., NaH)DMFMixture of N-alkyl and ring-alkylated productsGeneral Observation
Aldehyde/Ketone (Reductive Amination)Reducing Agent (e.g., NaBH(OAc)₃)DichloroethaneN-alkyl-3-aminopyridine[10]
N-Aminopyridinium SaltsCs₂CO₃AcetonitrileSecondary Amines[9]
  • Materials: 3-Aminopyridine (1.0 eq), Aldehyde or Ketone (1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloroethane (DCE).

  • Procedure:

    • To a solution of 3-aminopyridine and the carbonyl compound in DCE, add NaBH(OAc)₃ in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amine 3-Aminopyridine imine Iminium Ion amine->imine + Carbonyl carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkyl-3-aminopyridine imine->product + NaBH(OAc)₃

Caption: Simplified pathway for reductive amination.

Diazotization

The amino group of 3-aminopyridine can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic solution). These diazonium salts are versatile intermediates that can undergo various subsequent reactions, most notably azo coupling to form azo dyes. The reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11]

  • Materials: 3-Aminopyridine (1.0 eq), Sodium Nitrite (1.0 eq), Hydrochloric Acid, Coupling agent (e.g., 2-naphthol), Sodium Hydroxide.

  • Procedure:

    • Diazotization:

      • Dissolve 3-aminopyridine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

      • Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

      • Stir for 15-20 minutes at 0-5 °C.

    • Azo Coupling:

      • In a separate flask, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

      • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

      • An azo dye will precipitate. Stir the mixture in the ice bath for 30 minutes.

      • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Diazotization_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling amine_sol 3-Aminopyridine in HCl(aq) diazonium 3-Pyridyldiazonium Chloride amine_sol->diazonium nitrite_sol NaNO₂(aq) nitrite_sol->diazonium Slow Addition azo_dye Azo Dye Precipitate diazonium->azo_dye Slow Addition coupler_sol Coupling Agent in NaOH(aq) coupler_sol->azo_dye

Caption: General workflow for diazotization and azo coupling.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group in 3-aminopyridine can influence palladium-catalyzed cross-coupling reactions. While the amino group itself can be a coupling partner in Buchwald-Hartwig amination, it can also act as a ligand for the palladium catalyst, potentially inhibiting the reaction. Careful selection of ligands and reaction conditions is therefore crucial.

For Suzuki-Miyaura coupling, a halogenated 3-aminopyridine is typically used. The amino group generally does not need to be protected if the appropriate catalyst system is chosen.

Table 4: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[12]
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82[12]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78[12]
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80[12]

Note: This data is for a close structural analog and provides a strong indication of expected yields for 3-amino-5-bromopyridine.[2]

  • Materials: 3-Amino-5-bromopyridine (1.0 eq), Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), Potassium phosphate (2.0 eq), 1,4-Dioxane, Degassed water.

  • Procedure:

    • To a dry reaction vessel, add 3-amino-5-bromopyridine, the arylboronic acid, potassium phosphate, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

    • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through celite.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify by column chromatography.[2][12]

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. 3-Aminopyridine can act as the amine coupling partner. The choice of palladium precursor, ligand, and base is critical for achieving high yields.[13]

Table 5: General Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)
Aryl Bromide/Chloride3-AminopyridinePd₂(dba)₃ / XantphosCs₂CO₃Toluene/Dioxane80-110
Aryl Bromide/Chloride3-AminopyridinePd(OAc)₂ / BINAPNaOtBuToluene80-110
  • Materials: Aryl halide (1.0 eq), 3-Aminopyridine (1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Ligand (e.g., Xantphos, 4-10 mol%), Base (e.g., Cs₂CO₃, 1.5-2.0 eq), Anhydrous solvent (e.g., Toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide, 3-aminopyridine, base, palladium catalyst, and ligand to a dry reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(L)₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(L)₂-NHR pd2_halide->pd2_amido + RNH₂ - HX pd2_amido->pd0 product Ar-NHR pd2_amido->product Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The amino group in 3-aminopyridine provides a versatile handle for a wide range of chemical transformations that are of high importance in the synthesis of pharmaceuticals and other functional molecules. A thorough understanding of its electronic properties and the careful selection of reaction conditions are paramount to achieving desired outcomes in terms of yield and regioselectivity. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize 3-aminopyridine and its derivatives in their synthetic endeavors.

References

The Decisive Role of Bromine in 2-Halopyridine Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Halopyridines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The nature of the halogen at the 2-position profoundly influences the reactivity of the pyridine ring, dictating the optimal conditions for a wide array of chemical transformations. Among the halogens, bromine occupies a unique and often advantageous position, offering a finely tuned balance of reactivity that makes 2-bromopyridine a preferred substrate in many synthetic applications. This in-depth technical guide explores the pivotal role of bromine in the reactivity of 2-halopyridines, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize these critical synthons. We will delve into a comparative analysis of 2-halopyridine reactivity in key transformations, provide detailed experimental protocols, and visualize complex chemical processes to offer a comprehensive understanding of this important class of compounds.

The Influence of the Halogen on Reactivity: A Comparative Overview

The reactivity of 2-halopyridines (where the halogen can be fluorine, chlorine, bromine, or iodine) is a nuanced interplay of several factors, primarily the carbon-halogen (C-X) bond strength and the electronic effect of the halogen. These factors dictate the facility of two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the 2-halopyridine to the palladium(0) catalyst. The efficiency of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the reactivity of 2-halopyridines in these transformations generally follows the trend:

I > Br > Cl > F [1]

This trend highlights the advantageous position of bromine. While 2-iodopyridines are the most reactive, their higher cost and lower stability can be drawbacks. Conversely, 2-chloropyridines are less reactive and often necessitate more forcing conditions, including higher temperatures and more specialized, expensive ligands to achieve comparable yields to their bromo counterparts.[1] 2-Bromopyridines, therefore, represent an optimal balance of high reactivity and practical utility.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the reaction rate. When the initial attack of the nucleophile is the rate-determining step, the high electronegativity of fluorine provides the greatest stabilization through its inductive effect. This leads to the characteristic reactivity order:

F > Cl > Br > I [2]

However, the leaving group ability of the halogen becomes more important when the expulsion of the halide is the rate-limiting step, which is often observed with highly charged, localized nucleophiles. In such cases, the reactivity order can be inverted to favor the best leaving groups:

I > Br > Cl > F [2]

This dual reactivity profile underscores the importance of understanding the specific reaction conditions and nucleophile choice when working with 2-halopyridines.

Quantitative Data on 2-Halopyridine Reactivity

To provide a clearer, quantitative comparison, the following tables summarize the relative reactivity of 2-halopyridines in key synthetic transformations.

Table 1: Relative Reactivity of 2-Halopyridines in Suzuki-Miyaura Coupling
2-HalopyridineRelative ReactivityTypical Reaction ConditionsNotes
2-FluoropyridineVery LowGenerally unreactive under standard conditions.Strong C-F bond makes oxidative addition difficult.
2-ChloropyridineLow to ModerateRequires higher temperatures, stronger bases, and more active catalysts (e.g., bulky, electron-rich phosphine ligands).[1]Less reactive than 2-bromopyridine.
2-BromopyridineHighReadily undergoes coupling under a wide range of conditions with various palladium catalysts.Offers a good balance of reactivity and stability.
2-IodopyridineVery HighMost reactive, often coupling at lower temperatures and with shorter reaction times.[1]Can be more expensive and less stable than 2-bromopyridine.
Table 2: Relative Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution (SNAr) with Sodium Ethoxide in Ethanol
2-HalopyridineRelative Rate (krel)Reactivity Order
2-Fluoropyridine320F > Cl
2-Chloropyridine1

Data adapted from a comparative kinetic study. The high reactivity of 2-fluoropyridine is attributed to the rate-determining formation of the Meisenheimer complex, which is stabilized by the highly electronegative fluorine atom.[3][4][5]

Table 3: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
Substratek3 (103 M-2s-1 at 25°C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reactivity Order
2-Fluoro-N-methylpyridinium1.8314.6-15.4F ≈ Cl ≈ Br ≈ I
2-Chloro-N-methylpyridinium1.8012.0-23.8
2-Bromo-N-methylpyridinium1.8213.9-17.8
2-Iodo-N-methylpyridinium1.8214.9-14.4

This data illustrates a scenario where the "element effect" is not observed, and the reactivities of the different halopyridinium salts are nearly identical. This is attributed to a change in the rate-determining step to the deprotonation of the addition intermediate.[2][6]

Key Reactions of 2-Bromopyridine: Mechanisms and Workflows

The versatility of 2-bromopyridine is best illustrated by its successful application in a variety of critical synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the 2-bromopyridine to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the desired biaryl product.

Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 2-bromopyridine with a nucleophile proceeds through a Meisenheimer intermediate. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group 2-Bromopyridine 2-Bromopyridine Meisenheimer_Complex Meisenheimer Intermediate (Resonance Stabilized) 2-Bromopyridine->Meisenheimer_Complex + Nu- Nucleophile Nu- Product 2-Nu-Pyridine Bromide_Ion Br- Meisenheimer_Complex_2->Product - Br-

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add 2-bromopyridine, coupling partner, base, and catalyst to a dry flask. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere: - Evacuate and backfill with argon or nitrogen (3x). Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature (e.g., 80-120 °C) with Stirring Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. Monitoring->Workup Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification End End Purification->End

General workflow for palladium-catalyzed cross-coupling.
Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the 2-bromopyridine and the amine to the reaction mixture.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for Nucleophilic Aromatic Substitution of 2-Halopyridines (Comparative Experiment)

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • 2-Chloropyridine (1.0 equiv)

  • 2-Bromopyridine (1.0 equiv)

  • Nucleophile (e.g., sodium ethoxide in ethanol, 1.1 equiv)

  • Anhydrous solvent (e.g., ethanol)

Procedure:

  • Set up three parallel reactions in separate, dry reaction vessels, each containing one of the 2-halopyridines.

  • Dissolve each 2-halopyridine in the anhydrous solvent under an inert atmosphere.

  • Add the nucleophile solution to each reaction vessel simultaneously while maintaining the same temperature for all reactions.

  • Monitor the progress of each reaction at regular time intervals by taking aliquots and analyzing them by a suitable method (e.g., GC-MS or LC-MS) to determine the consumption of the starting material and the formation of the product.

  • The relative reactivity can be determined by comparing the reaction rates or the time required for complete conversion.

  • Upon completion, quench the reactions and perform a standard aqueous work-up.

  • Isolate and purify the products for characterization and yield determination.

Conclusion

The strategic choice of the halogen in the 2-position of a pyridine ring is a critical parameter in synthetic design. Bromine, in particular, offers a compelling combination of high reactivity in palladium-catalyzed cross-coupling reactions and predictable reactivity in nucleophilic aromatic substitutions. This makes 2-bromopyridine an exceptionally versatile and widely used building block in the pharmaceutical and agrochemical industries. By understanding the underlying principles of its reactivity and having access to robust experimental protocols, researchers can effectively harness the synthetic potential of 2-bromopyridine to construct complex molecular architectures with precision and efficiency. This guide provides a foundational resource for scientists and drug development professionals to make informed decisions in the application of 2-halopyridines, ultimately accelerating the pace of innovation.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Dimethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dimethylpyridines, also known as lutidines, are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their electronic properties, which can be finely tuned through the introduction of various substituents, govern their interactions with biological targets and their performance in optoelectronic applications. This guide provides a comprehensive overview of the electronic properties of substituted dimethylpyridines, detailing their synthesis, spectroscopic and electrochemical characterization, and the theoretical principles underpinning the observed substituent effects. Detailed experimental protocols and data are presented to serve as a practical resource for researchers in the field.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The introduction of methyl groups, as in dimethylpyridines (lutidines), and further substitution on the pyridine ring allows for the precise modulation of the molecule's electronic structure. These modifications influence key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the compound's absorption and emission characteristics, as well as its redox behavior.

Understanding the relationship between the nature and position of substituents and the resulting electronic properties is crucial for the rational design of novel drug candidates and advanced materials. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically employed to alter the electron density within the pyridine ring, leading to predictable shifts in spectroscopic and electrochemical signatures. This guide will explore these substituent effects in detail, providing both a theoretical framework and practical experimental data.

Synthesis of Substituted Dimethylpyridines

The synthesis of substituted dimethylpyridines can be achieved through various synthetic routes. A common approach involves the condensation of β-dicarbonyl compounds with an aldehyde and ammonia or an ammonium salt, known as the Hantzsch pyridine synthesis. Post-synthesis modification of the dimethylpyridine core is another strategy to introduce a diverse range of substituents.

For example, the synthesis of certain 4,6-disubstituted-3-cyano-2-pyridones, which are structurally related to dimethylpyridines, can be achieved under microwave irradiation.[1] The synthesis of various pyridine derivatives often involves multi-step reactions, and their structures are confirmed using techniques like IR, NMR, and single-crystal X-ray diffraction.[2]

Spectroscopic Properties

The electronic properties of substituted dimethylpyridines are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecule.

UV-Vis Absorption Spectroscopy

The absorption of ultraviolet and visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is influenced by the energy gap between these orbitals.

Substituents on the dimethylpyridine ring significantly affect the λmax. Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), tend to increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), lower the energy of the LUMO, also resulting in a red shift. The magnitude of this shift is dependent on the strength of the substituent and its position on the pyridine ring.[3]

Table 1: Representative UV-Vis Absorption Data for Substituted Pyridine Derivatives

Compound/SubstituentSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
PyridineAqueous2542750[4]
2,6-Lutidine----
4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileVarious310-332-[2]
4-(p-methoxyphenyl)-2,6-dimethylpyridine----
4-(p-nitrophenyl)-2,6-dimethylpyridine----
Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

The nature of the substituents also plays a crucial role in the fluorescence properties of dimethylpyridine derivatives. Generally, substituents that promote intramolecular charge transfer (ICT) can lead to large Stokes shifts and solvent-dependent emission spectra (solvatochromism).[5] The fluorescence quantum yields can be significantly affected by the substituent, with some groups enhancing emission while others quench it through non-radiative decay pathways.[6]

Table 2: Representative Fluorescence Data for Substituted Pyridine Derivatives

Compound/SubstituentSolventλem (nm)Quantum Yield (Φf)Reference
2-(benzylamino)-4-(4-methoxyphenyl)-6-(propylamino)nicotinonitrileDCM4870.08[6]
2-(benzylamino)-4-(4-(trifluoromethyl)phenyl)-6-(propylamino)nicotinonitrileDCM4680.22[6]
meso-Carboxy BODIPY with 2,6-diiodo substituentsMethanol5450.03[7]
meso-Carboxy BODIPY with 2,6-distyryl substituentsMethanol6220.49[7]

Note: This table provides examples of fluorescence data for substituted pyridine and related derivatives to illustrate general trends.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of molecules, providing information about their HOMO and LUMO energy levels. In a CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured.

For substituted dimethylpyridines, the oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. Electron-donating substituents make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing substituents make it easier to reduce (less negative reduction potential).[8]

Table 3: Representative Electrochemical Data for Polypyridine Ligands and Complexes

CompoundEpc (V) vs FcH/FcH⁺Epa (V) vs FcH/FcH⁺ΔEp (V)Reference
--INVALID-LINK--₂-1.25 (CoII/I)-1.160.09[8]
--INVALID-LINK--₂-1.04 (CoII/I)-0.950.09[8]
Ligand 5a (a bipyridine derivative)-2.31-2.220.09[8]

Note: This table presents data for cobalt complexes with polypyridine ligands to illustrate the type of information obtained from cyclic voltammetry.

Experimental Protocols

UV-Vis Absorption Spectroscopy
  • Preparation of Solutions: Prepare a stock solution of the substituted dimethylpyridine derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).[3] From the stock solution, prepare a series of dilutions to determine the molar absorptivity.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).[2]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Cyclic Voltammetry
  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in a suitable non-aqueous solvent like acetonitrile or dimethylformamide (DMF).[9][10]

  • Electrode Preparation: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11] Polish the working electrode before each measurement.

  • Analyte Solution: Dissolve the substituted dimethylpyridine derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.[12]

  • Measurement: De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.[13] Perform the cyclic voltammetry scan over a suitable potential range at a specific scan rate (e.g., 100 mV/s).[8] It is advisable to run scans at multiple scan rates to check for reversibility.[14]

  • Data Analysis: Determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E₁/₂) can be estimated as the average of Epa and Epc for a reversible couple.

Theoretical Framework and Data Interpretation

Substituent Effects and the Hammett Equation

The electronic effects of substituents on the properties of substituted dimethylpyridines can be quantified using the Hammett equation:

log(K/K₀) = ρσ

or for reaction rates:

log(k/k₀) = ρσ

where K and k are the equilibrium constant and rate constant for the substituted compound, respectively, and K₀ and k₀ are for the unsubstituted compound. The substituent constant (σ) depends on the nature and position of the substituent, while the reaction constant (ρ) is characteristic of the particular reaction or equilibrium and its sensitivity to electronic effects.[15][16] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups favor the reaction.[16]

This linear free-energy relationship can be extended to correlate spectroscopic and electrochemical data. For instance, the frequencies of absorption maxima or the redox potentials can be plotted against Hammett substituent constants to gain insights into the electronic nature of the transitions and redox processes.

Visualizations

Experimental_Workflow_for_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis S1 Synthesis of Substituted Dimethylpyridine S2 Purification (e.g., Column Chromatography) S1->S2 C1 UV-Vis Spectroscopy S2->C1 C2 Fluorescence Spectroscopy S2->C2 C3 Cyclic Voltammetry S2->C3 D1 Determination of λmax, ε C1->D1 D2 Determination of λem, Φf C2->D2 D3 Determination of E½, HOMO/LUMO levels C3->D3 D4 Structure-Property Relationship (e.g., Hammett Plot) D1->D4 D2->D4 D3->D4

Caption: Experimental workflow for the synthesis and characterization of substituted dimethylpyridines.

Hammett_Relationship cluster_input Input Parameters cluster_correlation Correlation cluster_output Output & Interpretation Substituent Substituent Properties (e.g., Hammett Constant σ) Hammett Hammett Equation log(k/k₀) = ρσ Substituent->Hammett Reaction Reaction/Property Type (e.g., pKa, λmax, E½) Reaction->Hammett Rho Reaction Constant (ρ) (Sensitivity to Substituent Effects) Hammett->Rho Mechanism Mechanistic Insights Rho->Mechanism

Caption: Logical relationship of the Hammett equation for interpreting substituent effects.

Conclusion

The electronic properties of substituted dimethylpyridines are highly tunable and play a critical role in their application in various scientific fields. This guide has provided a comprehensive overview of the key concepts, experimental methodologies, and theoretical frameworks necessary to understand and investigate these properties. By systematically applying the principles and protocols outlined herein, researchers can effectively design and characterize novel substituted dimethylpyridine derivatives with tailored electronic characteristics for their specific applications.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous natural products and synthetic drugs. 3-Amino-2-bromo-4,6-dimethylpyridine is a highly functionalized pyridine scaffold that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom, and activating methyl groups on the pyridine core provides a rich platform for chemical diversification, enabling the synthesis of complex molecules with potential biological activities. This technical guide explores the synthesis, reactivity, and potential applications of this compound in the development of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueReference
CAS Number 104829-98-3[1][2][3][4]
Molecular Formula C₇H₉BrN₂[2][5]
Molecular Weight 201.06 g/mol [2][5]
IUPAC Name 2-bromo-4,6-dimethylpyridin-3-amine[2]
Appearance Light yellow solid[1]
Purity Typically ≥95%[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Hofmann rearrangement of the corresponding carboxamide precursor, 2-bromo-4,6-dimethylpyridine-3-carboxamide. This reaction provides the target compound in high yield.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-bromo-4,6-dimethylpyridine-3-carboxamide process Hofmann Rearrangement start->process Reaction reagents 1. Bromine (Br₂) 2. Sodium Hydroxide (NaOH) 3. Water (H₂O) reagents->process Addition product This compound process->product Yields

Caption: Synthesis workflow for this compound.

Experimental Protocol: Hofmann Rearrangement

A detailed protocol for the synthesis of this compound is provided below, based on established procedures.[1]

Materials:

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide (14 mmol)

  • Sodium hydroxide (NaOH) (52.5 mmol)

  • Bromine (Br₂) (17.5 mmol)

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (2:1 mixture for eluent)

Procedure:

  • An aqueous solution of sodium hydroxide (2.1 g in 21 mL of water) is prepared and cooled to -5 °C in an ice-salt bath.

  • Bromine (2.8 g) is added dropwise to the cold NaOH solution with stirring.

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g) is added to the mixture all at once.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The temperature is then raised to 70 °C, and stirring is continued for another hour.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using a hexane-ethyl acetate (2:1) eluent.

  • The final product, this compound, is obtained as a light yellow solid.

Quantitative Data:

ReactantMoles (mmol)ProductYield
2-bromo-4,6-dimethylpyridine-3-carboxamide14This compound100% (2.8 g)[1]

Reactivity and Potential in Medicinal Chemistry

The synthetic utility of this compound stems from the distinct reactivity of its amino and bromo functional groups. This dual reactivity allows for sequential or orthogonal modifications, making it an ideal scaffold for building molecular complexity and generating compound libraries for high-throughput screening.

  • Amino Group (Position 3): The amino group is a potent nucleophile and can readily undergo a variety of transformations, including acylation, sulfonylation, alkylation, and diazotization followed by coupling reactions. These reactions are fundamental for introducing diverse side chains that can modulate the pharmacological properties of the final compound.

  • Bromo Group (Position 2): The bromine atom is an excellent leaving group and a key handle for modern cross-coupling reactions. It is particularly amenable to palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkyl, and alkyne substituents, which are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

The presence of both functional groups makes this compound a valuable intermediate for constructing novel heterocyclic systems.[6] For instance, intramolecular reactions can be designed to form fused ring systems, which are common motifs in biologically active molecules.

G cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions start This compound acylation Acylation start->acylation sulfonylation Sulfonylation start->sulfonylation alkylation Alkylation start->alkylation suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) start->suzuki buchwald Buchwald-Hartwig (N/O-Arylation) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira

Caption: Key reaction pathways for this compound.

Potential Therapeutic Applications

While specific drugs derived directly from this compound are not yet prominent in the literature, the broader class of substituted aminopyridines serves as crucial intermediates in the synthesis of a wide range of biologically active molecules. The structural motifs accessible from this scaffold are relevant to several therapeutic areas.

  • Oncology: Substituted pyridines are core components of numerous kinase inhibitors used in cancer therapy. The ability to introduce diverse substituents via cross-coupling reactions makes this compound a valuable starting material for developing novel anti-cancer agents.[7] For example, derivatives of related aminopyrimidines have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma.[8]

  • Inflammatory Diseases: The aminopyridine scaffold has been utilized in the development of anti-inflammatory drugs.[7] By modifying the substituents on the pyridine ring, it is possible to tune the activity and selectivity of compounds towards specific inflammatory targets.

  • Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antiviral agents. For instance, analogs have been designed as mechanism-based inhibitors of enzymes essential for bacterial survival, such as BioA in Mycobacterium tuberculosis.[9]

  • Agrochemicals: Beyond pharmaceuticals, this scaffold is valuable in the agrochemical industry for the development of new pesticides and herbicides.[7][10] The reactivity of the amino and bromo groups allows for the creation of molecules with tailored biological activity against agricultural pests and weeds.

Representative Experimental Protocol: Suzuki Coupling

To illustrate the synthetic utility of the bromo group, a representative protocol for a Suzuki cross-coupling reaction is provided. This reaction is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).

  • The solvent mixture is added, and the reaction is heated (e.g., to 80-100 °C) with stirring for several hours until completion (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-aryl-3-amino-4,6-dimethylpyridine derivative.

G cluster_start Scaffold cluster_process Process cluster_screening Screening cluster_hit Hit Identification cluster_optimization Optimization cluster_lead Lead Compound start 3-Amino-2-bromo- 4,6-dimethylpyridine process Library Synthesis (e.g., Suzuki, Acylation) start->process Diversification screening High-Throughput Screening (HTS) process->screening hit Hit Compound screening->hit optimization Structure-Activity Relationship (SAR) Studies hit->optimization optimization->process Iterative Design lead Lead Compound optimization->lead

Caption: Logical workflow for drug discovery using the title scaffold.

Conclusion

This compound is a valuable and highly versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity allows for the strategic and efficient synthesis of diverse compound libraries. The potential to generate novel molecules with applications in oncology, inflammation, and infectious diseases makes this scaffold a compelling starting point for future research and development efforts. As synthetic methodologies continue to advance, the utility of such functionalized heterocyclic intermediates will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

The Versatile Building Block: A Technical Guide to 3-Amino-2-bromo-4,6-dimethylpyridine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-4,6-dimethylpyridine is a strategically functionalized pyridine derivative that serves as a valuable building block in the synthesis of a diverse array of fused heterocyclic compounds. Its unique arrangement of an amino group, a bromo substituent, and two methyl groups on the pyridine core offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound in the development of medicinally relevant heterocyclic systems, with a particular focus on its potential in kinase inhibitor discovery.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 201.06 g/mol . Its chemical structure and key properties are summarized in the table below.

PropertyValue
CAS Number 104829-98-3
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
Appearance Solid

Synthesis of this compound

A common synthetic route to this compound involves the Hofmann rearrangement of 2-bromo-4,6-dimethylnicotinamide.

Synthesis of this compound start 2-Bromo-4,6-dimethylnicotinamide product This compound start->product Hofmann Rearrangement reagents Br₂, NaOH, H₂O

Synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

To a solution of sodium hydroxide (3.0 eq) in water at 0-5 °C, bromine (1.05 eq) is added dropwise. To this solution, 2-bromo-4,6-dimethylnicotinamide (1.0 eq) is added, and the reaction mixture is stirred at 0 °C for 1 hour. The temperature is then raised to 70 °C and maintained for an additional hour. After cooling to room temperature, the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and bromo groups in this compound allows for its versatile use in the construction of various fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through the reaction of this compound with α-haloketones.

Synthesis of Imidazo[1,2-a]pyridines start 3-Amino-2-bromo- 4,6-dimethylpyridine intermediate N-Alkylated Intermediate start->intermediate Nucleophilic Substitution reagent α-Haloketone (e.g., R-CO-CH₂Br) product Substituted Imidazo[1,2-a]pyridine intermediate->product Intramolecular Cyclization

General synthesis of Imidazo[1,2-a]pyridines.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

A mixture of this compound (1.0 eq) and an appropriate α-haloketone (1.1 eq) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The crude product is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a core structure in many kinase inhibitors and other therapeutic agents.[1] A common synthetic strategy involves the condensation of an aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. While direct synthesis from this compound would require a multi-step transformation to first form a pyrazole ring, its analogs are widely used in such cyclization reactions.

Synthesis of Pyrazolo[3,4-b]pyridines start 5-Aminopyrazole Derivative product Substituted Pyrazolo[3,4-b]pyridine start->product Cyclocondensation reagent α,β-Unsaturated Ketone

General synthesis of Pyrazolo[3,4-b]pyridines.

Experimental Protocol: General Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

To a solution of an α,β-unsaturated ketone (1.0 eq) in DMF, a solution of a 5-amino-1-phenyl-pyrazole (1.0 eq) in ethanol is added at room temperature. The reaction mixture is degassed, and a Lewis acid catalyst such as ZrCl₄ (0.3 eq) is added.[1] The mixture is then stirred vigorously at an elevated temperature (e.g., 95 °C) for several hours.[1] After completion, the reaction is concentrated in vacuo, and the residue is partitioned between an organic solvent (e.g., chloroform) and water. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.

Reactant 1Reactant 2ProductYieldReference
5-amino-1-phenyl-pyrazole(E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine28%[1]
5-amino-1-phenyl-pyrazole(E)-4-(anthracen-9-yl)but-3-en-2-one4-(anthracen-9-yl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine13%[1]
5-amino-1-phenyl-pyrazole(E)-4-(pyren-1-yl)but-3-en-2-one6-methyl-1-phenyl-4-(pyren-1-yl)-1H-pyrazolo[3,4-b]pyridine20%[1]
Synthesis of Triazolo[4,3-a]pyridines

The triazolopyridine core is another important pharmacophore found in a variety of biologically active molecules. The synthesis of[2][3][4]triazolo[4,3-a]pyridines can be achieved from 2-hydrazinopyridine derivatives, which can be prepared from the corresponding 2-bromopyridines.

Synthesis of Triazolo[4,3-a]pyridines start 2-Bromopyridine Derivative intermediate1 2-Hydrazinopyridine Derivative start->intermediate1 Hydrazine intermediate2 Acylated Hydrazine intermediate1->intermediate2 Acylating Agent product Substituted [1,2,4]Triazolo[4,3-a]pyridine intermediate2->product Cyclization

General synthesis of Triazolo[4,3-a]pyridines.

Experimental Protocol: General Synthesis of[2][3][4]triazolo[4,3-a]pyridines

A 2-bromopyridine derivative is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, at reflux to form the corresponding 2-hydrazinopyridine. The resulting intermediate is then acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base. The acylated hydrazine is subsequently cyclized, often by heating in a high-boiling solvent or by using a dehydrating agent like phosphorus oxychloride, to afford the desired triazolo[4,3-a]pyridine.

Application in Kinase Inhibitor Development

The fused heterocyclic scaffolds derived from this compound and its analogs are of significant interest in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, making it a prime target for drug development. Many small molecule inhibitors targeting kinases in this pathway incorporate pyridine-based scaffolds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway.

The structural features of this compound make it an attractive starting material for the synthesis of inhibitors that can target key kinases in this pathway, such as PI3K and mTOR. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fused heterocyclic systems can be tailored to fit into the ATP-binding pocket of these enzymes.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of medicinally important heterocyclic compounds. Its utility in constructing imidazo[1,2-a]pyridines, pyrazolo[3,4-b]pyridines, and triazolo[4,3-a]pyridines, coupled with the established role of these scaffolds in kinase inhibition, highlights its potential for the development of novel therapeutics, particularly in the field of oncology. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery.

References

An In-depth Technical Guide to the Discovery and History of Substituted Aminobromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminobromopyridines represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural motif, featuring a pyridine ring functionalized with both an amino and a bromo group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom serves as a valuable handle for various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties. The amino group often plays a crucial role in forming key interactions, such as hydrogen bonds, with biological targets. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of substituted aminobromopyridines, tailored for professionals in the field of drug development.

Historical Perspective: From Pyridine to Potent Drug Scaffolds

The journey of substituted aminobromopyridines is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the 19th century, and its derivatives have since become foundational in medicinal chemistry.[1] The development of synthetic methodologies for the functionalization of the pyridine ring throughout the 20th century paved the way for the exploration of a vast chemical space.

While a precise "discovery" moment for the entire class of substituted aminobromopyridines is difficult to pinpoint, their emergence as important intermediates and pharmacophores can be traced through the evolution of synthetic organic chemistry and the increasing demand for novel drug candidates. Early synthetic efforts focused on the fundamental reactions of pyridines, including halogenation and amination. The recognition of the utility of halopyridines as versatile building blocks in the mid-20th century was a significant milestone.

The late 20th and early 21st centuries saw a surge in the development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These powerful synthetic tools revolutionized the ability of medicinal chemists to create complex molecules, and substituted aminobromopyridines proved to be ideal substrates. The bromine atom's reactivity in these reactions allowed for the facile introduction of a wide range of substituents, leading to the rapid generation of compound libraries for high-throughput screening.

The rise of kinase inhibitors as a major class of therapeutics, particularly following the approval of imatinib in 2001, further propelled the importance of scaffolds like substituted aminobromopyridines. The 2-aminopyridine moiety, for instance, is a well-established pharmacophore known to interact with the hinge region of the ATP-binding site of many kinases. The addition of a bromine atom provided a strategic point for modification to enhance potency and selectivity. This has led to the inclusion of substituted aminobromopyridine cores in numerous patented and clinical kinase inhibitors targeting a variety of cancers and inflammatory diseases.

Synthetic Methodologies

The synthesis of substituted aminobromopyridines can be achieved through various routes, often tailored to the desired substitution pattern. Direct bromination of aminopyridines and amination of dibromopyridines are common strategies.

General Synthetic Workflow

The synthesis of a substituted aminobromopyridine derivative for subsequent use in drug discovery typically follows a multi-step process.

General Synthetic Workflow Start Starting Material (e.g., Pyridine Derivative) Bromination Bromination Start->Bromination Amination Amination/Substitution Bromination->Amination Final Substituted Aminobromopyridine Amination->Final Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Final->Coupling Derivative Functionalized Derivative Coupling->Derivative RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor Aminobromopyridine Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK ADP ADP Response Cellular Response (Proliferation, Survival) Downstream->Response GPCR_Antagonism cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Antagonist Aminobromopyridine GPCR Antagonist Antagonist->GPCR Binds & Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response

References

Methodological & Application

Synthesis of N-aryl-4,6-dimethylpyridin-3-amine using 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-aryl aminopyridines are privileged structural motifs frequently found in pharmaceuticals and biologically active compounds. Their synthesis is a key focus in medicinal chemistry and drug development. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed protocol for the synthesis of N-aryl-4,6-dimethylpyridin-3-amines via the palladium-catalyzed cross-coupling of 3-Amino-2-bromo-4,6-dimethylpyridine with various aryl amines.

The presence of a free amino group at the C3 position and adjacent to the C2-bromo leaving group on the pyridine substrate presents unique challenges. These include potential catalyst inhibition through chelation by the bidentate nature of the substrate and competitive side reactions.[3] However, the use of modern, sterically hindered biaryl phosphine ligands and appropriate reaction conditions can overcome these obstacles to provide the desired N-aryl products efficiently. This protocol is based on established methodologies for the C-N coupling of challenging 2-aminopyridine halides.[3]

Reaction Principle

The core of this transformation is a palladium-catalyzed cross-coupling cycle. A palladium(0) complex undergoes oxidative addition into the C-Br bond of the this compound. The resulting Pd(II) complex coordinates with the aryl amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of the product, N-aryl-4,6-dimethylpyridin-3-amine, and regenerates the active Pd(0) catalyst.[1][4]

reaction_scheme sub 3-Amino-2-bromo- 4,6-dimethylpyridine plus1 + arrow_node Pd Catalyst, Ligand Base, Solvent, Heat amine Aryl-NH2 (Aryl Amine) plus2 + prod N-Aryl-4,6-dimethyl- pyridin-3-amine arrow_node->prod workflow start Start setup 1. Add Reagents (Pyridine, Amine, Pd Catalyst) to Schlenk Tube start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvents 3. Add Anhydrous Solvent & Base (LiHMDS) inert->solvents react 4. Heat Reaction (e.g., 100 °C) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench, Dilute, & Perform Aqueous Wash monitor->workup Upon Completion purify 7. Dry, Concentrate, & Purify via Chromatography workup->purify end End (Pure Product) purify->end

References

Application Notes and Protocols for the Suzuki Coupling of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules, making the Suzuki coupling an indispensable tool in drug discovery and development.[1] This document provides a detailed guide for the palladium-catalyzed Suzuki coupling of 3-Amino-2-bromo-4,6-dimethylpyridine with various arylboronic acids.

The presence of both an amino group and a bromine atom on the pyridine ring presents unique challenges, including potential catalyst inhibition through coordination of the pyridine nitrogen or the amino group to the palladium center.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented herein are compiled from established procedures for structurally similar aminobromopyridines and serve as a robust starting point for reaction optimization.[3][4][5]

Data Presentation: Comparative Analysis of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction parameters. The following table summarizes various conditions reported for the coupling of substituted bromopyridines, offering a comparative overview to guide the selection of an optimal protocol for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285General conditions for bromopyridines.[5]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692Effective for electron-rich pyridines.[5]
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888Milder conditions with a strong base.[5]
4RuPhos-precatalyst-LiHMDS----Noted for C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[3]
5BrettPhos-precatalyst-LiHMDS----Outperformed other catalysts for some primary amines in C,N coupling.[3]

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on general and widely accepted procedures for similar substrates.[2][5]

Protocol 1: General Procedure with Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add the 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-amino-2-aryl-4,6-dimethylpyridine product.

Protocol 2: Alternative Conditions with Pd(OAc)₂ and SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and anhydrous potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

G A Reaction Setup (Aminopyridine, Boronic Acid, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Catalyst & Solvent Addition B->C D Heating & Stirring (Reaction) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quench, Extract, Wash) E->F Completion G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L₂-X B->C D Transmetalation C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A Product Ar-Ar' (Coupled Product) F->Product ArX Ar-X (this compound) ArX->B ArB Ar'-B(OR)₂ (Arylboronic Acid) ArB->D Base Base Base->D

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has proven invaluable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Amino-2-bromo-4,6-dimethylpyridine, a challenging yet valuable substrate for the synthesis of highly substituted diaminopyridine derivatives.

The presence of a free amino group at the 3-position and two methyl groups on the pyridine ring introduces specific challenges. The amino group can potentially chelate the palladium catalyst, impeding the catalytic cycle. Furthermore, steric hindrance from the methyl groups may influence the choice of ligand and reaction conditions. This protocol is designed to address these challenges, providing a robust starting point for researchers.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the bromopyridine and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2,3-diaminopyridine derivative is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][2]

The selection of the palladium source, ligand, base, and solvent is critical for overcoming the challenges posed by the substrate and achieving high reaction yields. For substrates like 3-halo-2-aminopyridines, specialized ligands and strong, non-nucleophilic bases are often required to achieve efficient coupling.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on protocols developed for structurally similar 3-halo-2-aminopyridines and serve as a starting point for optimization.[3]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)Toluene1001685
2Aniline[Pd(allyl)Cl]₂ (2)BrettPhos (4)NaOtBu (2.0)Dioxane1101878
3n-ButylaminePd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.5)t-BuOH1002465
4BenzylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)Toluene1001682
5Indoline[Pd(allyl)Cl]₂ (2)BrettPhos (4)NaOtBu (2.0)Dioxane1102075

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the bromopyridine) via syringe.

  • Add morpholine (1.2 equiv) to the reaction mixture via syringe.

  • Add LiHMDS (1.0 M solution in THF, 2.0 equiv) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-morpholino-4,6-dimethylpyridin-2,3-diamine.

Protocol 2: Procedure for the Amination with a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), [Pd(allyl)Cl]₂ (2 mol%), BrettPhos (4 mol%), and NaOtBu (2.0 equiv) to an oven-dried reaction vessel.

  • Add anhydrous dioxane (to make a 0.1 M solution).

  • Add aniline (1.2 equiv) via syringe.

  • Seal the vessel and heat the mixture to 110 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-phenyl-4,6-dimethylpyridin-2,3-diamine.

Mandatory Visualizations

Reaction Pathway

Buchwald_Hartwig_Amination sub 3-Amino-2-bromo- 4,6-dimethylpyridine r1 Pd(II) Intermediate sub->r1 Oxidative Addition amine R¹R²NH r2 Amine Complex amine->r2 Coordination pd0 Pd(0)Ln pd0->r1 base Base r3 Amido Complex base->r3 Deprotonation r1->r2 r2->r3 r3->pd0 prod N-Substituted Product r3->prod Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start 1. Reagent Preparation (Inert Atmosphere) reaction 2. Reaction Setup - Add Substrate, Catalyst, Ligand, Base - Add Solvent and Amine start->reaction heating 3. Heating and Stirring (e.g., 100-110 °C) reaction->heating monitoring 4. Reaction Monitoring (TLC, LC-MS) heating->monitoring workup 5. Workup - Quench Reaction - Extraction monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Product Characterization purification->product

Caption: General experimental workflow for the amination reaction.

Logical Relationships of Reaction Components

Reaction_Components center Buchwald-Hartwig Amination substrate 3-Amino-2-bromo- 4,6-dimethylpyridine center->substrate Aryl Halide amine Amine Nucleophile (Primary or Secondary) center->amine Nucleophile catalyst Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) center->catalyst Catalyst base Base (e.g., LiHMDS, NaO-t-Bu) center->base Activates Amine solvent Anhydrous Solvent (e.g., Toluene, Dioxane) center->solvent Reaction Medium ligand Phosphine Ligand (e.g., RuPhos, BrettPhos) catalyst->ligand Activates

Caption: Key components and their roles in the reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-3-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-bromo-3-aminopyridines with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2][3] The protocols outlined below are based on established and optimized conditions to ensure high efficiency and broad applicability.

Overview of the Reaction

The Sonogashira coupling of 2-bromo-3-aminopyridines involves the palladium-catalyzed reaction of a 2-bromo-3-aminopyridine derivative with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance.[1][2][3] The general reaction scheme is as follows:

Optimized Reaction Conditions

A systematic study has identified the optimal conditions for the Sonogashira coupling of 2-bromo-3-aminopyridines to achieve high yields.[1][4] The key parameters are summarized in the table below.

ParameterOptimal Condition
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5 mol%)
Copper(I) Co-catalyst CuI (5 mol%)
Base Et₃N (Triethylamine)
Solvent DMF (Dimethylformamide)
Temperature 100°C
Reaction Time 3 hours

These conditions have been shown to be effective for a wide range of substrates, affording the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%).[1][2][4][5]

Experimental Protocol

This protocol is a general procedure for the Sonogashira coupling of a 2-bromo-3-aminopyridine with a terminal alkyne based on the optimized conditions.

Materials:

  • 2-bromo-3-aminopyridine derivative (0.5 mmol, 1.0 equiv)

  • Terminal alkyne (0.6 mmol, 1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (4.2 mg, 0.0125 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (6.6 mg, 0.025 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (4.8 mg, 0.025 mmol, 5 mol%)

  • Triethylamine (Et₃N) (1 mL)

  • Dimethylformamide (DMF), anhydrous (2 mL)

  • Nitrogen or Argon gas supply

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMF (2.0 mL) to the flask and stir the mixture for 30 minutes at room temperature.

  • To this mixture, add the 2-bromo-3-aminopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Add triethylamine (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.

Substrate Scope and Yields

The optimized conditions have been successfully applied to a variety of 2-bromo-3-aminopyridine derivatives and terminal alkynes. The following table summarizes the yields obtained for different substrates.

Entry2-Bromo-3-aminopyridine DerivativeTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene3-Phenylethynyl-2-aminopyridine98
22-Amino-3-bromopyridine4-Methylphenylacetylene3-(4-Methylphenylethynyl)-2-aminopyridine94
32-Amino-3-bromopyridine4-Methoxyphenylacetylene3-(4-Methoxyphenylphenylethynyl)-2-aminopyridine92
42-Amino-3-bromopyridine4-Fluorophenylacetylene3-(4-Fluorophenylethynyl)-2-aminopyridine90
52-Amino-3-bromo-5-methylpyridinePhenylacetylene5-Methyl-3-phenylethynyl-2-aminopyridine93
62-Amino-3-bromo-5-methylpyridine4-Methylphenylacetylene5-Methyl-3-(4-methylphenylethynyl)-2-aminopyridine87
72-Amino-3-bromo-5-chloropyridinePhenylacetylene5-Chloro-3-phenylethynyl-2-aminopyridine85
82-Amino-3-bromo-5-(trifluoromethyl)pyridinePhenylacetylene5-(Trifluoromethyl)-3-phenylethynyl-2-aminopyridine91
92-Amino-3-bromopyridineCyclopropylacetylene3-(Cyclopropylethynyl)-2-aminopyridine88
102-Amino-3-bromopyridine1-Decyne3-(Dec-1-yn-1-yl)-2-aminopyridine85

Data extracted from Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[1]

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

Sonogashira_Workflow reagents Weigh Reagents (Pd Catalyst, Ligand, CuI) setup Reaction Setup (Flask, Inert Atmosphere) reagents->setup solvent Add Solvent (DMF) & Stir setup->solvent reactants Add Reactants (2-Bromo-3-aminopyridine, Terminal Alkyne, Base) solvent->reactants reaction Heat Reaction (100°C, 3h) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (2-Amino-3-alkynylpyridine) purification->product Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)(L)₂-Br] pd0->pd_complex Ar-Br transmetalation Transmetalation pd_alkynyl_complex [Ar-Pd(II)(L)₂-C≡CR] pd_complex->pd_alkynyl_complex Cu-C≡CR pd_alkynyl_complex->pd0 reductive_elimination Reductive Elimination product Ar-C≡CR pd_alkynyl_complex->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cui CuI cu_acetylide->cui [Ar-Pd(II)(L)₂-Br] alkyne H-C≡CR base Base cui->cu_acetylide H-C≡CR, Base aryl_halide Ar-Br

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions utilizing 3-Amino-2-bromo-4,6-dimethylpyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom ortho to an amino group, allowing for the strategic introduction of diverse functionalities. The protocols detailed herein cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings.

The presence of the free amino group on the pyridine ring can influence the catalytic cycle, potentially by coordinating to the palladium center.[1] Therefore, careful selection of ligands and reaction conditions is crucial for achieving high yields and preventing side reactions. The following sections provide generalized conditions and detailed experimental protocols adapted from established procedures for similar aminobromopyridine substrates.

Quantitative Data Summary

The following table summarizes typical conditions and expected yield ranges for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These are representative conditions and may require optimization for specific substrates.

Coupling Reaction Coupling Partner Typical Catalyst System (mol%) Typical Base (equiv.) Typical Solvent Temp (°C) Time (h) Yield Range (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄ (3-5) or Pd(OAc)₂/SPhos (2/4)K₂CO₃ (2-3) or K₃PO₄ (2-3)1,4-Dioxane/H₂O, Toluene80-1108-2460-95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/RuPhos (2/8) or BrettPhos-precatalystLiHMDS (2.5) or NaOtBu (2.5)THF, Toluene65-10016-2450-85
Heck Alkene (e.g., n-Butyl acrylate)Pd(OAc)₂/P(o-tolyl)₃ (2/4)Et₃N (2)DMF, MeCN80-12012-2440-75
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂/CuI (2/4)Et₃N or TMPTHF, DMSORT-602-1865-95
Stille OrganostannanePd(PPh₃)₄ (5) or Pd₂(dba)₃/P(fur)₃ (2/8)LiCl (3)Toluene, Dioxane80-11012-2455-90

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[2][3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress. Upon completion (typically 8-16 h), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[1][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-precatalyst, 0.02 mmol, 2 mol%) or a combination of Pd₂(dba)₃ and a suitable ligand.[1]

  • Base (e.g., LiHMDS, 1M in THF, 2.5 mmol, 2.5 equiv)

  • Anhydrous solvent (e.g., THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound, the amine coupling partner, and anhydrous THF.[4]

  • Add LiHMDS solution dropwise at room temperature.[4]

  • Heat the reaction mixture at 65 °C for 16 hours.[4]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Heck Reaction

This protocol outlines a general procedure for the Heck reaction between this compound and an alkene.[5][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or n-Butyl acrylate, 1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC. Upon completion (typically 12-24 h), cool to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.[7][8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress. After completion (typically 2-12 h), remove the solvent under reduced pressure.

  • Resuspend the residue in an organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 5: Stille Coupling

This protocol details a general procedure for the Stille coupling of this compound with an organostannane reagent.[9][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Additive (e.g., LiCl, 3.0 mmol, 3.0 equiv, optional but often beneficial)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound and LiCl (if used) in the anhydrous solvent.

  • Degas the solution with a stream of argon for 15-20 minutes.

  • Add the palladium catalyst and the organostannane reagent under an argon atmosphere.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 12-24 h).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the solution with aqueous KF (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

G cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination R'R''NH Base [Ar-Pd(II)-NR'R''(L)] [Ar-Pd(II)-NR'R''(L)] Amine_Coordination->[Ar-Pd(II)-NR'R''(L)] Reductive_Elimination Reductive Elimination [Ar-Pd(II)-NR'R''(L)]->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: General catalytic cycle for Buchwald-Hartwig amination.

G start Start reagents Combine Reactants (Bromopyridine, Coupling Partner, Base) in Schlenk Flask start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Catalyst & Ligand under Inert Atmosphere inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat Reaction Mixture with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

References

Application Notes and Protocols for C-N Bond Formation Using 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-4,6-dimethylpyridine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds. This substituted pyridine derivative serves as a versatile substrate in various cross-coupling reactions, enabling the synthesis of a wide array of nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. The presence of an amino group, a bromo substituent at the 2-position, and methyl groups on the pyridine ring offers multiple sites for functionalization and modulation of physicochemical properties.

This document provides detailed application notes and protocols for the utilization of this compound in C-N bond formation reactions, with a primary focus on the widely employed Buchwald-Hartwig amination.

Core Applications: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide.[1] this compound is an excellent substrate for such transformations, allowing for the introduction of a variety of amino groups at the 2-position of the pyridine ring.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A critical aspect for a successful reaction is the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the C-N coupling of this compound is not extensively published, the following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of the closely related substrate, 3-bromo-2-aminopyridine, with various amines.[2] These examples provide a strong foundation for the development of reaction conditions for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651279
2PiperidinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651285
3PyrrolidinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651253
4N-Boc-piperazinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THFRT1265
5CyclopentylaminePd₂(dba)₃ (2)BrettPhos (8)LiHMDS (2.5)THF651278
6BenzylaminePd₂(dba)₃ (2)BrettPhos (8)LiHMDS (2.5)THF651270
7AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH1002482
84-MethoxyanilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH1002485

Data adapted from a study on 3-bromo-2-aminopyridine and should be considered as a starting point for optimization with this compound.[2]

Experimental Protocols

The following are detailed protocols for performing a Buchwald-Hartwig amination with this compound. These protocols are based on established procedures for similar bromopyridine substrates and should be adapted and optimized for specific amine coupling partners.

Protocol 1: General Procedure for Coupling with Aliphatic Amines

This protocol is adapted from the successful amination of 3-bromo-2-aminopyridine with secondary cyclic amines.[2]

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine)

  • Palladium precatalyst (e.g., RuPhos precatalyst)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., RuPhos precatalyst, 4 mol%).

  • Addition of Reagents: Add the aliphatic amine (1.5 mmol) followed by the anhydrous THF (5 mL).

  • Base Addition: Add the LiHMDS solution (2.5 mmol, 2.5 mL of a 1 M solution in THF) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2,3-diamino-4,6-dimethylpyridine derivative.

Protocol 2: General Procedure for Coupling with Aryl Amines

This protocol provides a general guideline for the amination with aniline derivatives.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, p-anisidine)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) under an inert atmosphere.

  • Addition of Reactants: Add this compound (1.0 equiv) to the Schlenk tube.

  • Inerting the Vessel: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the aryl amine (1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-amino-4,6-dimethylpyridin-2-amine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + HNR'R'' Pd_Amine_Complex [L2Pd(II)(Ar)(HNR'R'')]X Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex L2Pd(II)(Ar)(NR'R'') Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product Ar-X 3-Amino-2-bromo- 4,6-dimethylpyridine HNR'R'' Amine

Caption: Buchwald-Hartwig Catalytic Cycle for C-N Bond Formation.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, ligand, and base to a Schlenk tube. start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert reagents Reagent Addition: - Add anhydrous solvent. - Add amine coupling partner. inert->reagents reaction Reaction: - Heat to the desired temperature with stirring. reagents->reaction monitor Monitoring: - Track reaction progress (TLC, LC-MS). reaction->monitor workup Work-up: - Cool to room temperature. - Quench the reaction. - Extract with organic solvent. - Wash and dry the organic layer. monitor->workup purify Purification: - Concentrate the organic layer. - Purify by column chromatography. workup->purify characterize Characterization: - Analyze the final product (NMR, MS). purify->characterize end End characterize->end

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases such as LiHMDS and NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly useful substrate for the synthesis of diverse N-substituted aminopyridine derivatives through palladium-catalyzed C-N bond formation. The protocols and representative data provided in this document offer a solid starting point for researchers to develop and optimize these important transformations. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity of the desired products, thereby facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecule Scaffolds from 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods enable the introduction of a wide variety of substituents at the 2-position of the pyridine ring, leading to the creation of novel molecular scaffolds with the potential for a broad spectrum of biological activities.

Key Synthetic Transformations

The strategic functionalization of 3-amino-2-bromo-4,6-dimethylpyridine can be achieved through the following key reactions to produce libraries of compounds for bioactivity screening:

  • Suzuki-Miyaura Coupling: To introduce a variety of aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: To introduce a diverse range of primary and secondary amines.

These reactions are fundamental in medicinal chemistry for the construction of compounds with potential therapeutic applications, including but not limited to kinase inhibitors, antimicrobials, and agents targeting G-protein coupled receptors.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of 3-Amino-2-aryl-4,6-dimethylpyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids or their derivatives.[1][2][3]

Reaction Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronate ester) with a halide (in this case, this compound) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1]

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyst choice can influence reaction efficiency. Pd(PPh₃)₄ is often a good starting point.
Ligand (if needed) SPhos, XPhosUsed with catalysts like Pd₂(dba)₃ to improve reactivity and scope.
Boronic Acid/Ester Arylboronic acids, heteroarylboronic acids, vinylboronic acidsA wide variety of commercially available boronic acids can be used.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial and can depend on the substrates.
Solvent 1,4-Dioxane/Water, Toluene, DMFA mixture of an organic solvent and water is commonly used.
Temperature 80-110 °CReaction temperature will depend on the reactivity of the coupling partners.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent degradation of the catalyst.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-amino-2-aryl-4,6-dimethylpyridine derivative.

Buchwald-Hartwig Amination for the Synthesis of N-Substituted-2,3-diamino-4,6-dimethylpyridines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.[4][5][6]

Reaction Principle: The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst.[6]

Table 2: Representative Reagents and Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common palladium precursors for this reaction.
Ligand BINAP, XPhos, RuPhosThe choice of phosphine ligand is critical for reaction success.
Amine Primary and secondary alkyl or aryl aminesA broad range of amines can be used.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Crucial for maintaining catalyst activity.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.05 mmol, 5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) under an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,3-diamino-4,6-dimethylpyridine derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of diverse molecular scaffolds from this compound.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, Base) A->B C-C bond formation C Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Ligand, Base) A->C C-N bond formation D Library of 3-Amino-2-aryl-4,6-dimethylpyridines B->D E Library of N-Substituted-2,3-diamino-4,6-dimethylpyridines C->E F Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) D->F E->F G Identification of Bioactive Molecules F->G

Caption: General workflow for generating diverse compound libraries.

Signaling Pathway (Hypothetical)

Should a synthesized derivative be identified as a kinase inhibitor, its mechanism of action could involve the inhibition of a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F H Transcription Factors (e.g., c-Myc, AP-1) F->H G Synthesized Inhibitor G->D Inhibition I Cell Proliferation, Survival, Differentiation H->I

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

References

Application Notes and Protocols for the Preparation of 2,3-Diaminopyridine Derivatives from 3-Amino-2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 2,3-diaminopyridine and its derivatives, valuable intermediates in pharmaceutical and materials science. The primary focus is on the conversion of readily available 3-amino-2-halopyridines through various modern synthetic methodologies.

Introduction

2,3-Diaminopyridine and its N-substituted derivatives are crucial building blocks in the synthesis of a wide range of biologically active compounds and functional materials. Their preparation from 3-amino-2-halopyridines offers a direct and versatile route to these important scaffolds. This document outlines three principal synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and a related two-step approach involving nitration followed by reduction. Each method's advantages, limitations, and detailed experimental protocols are presented to aid researchers in selecting the most suitable approach for their specific needs.

Synthetic Strategies Overview

The preparation of 2,3-diaminopyridine derivatives from 3-amino-2-halopyridines can be broadly categorized into direct amination methods and indirect routes. The choice of method often depends on the desired substituent on the 2-amino group, the nature of the halogen, and the overall functional group tolerance required.

3-Amino-2-halopyridine 3-Amino-2-halopyridine Buchwald-Hartwig Buchwald-Hartwig 3-Amino-2-halopyridine->Buchwald-Hartwig SNAr SNAr 3-Amino-2-halopyridine->SNAr Indirect_Route Indirect Route (Nitration-Reduction) 3-Amino-2-halopyridine->Indirect_Route 2,3-Diaminopyridine_Derivative 2,3-Diaminopyridine_Derivative Buchwald-Hartwig->2,3-Diaminopyridine_Derivative SNAr->2,3-Diaminopyridine_Derivative Indirect_Route->2,3-Diaminopyridine_Derivative

Caption: Primary synthetic routes to 2,3-diaminopyridine derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2][3] For the synthesis of N³-substituted-2,3-diaminopyridines, this palladium-catalyzed cross-coupling reaction offers a direct route from 3-amino-2-halopyridines and a primary or secondary amine.[4] The use of specialized biarylphosphine ligands is crucial to overcome challenges such as catalyst inhibition by the pyridine nitrogen and the proximal amino group.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a study on the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[4]

start Start reagents Combine 3-amino-2-halopyridine, amine, Pd precatalyst, and solvent in a Schlenk tube. start->reagents degas Degas the mixture. reagents->degas add_base Add LiHMDS solution. degas->add_base heat Heat the reaction mixture (e.g., 65 °C). add_base->heat quench Quench with aqueous NH4Cl. heat->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify end End purify->end

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • 3-Amino-2-halopyridine (e.g., 3-bromo-2-aminopyridine)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3, 2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF, 2.2 equivalents)

  • Anhydrous solvent (e.g., THF or toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 3-amino-2-halopyridine, the amine, the palladium precatalyst, and the anhydrous solvent.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 65-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,3-diaminopyridine derivative.

Quantitative Data for Buchwald-Hartwig Amination

The choice of ligand is critical, with RuPhos being generally effective for secondary amines and BrettPhos for primary amines.[4]

EntryHalopyridineAmineCatalyst SystemSolventTemp (°C)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholineRuPhos-Pd-G3 (4 mol%), LiHMDSToluene10095[4]
23-Bromo-2-aminopyridineCyclopentylamineBrettPhos-Pd-G3 (4 mol%), LiHMDSTHF6578[4]
33-Bromo-2-aminopyridineBenzylamineBrettPhos-Pd-G3 (4 mol%), LiHMDSTHF6565[4]
43-Chloro-2-aminopyridineMorpholineRuPhos-Pd-G3 (4 mol%), LiHMDSToluene10085[4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a more classical approach for the synthesis of 2,3-diaminopyridine, particularly when the parent compound (R = H) is desired.[5] This method typically involves the reaction of a 3-amino-2-halopyridine with ammonia or an amine at elevated temperatures and pressures.[6][7] The reaction can be catalyzed by copper salts, a method often referred to as the Ullmann condensation.[8] Microwave irradiation has been shown to significantly accelerate this transformation.[9]

Experimental Protocol: SNAr with Aqueous Ammonia

This protocol describes the synthesis of the parent 2,3-diaminopyridine.

start Start reagents Charge autoclave with 3-amino-2-halopyridine, aqueous ammonia, and catalyst. start->reagents seal_heat Seal the autoclave and heat (e.g., 100-150 °C). reagents->seal_heat cool Cool to room temperature. seal_heat->cool extract Extract with an organic solvent. cool->extract purify Purify by recrystallization or chromatography. extract->purify end End purify->end start 2-Amino-5-bromopyridine nitration Nitration (HNO3, H2SO4) start->nitration intermediate 2-Amino-5-bromo-3-nitropyridine nitration->intermediate reduction Reduction (Fe, HCl, EtOH/H2O) intermediate->reduction intermediate2 2,3-Diamino-5-bromopyridine reduction->intermediate2 dehalogenation Catalytic Hydrogenation (H2, Pd/SrCO3, NaOH) intermediate2->dehalogenation end 2,3-Diaminopyridine dehalogenation->end

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-4,6-dimethylpyridine is a key starting material in the synthesis of a new generation of potent and selective kinase inhibitors. Its unique substitution pattern allows for the strategic introduction of various functionalities through established cross-coupling methodologies, leading to the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922). Lorlatinib is a macrocyclic inhibitor that has demonstrated significant efficacy against a wide range of resistance mutations in non-small cell lung cancer (NSCLC).

The synthetic strategy highlighted herein involves a convergent approach, featuring key transformations such as the Sonogashira coupling and Buchwald-Hartwig amination, followed by a macrocyclization step to furnish the final complex architecture of the kinase inhibitor.

Data Presentation

The following tables summarize the inhibitory activity of Lorlatinib, a kinase inhibitor synthesized using this compound as a precursor.

Table 1: In Vitro Inhibitory Activity of Lorlatinib (PF-06463922) against ROS1 and ALK.

TargetAssay TypeIC50 (nM)
ROS1Recombinant Enzyme< 0.2
ALKRecombinant Enzyme< 0.2
METRecombinant Enzyme> 1000

Table 2: Cellular Inhibitory Activity of Lorlatinib (PF-06463922) in ROS1 and ALK-driven Cancer Cell Lines.

Cell LineFusion ProteinIC50 (nM)
HCC78SLC34A2-ROS11.3
BaF3CD74-ROS10.6
NIH 3T3EML4-ALK1.5
NIH 3T3EML4-ALK (L1196M)21

Signaling Pathway

The fusion proteins of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are constitutively active receptor tyrosine kinases that drive oncogenesis in various cancers, most notably in non-small cell lung cancer. These fusion proteins activate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis. Lorlatinib acts as a potent inhibitor of the kinase activity of both ALK and ROS1, thereby blocking these downstream oncogenic signals.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Metastasis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition

Caption: ALK/ROS1 Signaling Pathway and Lorlatinib Inhibition.

Experimental Protocols

The following protocols describe the key steps in the synthesis of Lorlatinib, starting from this compound.

Experimental Workflow

Synthesis_Workflow A This compound B Sonogashira Coupling A->B C Intermediate 1 (Alkynylpyridine) B->C D Buchwald-Hartwig Amination C->D E Intermediate 2 (Diarylamine) D->E F Macrocyclization E->F G Lorlatinib (PF-06463922) F->G

Caption: Synthetic Workflow for Lorlatinib.

Protocol 1: Sonogashira Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., tert-butyl propiolate) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine to the reaction mixture.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of the alkynylpyridine intermediate with an appropriate aryl amine.

Materials:

  • Alkynylpyridine intermediate from Protocol 1 (1.0 eq)

  • Aryl amine (e.g., 2-(1H-pyrazol-1-yl)aniline) (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add the alkynylpyridine intermediate and anhydrous toluene.

  • Add the aryl amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the diarylamine intermediate.

Protocol 3: Macrocyclization to Lorlatinib

The final step involves an intramolecular reaction to form the macrocyclic structure of Lorlatinib. The specific conditions for this step are often proprietary and may involve either an amidation or a Heck reaction depending on the synthetic route. A general protocol for a macrolactamization is provided below.

Materials:

  • Diarylamine intermediate from Protocol 2 (with appropriate functional groups for cyclization)

  • HATU (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the diarylamine intermediate in a large volume of anhydrous DMF to achieve high dilution conditions (e.g., 0.001 M).

  • In a separate flask, prepare a solution of HATU and DIPEA in anhydrous DMF.

  • Slowly add the solution of the diarylamine intermediate to the HATU/DIPEA solution over a period of 12-24 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.

  • Monitor the reaction for the formation of the macrocyclic product by LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain Lorlatinib.

Conclusion

This compound serves as a versatile and crucial building block for the synthesis of complex kinase inhibitors like Lorlatinib. The protocols outlined in this document provide a framework for the key transformations involved in its synthesis. Researchers and drug development professionals can adapt and optimize these methodologies for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in disease. Careful execution of these multi-step sequences, with diligent monitoring and purification, is essential for obtaining the desired compounds in high purity and yield.

Application Notes and Protocols: 3-Amino-2-bromo-4,6-dimethylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-Amino-2-bromo-4,6-dimethylpyridine as a building block for advanced functional materials. Due to its unique electronic and structural properties, this compound is a promising precursor for the synthesis of novel organic semiconductors and conjugated polymers with applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs).

The presence of a bromine atom and an amino group on the pyridine ring allows for versatile chemical modifications through cross-coupling reactions, making it a valuable monomer for the creation of well-defined polymeric structures. The inherent electron-deficient nature of the pyridine core can impart desirable electron-transporting properties to the resulting materials, a key attribute for enhancing the efficiency and stability of electronic devices.

Application: Synthesis of Poly(3-amino-4,6-dimethylpyridine)-alt- fluorene via Suzuki Coupling for OLEDs

This section outlines the synthesis of a copolymer incorporating 3-amino-4,6-dimethylpyridine units and fluorene units. The resulting polymer is expected to exhibit strong blue fluorescence and good charge transport characteristics, making it a candidate for the emissive layer in OLEDs.

Logical Workflow for Polymer Synthesis and Device Fabrication

G cluster_synthesis Polymer Synthesis cluster_fabrication OLED Fabrication Monomer1 3-Amino-2-bromo- 4,6-dimethylpyridine Polymerization Suzuki Coupling Reaction Monomer1->Polymerization Monomer2 Fluorene- 2,7-diboronic acid Monomer2->Polymerization Catalyst Pd Catalyst + Ligand Catalyst->Polymerization Purification Purification by Precipitation Polymerization->Purification FinalPolymer Final Polymer Purification->FinalPolymer EML Emissive Layer (Polymer) Spin-Coating FinalPolymer->EML Substrate ITO Substrate Cleaning HTL HTL Deposition Substrate->HTL HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Device Final OLED Device Cathode->Device

Caption: Workflow from monomer synthesis to final OLED device fabrication.

Experimental Protocol: Suzuki Polymerization

Materials:

  • This compound (Monomer A)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and DMF (5 mL).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in anhydrous toluene (5 mL).

  • Degassing: Degas both the monomer and catalyst solutions by bubbling with argon for 30 minutes.

  • Reaction Setup: Add the catalyst solution to the monomer solution under an argon atmosphere. Add an aqueous solution of K₂CO₃ (2 M, 5 mL) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing methanol (200 mL) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer sequentially with deionized water, acetone, and methanol to remove residual catalyst and oligomers.

    • Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.

    • Collect the purified polymer by filtration and dry under vacuum at 60°C for 24 hours.

Quantitative Data Summary
PropertyExpected Value
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Photoluminescence (PL) Peak (in THF)420 - 450 nm (Blue)
PL Quantum Yield (in THF)0.6 - 0.8
HOMO Energy Level-5.6 to -5.8 eV
LUMO Energy Level-2.4 to -2.6 eV
Electroluminescence Peak430 - 460 nm
Maximum External Quantum Efficiency (EQE)2 - 4%

Application: Synthesis of a Poly(amino-pyridine) via Buchwald-Hartwig Amination

This section describes a hypothetical synthesis of a linear poly(amino-pyridine) through a Buchwald-Hartwig amination reaction. This type of polymer could find applications as a charge-transporting material or as a host for phosphorescent emitters in OLEDs.

Signaling Pathway for Buchwald-Hartwig Polymerization

G cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L2 OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Ar-NH2 AmineCoord Amine Coordination LigandEx->AmineCoord ReductElim Reductive Elimination AmineCoord->ReductElim Base ReductElim->Pd0 Product Ar-NH-Ar ReductElim->Product Monomer 3-Amino-2-bromo- 4,6-dimethylpyridine Monomer->OxAdd Monomer->LigandEx

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Polymerization

Materials:

  • This compound (Monomer)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), Pd(dba)₂ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the Schlenk tube.

  • Polymerization: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100°C and stir for 24 hours.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into methanol (150 mL) with vigorous stirring.

    • Collect the fibrous precipitate by filtration.

    • Wash the polymer with methanol and dry under vacuum at 50°C for 24 hours.

Quantitative Data Summary
PropertyExpected Value
Number Average Molecular Weight (Mn)10,000 - 20,000 g/mol
Polydispersity Index (PDI)1.8 - 3.0
Glass Transition Temperature (Tg)120 - 150 °C
HOMO Energy Level-5.4 to -5.6 eV
LUMO Energy Level-2.2 to -2.4 eV
Hole Mobility10⁻⁵ - 10⁻⁴ cm²/Vs

Disclaimer: The experimental protocols and quantitative data presented are based on established methodologies for similar compounds and are provided for illustrative purposes. Actual results may vary, and optimization of reaction conditions is recommended for specific applications.

Synthesis of Substituted Pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Substituted Pyridines in Drug Discovery and Development

The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of established and modern experimental procedures for the synthesis of substituted pyridines. Detailed protocols for key reactions, quantitative data, and visualizations of experimental workflows and relevant signaling pathways are presented to facilitate the practical application of these synthetic methodologies.

I. Classical Methods for Pyridine Synthesis

Several classical named reactions have remained the bedrock of pyridine synthesis for over a century, offering robust and reliable routes to a wide range of pyridine derivatives from simple and readily available starting materials.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine.[1] The driving force for this aromatization step is the formation of the stable aromatic pyridine ring.[1] The Hantzsch synthesis is particularly notable for its efficiency in constructing highly functionalized pyridines in a single pot.[2] A prominent application of this synthesis is in the production of calcium channel blockers like nifedipine.[3]

This protocol details the synthesis of the calcium channel blocker, Nifedipine, via the Hantzsch reaction.

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Methanol

  • Concentrated ammonia (35% in water)

Procedure:

  • To a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35 mmol).

  • Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.

  • After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.

  • Stopper the flask and leave it at room temperature until the next laboratory session to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold methanol, and air dry to yield Nifedipine.

Quantitative Data: The Hantzsch synthesis is known for its good to excellent yields, often exceeding 90% under optimized conditions, such as those employing microwave irradiation or greener solvents.[4]

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, ultrasonic irradiation, aqueous micellesDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate96[4]
2-NitrobenzaldehydeMethyl acetoacetateAmmoniaReflux in methanolNifedipine>90 (typical)[5]
FormaldehydeEthyl acetoacetateAmmonium acetateFerric chloride (for in situ aromatization)Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateHigh[1]

Table 1: Representative yields for the Hantzsch Pyridine Synthesis under various conditions.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[6] A key advantage of this method is the mild reaction conditions and high yields.[6]

This protocol outlines the synthesis of 2,4,6-triphenylpyridine, a classic example of the Kröhnke synthesis.

Materials:

  • N-phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Quantitative Data: The Kröhnke synthesis and its modifications offer a broad substrate scope, leading to a diverse range of substituted pyridines with good to excellent yields.

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylNitrogen SourceSolventProductYield (%)Reference
N-phenacylpyridinium bromideChalconeAmmonium acetateGlacial acetic acid2,4,6-Triphenylpyridine90[7]
2-acetylthiophene-derived pyridinium saltMichael acceptorAmmonium acetateStandard conditionsFunctionalized pyridine60[8]

Table 2: Examples of yields obtained from the Kröhnke Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process for generating substituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[9] A key advantage of this method is that it directly produces the aromatic pyridine without the need for a separate oxidation step.[9]

This protocol provides a general one-pot procedure for the synthesis of trisubstituted pyridines.

Materials:

  • Enamine (or 1,3-dicarbonyl compound and ammonium acetate to generate in situ)

  • Ethynyl ketone

  • Ethanol-Acetic acid (5:1) mixture

Procedure:

  • Dissolve the enamine and the ethynyl ketone in a 5:1 mixture of ethanol and acetic acid.

  • Heat the reaction mixture. The temperature and reaction time will vary depending on the specific substrates. For example, using microwave irradiation at 120 °C for 5 minutes has been shown to be effective.

  • Upon completion, the reaction mixture is worked up by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • The product is then extracted with an organic solvent (e.g., dichloromethane), dried, and purified by column chromatography.

Quantitative Data: The Bohlmann-Rahtz synthesis is versatile, and recent modifications using acid catalysis have made it more accessible by lowering the required reaction temperatures.

EnamineEthynyl KetoneConditionsProductYield (%)Reference
Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-oneToluene/Acetic acidEthyl 2-methyl-6-phenylnicotinateGood to Excellent[9]
Ethyl β-aminocrotonatePhenylpropynoneMicrowave, 120 °C, 5 minEthyl 2-methyl-6-phenylnicotinateGood[10]

Table 3: Yields for the Bohlmann-Rahtz Pyridine Synthesis.

II. Modern Synthetic Approaches

While classical methods are still widely used, modern organic synthesis has introduced a variety of new and efficient ways to construct the pyridine ring, often with improved atom economy and functional group tolerance.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including pyridines.[11] These methods often involve cycloaddition reactions or cross-coupling strategies that are not feasible under thermal conditions.[12]

Multi-component and Domino Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly desirable for their efficiency and atom economy. Domino reactions, which involve a cascade of intramolecular reactions, also provide elegant and efficient pathways to complex molecules like substituted pyridines.

III. Experimental Workflows and Signaling Pathways

Visualizing experimental procedures and the biological context of synthesized molecules is crucial for understanding and implementation.

General Experimental Workflow for Pyridine Synthesis

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyridine.

G General Experimental Workflow for Pyridine Synthesis reagents Select & Prepare Starting Materials reaction Perform Synthesis Reaction (e.g., Hantzsch, Kröhnke) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Substituted Pyridine characterization->final_product

Caption: A generalized workflow for the synthesis of substituted pyridines.

Crizotinib and the ALK Signaling Pathway

Many substituted pyridines are designed as kinase inhibitors for targeted cancer therapy. Crizotinib, a pyridine derivative, is an inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase.[5] In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein that drives tumor cell proliferation and survival.[13] Crizotinib targets the ATP-binding site of the ALK kinase domain, inhibiting its activity and blocking downstream signaling pathways.[13]

G Crizotinib Inhibition of the ALK Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT Activates Crizotinib Crizotinib (Pyridine Derivative) Crizotinib->EML4_ALK Inhibits Apoptosis Apoptosis Crizotinib->Apoptosis Induces (indirectly) ATP ATP ATP->EML4_ALK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

References

Application Note and Protocol: Purification of 3-Amino-2-bromo-4,6-dimethylpyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the purification of 3-Amino-2-bromo-4,6-dimethylpyridine and its derivatives using silica gel column chromatography. These compounds are valuable intermediates in medicinal chemistry and drug development, making their purity essential for the synthesis of target molecules and the reliability of biological data. This application note details the materials, a step-by-step experimental procedure for efficient purification, and troubleshooting strategies for common issues encountered when purifying basic pyridine compounds.

Introduction

This compound is a substituted pyridine derivative that serves as a key building block in organic synthesis. The presence of amino, bromo, and methyl functional groups on the pyridine ring allows for diverse chemical modifications, making it a valuable precursor for various bioactive molecules. Synthetic routes often yield a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a standard and highly effective method for isolating the desired compound to a high degree of purity (typically >98%). This protocol outlines a robust method using a silica gel stationary phase with a hexane/ethyl acetate mobile phase system.

Methodology and Experimental Protocol

The purification of pyridine derivatives by silica gel chromatography can present challenges, such as peak tailing or degradation, due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[1] To mitigate these issues, a small amount of a competing base, like triethylamine, can be added to the mobile phase.[1]

Materials and Equipment

Chemicals:

  • Crude this compound derivative

  • Silica gel (Standard, 60 Å, 230-400 mesh)[2][3]

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading)

  • Triethylamine (optional, for reducing peak tailing)[1]

  • Sand (acid-washed)

  • Cotton or Glass Wool

Equipment:

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, pipettes)

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[1]

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation between the product and impurities.

  • The ideal solvent system should result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

  • If peak streaking is observed, add 0.1-1% triethylamine to the mobile phase mixture to improve the spot shape.[1]

Column Preparation (Slurry Packing Method)
  • Secure the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[3]

  • For 1 gram of crude product, weigh approximately 40-50 grams of silica gel.[3]

  • Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).[2][3]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any trapped air bubbles.[3]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[3]

  • Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.

Sample Preparation and Loading (Dry Loading)

Dry loading is recommended for better resolution.

  • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.[3]

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Completely evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[3][4]

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection

A gradient elution is generally effective for separating the target compound from impurities of varying polarities.[2]

  • Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis (e.g., 95:5 hexane/ethyl acetate).

  • Collect the eluent in fractions of appropriate volume (e.g., 15-20 mL).[3]

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[2][4] This can be done in a stepwise manner (e.g., 200 mL of 95:5, then 200 mL of 90:10, etc.) or via a continuous gradient.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

Product Isolation and Analysis
  • Combine the fractions identified as containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.[2][3]

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Data Presentation

Table 1: Recommended Column Chromatography Conditions
ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[2][3]
Mobile Phase Hexane / Ethyl Acetate Gradient[2]
Sample Loading Dry Loading (adsorbed on silica)[3][4]
Eluent Modifier 0.1-1% Triethylamine (optional, to reduce tailing)[1]
Ideal Product Rf 0.2 - 0.4[1]
Table 2: Typical Purification Results (Example for 1.0 g Crude Material)
ParameterValue
Crude Mass 1.0 g
Crude Purity (by HPLC) ~85%
Purified Mass 0.81 g
Yield 81%
Final Purity (by HPLC) >98%

Troubleshooting

ProblemPotential CauseSolution
Peak Tailing / Streaking on TLC Strong interaction between the basic pyridine and acidic silanol groups on the silica.[1]Add a small amount (0.1-1%) of triethylamine or another competing base to the mobile phase.[1]
Compound Degradation on Column The pyridine derivative is sensitive to the acidic nature of standard silica gel.[1]Deactivate the silica gel by pre-treating it with a base like triethylamine, or use a different stationary phase such as neutral or basic alumina.[1]
Poor Separation The mobile phase polarity is either too high (all compounds elute quickly) or too low (compounds do not move).Re-optimize the mobile phase using TLC. A slower, more gradual gradient during elution may be required.
Product Does Not Elute The mobile phase is not polar enough to displace the compound from the silica gel.Significantly increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Workflow Visualization

Purification_Workflow Crude Crude Product TLC TLC Analysis for Solvent System Optimization Crude->TLC Packing Column Packing (Silica Gel Slurry) TLC->Packing Determines Starting Eluent Loading Sample Preparation & Dry Loading Packing->Loading Elution Gradient Elution & Fraction Collection Loading->Elution Analysis Monitor Fractions by TLC Elution->Analysis Analysis->Elution Adjust Gradient Combine Combine Pure Fractions Analysis->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Purified Product (>98% Purity) Evap->Pure

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine, a key intermediate in pharmaceutical development. The protocol details a two-stage process, commencing with the synthesis of the precursor, 2-bromo-4,6-dimethylpyridine-3-carboxamide, followed by a Hofmann rearrangement to yield the final product. Detailed experimental procedures, safety protocols for handling hazardous reagents, and data presentation are included to facilitate successful and safe scale-up in a laboratory or pilot plant setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a nucleophilic amino group and a reactive bromine atom, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The reliable and scalable synthesis of this intermediate is crucial for advancing drug development programs.

This application note outlines a robust and reproducible two-step synthetic route. The first part describes the synthesis of the key intermediate, 2-bromo-4,6-dimethylpyridine-3-carboxamide, starting from 4,6-dimethylnicotinic acid. The second part details the Hofmann rearrangement of this amide to produce the target molecule, this compound. The protocol includes considerations for reaction scale-up, purification, and safety.

Materials and Methods

Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

  • 4,6-Dimethylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (28-30%)

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating mantles

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocols

Synthesis of 2-bromo-4,6-dimethylpyridine-3-carboxamide (Starting Material)

This synthesis is a three-step process: 1) formation of 4,6-dimethylnicotinoyl chloride, 2) amidation to 4,6-dimethylnicotinamide, and 3) bromination to 2-bromo-4,6-dimethylpyridine-3-carboxamide.

Step 1: Synthesis of 4,6-dimethylnicotinoyl chloride

  • In a fume hood, suspend 4,6-dimethylnicotinic acid (1.0 eq) in dichloromethane (DCM).

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

Step 2: Synthesis of 4,6-dimethylnicotinamide

  • Dissolve the crude 4,6-dimethylnicotinoyl chloride in DCM.

  • Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia (2.5 eq) dropwise.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 3: Synthesis of 2-bromo-4,6-dimethylpyridine-3-carboxamide

  • Dissolve the crude 4,6-dimethylnicotinamide (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4,6-dimethylpyridine-3-carboxamide.

Scale-up Synthesis of this compound

This protocol is based on a Hofmann rearrangement.

  • Preparation of Sodium Hypobromite Solution: In a fume hood, to a flask equipped with a stirrer and cooled in an ice-salt bath to -5 °C, add a solution of sodium hydroxide (3.75 eq) in water. Slowly add bromine (1.25 eq) dropwise while maintaining the temperature below 0 °C.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 2-bromo-4,6-dimethylpyridine-3-carboxamide (1.0 eq) all at once.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour. After this period, warm the mixture to 70 °C and continue stirring for an additional 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a hexane-ethyl acetate (2:1) eluent to afford this compound as a light yellow solid.[1]

Data Presentation

ParameterStep 3.1.3: BrominationStep 3.2: Hofmann Rearrangement
Starting Material 4,6-dimethylnicotinamide2-bromo-4,6-dimethylpyridine-3-carboxamide
Molar Equivalents 1.01.0
Reagent 1 N-BromosuccinimideBromine
Molar Equivalents 1 1.11.25
Reagent 2 AIBN (catalytic)Sodium Hydroxide
Molar Equivalents 2 catalytic3.75
Solvent Carbon TetrachlorideWater
Temperature Reflux0 °C, then 70 °C
Reaction Time 4 - 6 hours2 hours
Typical Yield -~100%[1]
Purification Method Recrystallization/Column ChromatographyColumn Chromatography

Results and Discussion

The described two-stage synthesis provides a reliable method for the scale-up production of this compound. The Hofmann rearrangement in the final step is reported to proceed with high yield.

Scale-up Considerations:

  • Hofmann Rearrangement: This reaction is exothermic, and careful temperature control is crucial, especially during the addition of bromine and the initial phase of the reaction. For larger scale reactions, a jacketed reactor with efficient cooling is recommended. The formation of the isocyanate intermediate is a key step; ensuring anhydrous conditions until the hydrolysis step is intended can prevent the formation of urea byproducts.

  • Purification: While laboratory-scale purification is effectively achieved by column chromatography, for industrial-scale production, alternative methods such as crystallization should be explored to reduce solvent waste and cost. The choice of crystallization solvent will need to be optimized.

  • Safety:

    • Bromine is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including respiratory protection.

    • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

    • Dichloromethane is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

    • The reaction of bromine with sodium hydroxide is exothermic and should be performed with adequate cooling.

Visualization of Experimental Workflow

SynthesisWorkflow cluster_0 Synthesis of Starting Material cluster_1 Hofmann Rearrangement and Purification SM1 4,6-Dimethylnicotinic Acid Step1 React with SOCl₂ in DCM SM1->Step1 Intermediate1 4,6-Dimethylnicotinoyl chloride Step1->Intermediate1 Step2 React with aq. NH₃ in DCM Intermediate1->Step2 Intermediate2 4,6-Dimethylnicotinamide Step2->Intermediate2 Step3 Brominate with NBS/AIBN in CCl₄ Intermediate2->Step3 StartingMaterial 2-bromo-4,6-dimethylpyridine-3-carboxamide Step3->StartingMaterial Step4 React with Br₂/NaOH in H₂O StartingMaterial->Step4 Workup DCM Extraction Step4->Workup Purification Silica Gel Column Chromatography (Hexane:EtOAc 2:1) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 2-bromo-3-aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 2-bromo-3-aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 2-bromo-3-aminopyridine giving a low or no yield?

Low yields with aminopyridine substrates are common and can often be traced back to several key factors. The primary issue is often related to the catalyst.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms on both the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity and hindering the catalytic cycle.[1] Traditional catalysts like Pd(PPh₃)₄ may not be effective for this reason.[1]

  • Inactive Catalyst System: The oxidative addition step for 2-halopyridines can be slow, requiring a highly active catalyst system. This is especially true for the less reactive chloro-analogues, but is also a consideration for bromo-pyridines.[1][2] The use of bulky, electron-rich phosphine ligands is often necessary to promote the reaction.[1][3][4]

  • Oxygen Contamination: The active Pd(0) catalytic species is sensitive to oxygen.[5] Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][6]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. The base activates the boronic acid for the transmetalation step.[5][7] An inappropriate or poor-quality base can halt the reaction. Similarly, the solvent must be anhydrous and degassed to prevent side reactions.[6]

  • Poor Reagent Quality: The purity of all starting materials, including the aminopyridine, boronic acid, base, and solvents, is crucial. Impurities can poison the catalyst or participate in side reactions.[6][8]

Q2: What are the most common side reactions, and how can I minimize them?

Several side reactions can compete with your desired coupling, reducing the overall yield.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to an arene, consuming your nucleophile.[1][3]

    • Solution: Use boronic esters (e.g., pinacol or MIDA esters), which are more stable than boronic acids.[3] Maintain strictly anhydrous conditions and consider using a milder base if compatible with the reaction.[3][6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This reaction can be exacerbated by the presence of oxygen.[1]

    • Solution: Ensure the reaction is thoroughly deoxygenated.[1] Sometimes, using a lower catalyst loading or adding the boronic acid slowly to the reaction mixture can help.[6]

  • Dehalogenation: This involves the reduction of the starting 2-bromo-3-aminopyridine to 3-aminopyridine.

    • Solution: Avoid potential hydride sources in solvents.[3] Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[1][3]

Q3: What is the best catalyst, ligand, and base combination for this specific coupling?

There is no single universal condition, but systems using bulky, electron-rich phosphine ligands (often called Buchwald ligands) are highly recommended for challenging heteroaryl couplings.[3][4][8]

  • Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos, XPhos, or RuPhos is a robust starting point.[3][6] Modern pre-catalysts (e.g., XPhos Pd G3/G4) which provide a more stable and active catalytic species, are also excellent choices.[3][9]

  • Base: The choice of base is critical. Potassium phosphate (K₃PO₄) is a strong base that is often effective.[10][11] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be beneficial and may help reduce side reactions.[3] The base should be fresh, dry, and finely powdered.[3]

Q4: Should I use a boronic acid or a boronic ester?

The choice between a boronic acid and its ester derivative involves a trade-off between reactivity and stability.[12]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[12][13] However, they are less stable and more susceptible to decomposition pathways like protodeboronation, which can lower yields.[12][13]

  • Boronate Esters: Pinacol esters are significantly more stable, easier to handle and purify, and less prone to decomposition.[12] This stability often leads to more reproducible results and can provide higher isolated yields in complex syntheses.[12]

Data Presentation

Table 1: Comparison of Boronic Acids vs. Boronate Esters

FeatureBoronic AcidBoronate Ester (e.g., Pinacol)
Reactivity Generally higher, faster reaction times.[12][13]Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to protodeboronation and oxidation.[12][13]Significantly higher; more stable to storage and handling.[12][14]
Handling Can be challenging; may require storage under inert atmosphere.[12]Often crystalline solids that are easy to handle.[12]
Purity Can be difficult to obtain in high purity due to decomposition.[12]Generally high; can be purified by standard chromatography.[12]
Yield Potentially high in short reactions, but can be compromised by decomposition.[12]Often more reproducible, leading to higher isolated yields.[12]

Table 2: Recommended Catalyst Systems for Aminopyridine Suzuki Coupling

Pd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄ (5)(None)K₃PO₄ (2.2)1,4-Dioxane/H₂O85-9570-90 *[10][11]
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)n-Butanol100Not specified[6]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-100Not specified[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100Not specified[15]

*Note: Yields reported for the coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar substrate.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromo-3-Aminopyridine

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Bromo-3-aminopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and Ligand (e.g., SPhos, 4-10 mol%) OR a pre-catalyst (2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv), finely powdered and dried

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromo-3-aminopyridine, the arylboronic acid/ester, and the base.[11][15]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1][3]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand (or the pre-catalyst) to the flask.[3][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][11]

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed reagents Step 1: Check Reagent Quality start->reagents conditions Step 2: Review Reaction Conditions reagents->conditions sub_reagents • Purity of Aminopyridine? • Boronic Acid/Ester Decomposed? • Base Fresh and Dry? • Solvent Anhydrous & Degassed? reagents->sub_reagents catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst sub_conditions • Temperature High Enough? • Reaction Time Sufficient? • Inert Atmosphere Maintained? conditions->sub_conditions sides Step 4: Identify Side Reactions catalyst->sides sub_catalyst • Inhibition by Amine/Pyridine? • Use Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) • Use a Pre-catalyst? catalyst->sub_catalyst success Yield Improved sides->success sub_sides • Protodeboronation? (Use Ester, Anhydrous) • Homocoupling? (Ensure O₂ Free) • Dehalogenation? sides->sub_sides

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Cycle_Inhibition cluster_cycle Suzuki Catalytic Cycle cluster_base OA Oxidative Addition T Transmetalation RE Reductive Elimination PdII_B R¹-Pd(II)L₂-R² T->PdII_B R²-B(OR)₂ Pd0 Pd(0)L₂ RE->Pd0 R¹-R² PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X Inhibited_Complex [Aminopyridine]-Pd(0)L₂ (Inactive Complex) Pd0->Inhibited_Complex Catalyst Inhibition Base Base Activation of Boronic Acid Inhibitor 2-Bromo-3-Aminopyridine (Lewis Base)

Caption: The Suzuki catalytic cycle with the competing catalyst inhibition pathway.

Side_Reactions Start Ar-Br + Ar'-B(OR)₂ Main_Product Desired Product (Ar-Ar') Start->Main_Product Suzuki Coupling (Pd Catalyst, Base) Protodeboronation Protodeboronation (+ H₂O) Start->Protodeboronation Homocoupling Homocoupling (+ O₂) Start->Homocoupling Dehalogenation Dehalogenation (+ [H]) Start->Dehalogenation Side_Product1 Side Product (Ar'-H) Protodeboronation->Side_Product1 Side_Product2 Side Product (Ar'-Ar') Homocoupling->Side_Product2 Side_Product3 Side Product (Ar-H) Dehalogenation->Side_Product3

Caption: Competing side reaction pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning when working with aminopyridine substrates in cross-coupling and other catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving aminopyridine substrates often problematic?

A1: The primary challenge arises from the Lewis basic nitrogen atom of the pyridine ring and the lone pair of electrons on the amino group. These can coordinate strongly with the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This phenomenon is particularly pronounced when the coupling site is adjacent to the nitrogen, often referred to as the "2-pyridyl problem".[2]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Several indicators may suggest catalyst poisoning:

  • Low or no product yield: This is the most direct sign that your catalyst is not performing efficiently.[1]

  • Stalled reaction: The reaction may start but then slow down or stop completely before the starting materials are consumed.[3]

  • Formation of palladium black: A black precipitate indicates the decomposition of the active palladium species into inactive elemental palladium.[3]

  • Increased side reactions: You might observe a higher proportion of byproducts such as homocoupling of boronic acids, protodeboronation, or dehalogenation of your starting material.[4]

Q3: Can the position of the amino group on the pyridine ring affect the reaction's success?

A3: Yes, the position of the amino group and the halide are critical. For instance, 2-aminopyridines can be particularly challenging due to the proximity of both the pyridine nitrogen and the amino group to the reaction center, which can facilitate chelation to the metal center and cause strong inhibition.

Q4: Are there catalyst systems that are inherently more resistant to poisoning by aminopyridines?

A4: Yes, the choice of ligand is crucial for mitigating catalyst poisoning. The use of sterically bulky and electron-rich phosphine ligands, such as biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), is often recommended.[2][3] These ligands can help to create a more sterically hindered environment around the metal center, which can disfavor the binding of the aminopyridine nitrogen. Additionally, using well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species.[2]

Q5: Beyond aminopyridines, what are other potential sources of catalyst poisons in my reaction?

A5: Catalyst activity can be diminished by various impurities present in reagents or solvents. Common poisons include sulfur compounds, other nitrogen-containing heterocycles, halides, and cyanides.[5][6] It is crucial to use high-purity reagents and properly degassed, anhydrous solvents to avoid introducing these contaminants.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions with aminopyridine substrates.

Issue 1: Low to No Conversion

If you observe poor or no conversion of your starting materials, consider the following potential causes and solutions.

Potential Cause Recommended Solution Citation
Catalyst Poisoning by Aminopyridine 1. Switch to a bulkier, electron-rich ligand: Employ ligands like XPhos, SPhos, or RuPhos to shield the metal center. 2. Increase catalyst loading: A modest increase (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation. 3. Use additives: Substoichiometric amounts of copper(II) acetate may act as a Lewis acid, coordinating to the pyridine nitrogen and preventing it from binding to the palladium catalyst.[2][3][5]
Inactive Catalyst 1. Use a fresh, high-quality catalyst and ligand. 2. Ensure efficient generation of the active Pd(0) species: Utilize a pre-formed Pd(0) source or a reliable precatalyst. 3. Verify the purity of all reagents and solvents: Ensure they are free from poisons like sulfur or other nitrogen heterocycles.[3][5]
Inappropriate Reaction Conditions 1. Optimize the base: Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base is highly interdependent with the solvent. 2. Optimize the solvent: Ensure all components are soluble. Aprotic polar solvents like dioxane, THF, or toluene are common. Sometimes a co-solvent like water is beneficial, but it can also lead to side reactions. 3. Adjust the temperature: Carefully increase the reaction temperature in increments. However, excessive heat can cause catalyst decomposition.[2][4]
Poor Solubility The starting materials or the product may have poor solubility in the chosen solvent system, hindering the reaction kinetics. Try a different solvent or solvent mixture to ensure all components are adequately dissolved.[1]
Issue 2: Significant Side Product Formation

If your desired product is formed in low yield alongside significant byproducts, consult the table below.

Side Product Potential Cause Recommended Solution Citation
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.1. Rigorous degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Use a direct Pd(0) source: This can mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[3][4]
Protodeboronation Replacement of the boronic acid group with a hydrogen atom, often promoted by aqueous bases.1. Use more stable boronic esters: Consider using pinacol esters or trifluoroborate salts. 2. Switch to anhydrous reaction conditions. [4]
Dehalogenation Replacement of the halide on the aminopyridine with a hydrogen atom.1. Ensure solvents are not a source of hydrides. 2. Optimize the ligand and base combination: This can influence the relative rates of reductive elimination (desired reaction) versus dehalogenation.[2][4]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Challenging Aminopyridine Substrate

This protocol provides a robust starting point for the cross-coupling of a brominated aminopyridine with a boronic acid, incorporating strategies to mitigate catalyst poisoning.

Reagents and Materials:

  • Aminopyridine bromide (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky, electron-rich ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Anhydrous, degassed water (if required for the specific boronic acid)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aminopyridine bromide (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizing the Problem and Solutions

Mechanism of Catalyst Poisoning

The following diagram illustrates how the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to an inactive complex and halting the desired cross-coupling cycle.

CatalystPoisoning Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition + Ar-X Inactive_Complex Inactive Pd-Aminopyridine Complex Active_Catalyst->Inactive_Complex Coordination Intermediate_1 Ar-Pd(II)-X(L_n) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation (Ar'-B(OR)2) Intermediate_1->Transmetalation + Ar'B(OR)2 Intermediate_2 Ar-Pd(II)-Ar'(L_n) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Active_Catalyst Reforms Catalyst Product Product (Ar-Ar') Reductive_Elimination->Product Aminopyridine Aminopyridine Substrate/Product Aminopyridine->Inactive_Complex

Caption: Mechanism of catalyst poisoning by aminopyridine coordination.

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and address low conversion in reactions with aminopyridines.

TroubleshootingWorkflow Start Start: Low/No Conversion Check_Purity 1. Verify Purity of Reagents & Solvents Start->Check_Purity Check_Conditions 2. Review Reaction Conditions (Base, Solvent, Temp.) Check_Purity->Check_Conditions Pure Impure Purify/Replace Reagents Check_Purity->Impure Impure? Check_Catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand) Check_Conditions->Check_Catalyst Optimal Optimize_Conditions Screen Bases, Solvents, Temperatures Check_Conditions->Optimize_Conditions Suboptimal? Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand Impure->Check_Purity Re-evaluate Success Reaction Successful Impure->Success Optimize_Conditions->Check_Conditions Re-evaluate Optimize_Conditions->Success Additives Consider Additives (e.g., Cu(OAc)2) Change_Ligand->Additives Change_Ligand->Success Additives->Success

Caption: A logical workflow to diagnose and resolve low conversion.

This technical support center provides a starting point for addressing the challenges associated with catalyst poisoning by aminopyridines. Successful outcomes will often depend on careful optimization of the specific reaction conditions for the substrates involved.

References

Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Buchwald-Hartwig amination of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig amination of bromopyridines?

A1: The most prevalent side reactions include:

  • Hydrodebromination: The bromo group is replaced by a hydrogen atom, leading to the formation of a pyridine derivative without the bromine. This can occur via β-hydride elimination from an intermediate palladium(II)-amido complex.[1][2]

  • Homocoupling of Bromopyridine: Two molecules of the bromopyridine react to form a bipyridine species.

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, hindering its catalytic activity.[3][4][5] This is a significant challenge, especially with 2-halopyridines.[6]

Q2: My reaction has a low or no yield. What are the potential causes?

A2: Low or no yield can stem from several factors:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst.[3][4] The choice of ligand is critical to prevent this.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and substrate-dependent.[3]

  • Poor Reagent Quality: Impurities in the bromopyridine, amine, or solvent can poison the catalyst. The solvent must be anhydrous.[3]

  • Presence of Oxygen: These reactions are sensitive to oxygen. It is essential to properly degas the solvent and maintain an inert atmosphere (argon or nitrogen).[3]

Q3: How can I minimize hydrodebromination?

A3: To minimize hydrodebromination, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination over β-hydride elimination.[7]

  • Amine Substrate: This side reaction is more common with amines that have β-hydrogens.[1][2]

  • Temperature Optimization: In some cases, lowering the reaction temperature can help reduce the rate of side reactions.[3]

Q4: What is the best palladium precursor and ligand combination for coupling with bromopyridines?

A4: There is no single "best" combination, as the optimal choice is highly dependent on the specific bromopyridine and amine substrates. However, some general guidelines are:

  • Palladium Precursors: Modern precatalysts, such as third-generation (G3) Buchwald palladacycles, are often more reliable than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[8][9]

  • Ligands: Sterically hindered and electron-rich biaryl phosphine ligands are generally preferred.[1][3] For primary amines, ligands like BrettPhos and t-BuXPhos have shown good results, while RuPhos can be optimal for secondary amines.[10][11] XPhos is often a good universal ligand to start with.[12]

Q5: Which base and solvent should I use?

A5:

  • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is very common.[6] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).[8][13] The choice of base can be critical and may need to be screened.[10]

  • Solvents: Anhydrous toluene, dioxane, and THF are the most common solvents.[3][14] Toluene is often a good choice as it can help mitigate the inhibitory effect of iodide salts when using aryl iodides, a principle that can be relevant to the bromide salts formed in these reactions.[13][15]

Troubleshooting Guide

Problem: Low Conversion of Starting Material

This is often observed when the catalyst is not active or is inhibited.

Troubleshooting Workflow

G start Low Conversion check_inert Verify Inert Atmosphere (Ar or N₂) start->check_inert check_reagents Check Reagent Purity & Solvent Anhydrous? check_inert->check_reagents Atmosphere is good check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents are pure/dry optimize_ligand Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) check_catalyst->optimize_ligand use_precatalyst Use a Modern Precatalyst (e.g., G3 Palladacycle) check_catalyst->use_precatalyst Using Pd(OAc)₂/Pd₂(dba)₃ optimize_base Screen Different Bases (NaOtBu, K₃PO₄, LHMDS) optimize_temp Adjust Temperature optimize_base->optimize_temp Still low conversion optimize_ligand->optimize_base Still low conversion end Improved Conversion optimize_temp->end use_precatalyst->end G cluster_main Main Catalytic Cycle cluster_side Side Reactions PyBr Bromopyridine OxAdd Oxidative Addition Complex PyBr->OxAdd Pd0 L-Pd(0) Pd0->OxAdd PdAmido Pd(II)-Amido Complex OxAdd->PdAmido + Amine, - HBr (Base mediated) Homocoupling Bipyridine (Homocoupling) OxAdd->Homocoupling Homocoupling Pathway Amine Amine Product Aminopyridine (Desired Product) PdAmido->Product Reductive Elimination Hydrodebromination Pyridine (Hydrodebromination) PdAmido->Hydrodebromination β-Hydride Elimination Product->Pd0 Regenerates Catalyst

References

How to avoid homocoupling in Suzuki reactions of pyridyl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in Suzuki reactions of pyridyl halides?

A1: Homocoupling of the boronic acid reagent is a common side reaction that reduces the yield of the desired biaryl product and complicates purification. The two main culprits are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules. Rigorous degassing of solvents and the reaction setup is crucial to mitigate this.[1][2]

  • Palladium(II) Precatalysts: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction is through the homocoupling of the boronic acid, which generates Pd(0) at the expense of your starting material. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this initial homocoupling.[1]

Q2: How does the choice of pyridyl halide (chloride, bromide, iodide, triflate) affect the reaction and the likelihood of homocoupling?

A2: The reactivity of the pyridyl halide is a critical factor. The general order of reactivity for the oxidative addition step is I > Br > OTf > Cl.[3] While more reactive halides like iodides and bromides can lead to faster desired coupling, they can also be more susceptible to side reactions if conditions are not optimal. Less reactive halides like chlorides often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve good yields.[4] The choice of halide can also influence the optimal base and temperature for the reaction.

Q3: Which ligands are most effective at minimizing homocoupling in pyridyl Suzuki reactions?

A3: Bulky, electron-rich phosphine ligands are generally recommended for challenging Suzuki couplings, including those with pyridyl halides. These ligands can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling. Examples of effective ligands include:

  • Buchwald Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are known to be highly effective for heteroaryl couplings.[5][6]

  • Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃) are also very effective, particularly for less reactive aryl chlorides.[5]

Q4: What is the role of the base in controlling homocoupling, and which bases are preferred?

A4: The base is essential for activating the boronic acid to facilitate transmetalation. However, the choice and strength of the base can influence the extent of side reactions. Weaker inorganic bases are often preferred as they are less likely to promote undesired pathways. Commonly used bases include:

  • Potassium Carbonate (K₂CO₃)[7]

  • Potassium Phosphate (K₃PO₄)[5]

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Fluoride (KF)[8]

The optimal base is substrate-dependent and often needs to be screened for a specific reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High levels of boronic acid homocoupling product 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[1]2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
Low or no yield of the desired product 1. Catalyst inhibition by the pyridine nitrogen.2. Inefficient oxidative addition (especially with pyridyl chlorides).3. Protodeboronation of the boronic acid.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[5][6]2. Increase the reaction temperature. For pyridyl chlorides, use a highly active catalyst system with bulky phosphine ligands.[4]3. Use anhydrous solvents and consider milder bases (e.g., NaHCO₃, KHCO₃) to reduce the rate of this side reaction.[2]
Formation of dehalogenated pyridine byproduct The starting pyridyl halide is being reduced instead of undergoing cross-coupling.Optimize reaction conditions by screening temperature, base, and solvent to find a balance that favors cross-coupling over dehalogenation.
Reaction is sluggish or does not go to completion 1. Inactive catalyst.2. Slow transmetalation.1. Use a fresh, high-quality palladium precatalyst and ligand.2. Ensure the chosen base is effective at activating the boronic acid. For challenging substrates, consider using more reactive boronic esters (e.g., pinacol esters).

Quantitative Data on Homocoupling

The following table summarizes data on the effect of reaction conditions on the formation of homocoupling byproducts. Note: The data is compiled from different sources and reaction conditions may not be directly comparable.

Pyridyl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Homocoupling Byproduct (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120Present (amount not specified)[9]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120Present (amount not specified)[9]
Aryl HalideArylboronic acidPd(OAc)₂K₂CO₃1-Propanol/H₂O893.3 ppm O₂ -> 0.18%[8]
Aryl HalideArylboronic acidPd(OAc)₂K₂CO₃1-Propanol/H₂O890.5 ppm O₂ -> 0.071%[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridyl Bromide with a Lithium Triisopropyl 2-Pyridylboronate [8]

  • Reagents:

    • Aryl or heteroaryl bromide (1 equiv)

    • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

    • Anhydrous KF (3.0 equiv)

    • Pd₂(dba)₃ (1.0-1.5 mol%)

    • Phosphite or phosphine oxide ligand (e.g., 1 or 2 in the paper, L:Pd = 3:1)

    • Anhydrous 1,4-Dioxane (3 mL/mmol of halide)

  • Procedure:

    • In an oven-dried, resealable Schlenk tube, combine Pd₂(dba)₃, the ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

    • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle twice).

    • Add 1,4-dioxane via syringe through the septum, followed by the aryl halide (if the halide is a solid, add it with the other solid reagents).

    • Replace the septum with a Teflon screw valve and seal the Schlenk tube.

    • Heat the reaction mixture to 110 °C until the aryl halide is completely consumed (monitor by GC).

    • Allow the reaction to cool to room temperature.

    • Filter the reaction solution through a thin pad of silica gel, eluting with ethyl acetate.

    • Concentrate the eluent under reduced pressure and purify the crude material by flash chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a 3-Chloropyridine with an Arylboronic Acid Pinacol Ester [1]

  • Reagents:

    • 3-Chloropyridine (1.0 mmol)

    • Arylboronic acid pinacol ester (1.5 mmol)

    • Potassium phosphate (K₃PO₄, 2.0 mmol)

    • XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%)

    • Degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add 3-chloropyridine, the arylboronic acid pinacol ester, and potassium phosphate.

    • Add the XPhos Pd G3 precatalyst.

    • Seal the vial with a Teflon-lined cap.

    • Evacuate and backfill the vial with argon three times.

    • Add degassed 2-MeTHF via syringe.

    • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions of pyridyl halides.

TroubleshootingWorkflow start Start: High Homocoupling Observed check_o2 Check for Oxygen Contamination start->check_o2 degas Action: Rigorous Degassing (Sparging, Freeze-Pump-Thaw) check_o2->degas Yes check_pd_source Evaluate Palladium Precatalyst check_o2->check_pd_source No degas->check_pd_source use_pd0 Action: Use Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_pd_source->use_pd0 Using Pd(II) optimize_ligand Optimize Ligand check_pd_source->optimize_ligand Using Pd(0) use_pd0->optimize_ligand use_bulky_ligand Action: Use Bulky, Electron-Rich Phosphine Ligands (SPhos, XPhos) optimize_ligand->use_bulky_ligand optimize_base Optimize Base use_bulky_ligand->optimize_base use_weaker_base Action: Use Weaker Inorganic Base (K2CO3, K3PO4) optimize_base->use_weaker_base optimize_temp Optimize Temperature use_weaker_base->optimize_temp lower_temp Action: Lower Reaction Temperature optimize_temp->lower_temp end Result: Minimized Homocoupling lower_temp->end

Troubleshooting workflow for minimizing homocoupling.

References

Optimization of base and ligand for C-N cross-coupling with 2-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of base and ligand for C-N cross-coupling reactions with 2-bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your C-N cross-coupling experiments with 2-bromopyridines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1][2][3] 2. Inefficient Oxidative Addition: The C-Br bond of 2-bromopyridine may not be sufficiently activated. 3. Impure or Degraded Reagents: Contaminants in solvents, bases, or starting materials can poison the catalyst.[2] 4. Insufficiently Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[2]1. Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to RuPhos, SPhos, or XPhos).[1][4] 2. Increase the reaction temperature cautiously.[4] 3. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[1] 4. Use fresh, high-purity reagents and ensure solvents are anhydrous and thoroughly degassed.[2][4]
Significant Homocoupling of Amine or Aryl Halide 1. Presence of Oxygen: Oxygen in the reaction mixture can promote homocoupling pathways.[4] 2. Inefficient Reductive Elimination: The final step of the catalytic cycle may be slow compared to competing side reactions.1. Improve degassing procedures (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[4] 2. Start with a Pd(0) source like Pd₂(dba)₃ to minimize side reactions during the in-situ reduction of Pd(II).[4] 3. Screen different ligands that may promote reductive elimination.
Protodehalogenation (Replacement of Bromine with Hydrogen) 1. Presence of Water or Other Proton Sources: Trace amounts of water can lead to the undesired reduction of the aryl halide.[4] 2. β-Hydride Elimination: This can be a competing pathway with certain substrates.1. Use strictly anhydrous solvents and reagents.[4] 2. Choose ligands that favor reductive elimination over β-hydride elimination.[4]
Inconsistent Results 1. Variable Quality of Catalyst, Ligand, or Base: Inconsistent purity or activity of reagents can lead to variable yields.[4] 2. Inconsistent Reaction Setup: Variations in degassing, moisture control, or stirring rate can affect the outcome.1. Use a stable, well-defined precatalyst for a consistent ligand-to-metal ratio.[1][4] 2. Standardize the reaction setup and inert atmosphere techniques.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing C-N cross-coupling with 2-bromopyridines?

A1: The primary challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst deactivation and low reaction yields.[1][2][3] Overcoming this often requires the use of bulky, electron-rich phosphine ligands that sterically hinder this coordination.

Q2: Which class of ligands is generally most effective for the amination of 2-bromopyridines?

A2: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective. Ligands such as RuPhos, BrettPhos, SPhos, and XPhos have demonstrated high efficacy in these couplings.[1][4][5] For the coupling of primary amines, BrettPhos is often a superior choice.[1][6] Bidentate phosphine ligands like BINAP and dppp have also been used with success.[1][7]

Q3: What is the optimal choice of base for this transformation?

A3: Strong, non-nucleophilic bases are typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven to be particularly effective, especially when using unprotected 2-aminopyridines as substrates.[1][8] Sodium tert-butoxide (NaOtBu) is another commonly used and effective strong base.[7][9] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are generally less effective but may be necessary if your substrate contains base-sensitive functional groups.[1][9]

Q4: Can I use a Pd(II) precatalyst, or is a Pd(0) source necessary?

A4: Both Pd(II) and Pd(0) sources can be used. Pd(II) precatalysts like Pd(OAc)₂ are common, but they require in-situ reduction to the active Pd(0) species.[1] Using a well-defined Pd(0) source, such as a palladacycle precatalyst (e.g., RuPhos Pd G3), can lead to more reproducible results by ensuring efficient and consistent generation of the active catalyst.[1][4]

Q5: At what temperature should I run my reaction?

A5: Reaction temperatures typically range from room temperature to elevated temperatures (e.g., 65-110 °C).[1][4] The optimal temperature will depend on the specific substrates, ligand, and base used. It is often necessary to screen different temperatures to find the ideal conditions for your specific reaction.

Quantitative Data on Ligand and Base Optimization

The following tables summarize data from a ligand and base screen for the C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine.

Table 1: Ligand Screen for the Coupling of Morpholine to 3-bromo-2-aminopyridine

EntryLigandCatalyst SystemYield (%)
1XPhos (L1)Pd₂(dba)₃/L140
2RuPhos (L3)Pd₂(dba)₃/L371
3SPhos (L4)Pd₂(dba)₃/L476
4BrettPhos (L8)Pd₂(dba)₃/L866
5BINAP (L9)Pd₂(dba)₃/L971
6RuPhos-precatalyst (Pre-L3)Pre-L383
Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), morpholine (1.5 mmol), Pd₂(dba)₃ (2 mol %)/Ligand (8 mol %) or Precatalyst (2 mol %), LiHMDS (2.5 equiv), THF, 65 °C, 16 h. Yields determined by GC analysis.[1]

Table 2: Effect of Base on the Coupling of Morpholine to 3-bromo-2-aminopyridine

EntryBaseYield (%)
1LiHMDS83
2NaOtBuIneffective
3K₃PO₄Ineffective
4Cs₂CO₃Ineffective
5K₂CO₃Ineffective
6Na₂CO₃Ineffective
Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), morpholine (1.5 mmol), RuPhos-precatalyst (2 mol %), Base (2.5 equiv), THF, 65 °C, 16 h. Yields determined by GC analysis.[1]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 2-Bromopyridines

This is a generalized procedure and may require optimization for specific substrates.

Reagents and Equipment:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere glovebox or Schlenk line setup

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or under a flow of inert gas (Argon or Nitrogen), add the 2-bromopyridine derivative, the palladium precatalyst (or palladium source and ligand), the base, and a stir bar to an oven-dried reaction vessel.

  • Reagent Addition: Add the amine and the anhydrous, deoxygenated solvent to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble Dry Glassware reagents 2. Add Solids: - 2-Bromopyridine - Catalyst/Ligand - Base add_liquids 3. Add Liquids: - Amine - Anhydrous Solvent reagents->add_liquids heat 4. Heat and Stir under Inert Atmosphere add_liquids->heat monitor 5. Monitor Progress (TLC, GC/LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for C-N cross-coupling.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Conversion? check_ligand Is the ligand bulky and electron-rich? (e.g., RuPhos, BrettPhos) start->check_ligand Yes check_catalyst_no Switch to a more suitable ligand. start->check_catalyst_no No check_precatalyst Using a precatalyst? check_ligand->check_precatalyst check_atmosphere Is the atmosphere strictly inert? check_precatalyst->check_atmosphere check_base Is the base strong enough? (e.g., LiHMDS, NaOtBu) check_atmosphere->check_base check_temp Is the temperature optimized? check_base->check_temp check_reagents Are reagents pure and anhydrous? check_temp->check_reagents solution Optimize Further or Consult Literature reagents reagents reagents->solution

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-2-bromo-4,6-dimethylpyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Hofmann rearrangement of 2-bromo-4,6-dimethylpyridine-3-carboxamide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product Incomplete Reaction: The reaction may not have gone to completion.- Verify Reaction Time and Temperature: Ensure the reaction is stirred for the specified time at both 0 °C and 70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check Reagent Quality: Use fresh, high-purity N-bromosuccinimide (NBS) or bromine and ensure the sodium hydroxide solution is of the correct concentration.
Degradation of Intermediate: The intermediate N-bromoamide or isocyanate may be unstable under the reaction conditions.- Maintain Low Temperature: Strictly control the temperature during the addition of bromine or NBS to prevent degradation. - Minimize Reaction Time: While ensuring completion, avoid unnecessarily long reaction times that could lead to decomposition.
Side Reactions: Formation of byproducts such as ureas (from the reaction of the amine product with the isocyanate intermediate) or carbamates (if alcohol is present as a solvent or impurity).- Control Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of the amide can lead to urea formation. - Use Anhydrous Conditions (if applicable): If an alternative protocol using an organic solvent is employed, ensure all reagents and glassware are dry to prevent carbamate formation.
Multiple Spots on TLC Plate of Crude Product Presence of Starting Material: The reaction did not go to completion.- Increase Reaction Time or Temperature: If starting material is still present after the recommended reaction time, consider extending the time at 70 °C.
Formation of Isomeric Byproducts: Although less common in the Hofmann rearrangement itself, impurities in the starting carboxamide can carry through.- Purify the Starting Material: Ensure the 2-bromo-4,6-dimethylpyridine-3-carboxamide is of high purity before starting the reaction.
Formation of Over-brominated Species: If the synthesis of the starting material involved bromination, dibrominated or other over-brominated impurities may be present.- Optimize Bromination of Precursor: If synthesizing the starting material, carefully control the stoichiometry of the brominating agent.
Difficulty in Product Purification "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.- Adjust Solvent System: Try a different solvent or a mixture of solvents for recrystallization. - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Seed Crystals: Introduce a small seed crystal of the pure product to induce crystallization.
Poor Separation on Silica Gel Column: The product and impurities elute together.- Optimize Eluent System: Adjust the polarity of the eluent. A gradient elution (gradually increasing polarity) may be necessary. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation. - Check for Column Overloading: Do not load too much crude product onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and commonly cited method is the Hofmann rearrangement of 2-bromo-4,6-dimethylpyridine-3-carboxamide. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Q2: What are the key reaction parameters to control for a high yield in the Hofmann rearrangement?

A2: Temperature control is critical. The initial formation of the N-bromoamide should be carried out at a low temperature (around -5 to 0 °C) to minimize side reactions. The subsequent rearrangement to the isocyanate and hydrolysis to the amine requires heating (around 70 °C). The stoichiometry of the reagents, particularly the bromine and sodium hydroxide, is also crucial.

Q3: My final product is a light yellow solid, but the literature reports a different color. Is this a cause for concern?

A3: A slight yellow coloration is common for this compound and often does not indicate significant impurity. However, a dark brown or black color may suggest the presence of decomposition products, and further purification may be necessary.

Q4: Can I use a different brominating agent for the Hofmann rearrangement?

A4: Yes, while bromine is commonly used, other reagents like N-bromosuccinimide (NBS) can also be effective and may be easier to handle.[1] The reaction conditions may need to be adjusted accordingly.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended for confirming the structure and assessing the purity of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from a known synthetic procedure.[2]

Materials:

  • 2-bromo-4,6-dimethylpyridine-3-carboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a reaction vessel, dissolve sodium hydroxide (2.1 g, 52.5 mmol) in water (21 mL). Cool the solution to -5 °C in an ice-salt bath. Slowly add bromine (2.8 g, 17.5 mmol) dropwise to the cooled NaOH solution with vigorous stirring.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g, 14 mmol) all at once. Stir the reaction mixture at 0 °C for 1 hour. After 1 hour, warm the mixture to 70 °C and continue stirring for an additional hour.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (2:1) as the eluent to afford this compound.

Expected Yield: Up to 100% (2.8 g) as a light yellow solid.[2]

Representative Protocol 2: Synthesis of 2-bromo-4,6-dimethylpyridine-3-carboxamide

This is a representative procedure as a specific protocol for this starting material was not found in the initial search. It is based on standard amidation of a carboxylic acid.

Materials:

  • 2-bromo-4,6-dimethylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (concentrated)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Formation of the Acid Chloride: To a solution of 2-bromo-4,6-dimethylnicotinic acid in dichloromethane, add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amidation: Cool the reaction mixture to 0 °C and slowly add a concentrated ammonia solution. Stir vigorously until the formation of the amide is complete.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude carboxamide, which can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of this compound
Reagent/ParameterMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-bromo-4,6-dimethylpyridine-3-carboxamide229.073.19141
Sodium hydroxide40.002.152.53.75
Bromine159.812.817.51.25
Reaction Temperature
Step 1 (Hypobromite formation)-5 °C
Step 2 (N-bromoamide formation)0 °C
Step 3 (Rearrangement)70 °C
Reaction Time
At 0 °C1 hour
At 70 °C1 hour
Reported Yield 201.062.813.9~100%[2]
Table 2: Troubleshooting Guide for Reaction Parameters and Potential Impact on Yield
Parameter DeviationPotential OutcomeRecommendation for Optimization
Temperature > 0 °C during Br₂ addition Increased side reactions, potential degradation of N-bromoamide, leading to lower yield.Maintain temperature between -5 and 0 °C using an efficient cooling bath.
Temperature < 70 °C during rearrangement Incomplete reaction, resulting in a lower yield of the desired product.Ensure the reaction mixture reaches and is maintained at 70 °C for the specified time.
Insufficient Reaction Time at 70 °C Incomplete conversion of the intermediate to the final product.Monitor the reaction by TLC and extend the reaction time if necessary.
Excess Bromine Potential for over-bromination of the starting material or product, leading to impurities.Use the specified molar ratio of bromine.
Insufficient Sodium Hydroxide Incomplete formation of hypobromite and incomplete deprotonation of the amide, leading to a lower yield.Ensure the correct concentration and amount of sodium hydroxide is used.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Hofmann Rearrangement cluster_workup Work-up & Purification prep_naoh Dissolve NaOH in Water cool_naoh Cool NaOH solution to -5 °C prep_naoh->cool_naoh add_br2 Add Bromine dropwise to form NaOBr cool_naoh->add_br2 add_amide Add Carboxamide add_br2->add_amide stir_0c Stir at 0 °C for 1h add_amide->stir_0c heat_70c Heat to 70 °C and stir for 1h stir_0c->heat_70c cool_rt Cool to Room Temperature heat_70c->cool_rt extract Extract with Dichloromethane cool_rt->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Degradation of Intermediates start->cause3 cause4 Poor Reagent Quality start->cause4 sol1a Optimize Reaction Time/Temp cause1->sol1a sol1b Monitor with TLC cause1->sol1b sol2a Control Stoichiometry cause2->sol2a sol2b Ensure Anhydrous Conditions (if applicable) cause2->sol2b sol3 Strict Temperature Control cause3->sol3 sol4 Use Fresh/Pure Reagents cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of Substituted Pyyridines - Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of substituted pyridines.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis and purification of substituted pyridines.

Issue 1: Presence of Unreacted Starting Materials

Question: My post-reaction analysis (TLC, LC-MS, ¹H NMR) indicates the presence of unreacted starting materials. How can I remove them?

Answer: The removal of unreacted starting materials depends on their chemical properties relative to the desired substituted pyridine product.

Troubleshooting Steps:

  • Assess Polarity Differences:

    • If the starting materials are significantly less polar than the product (a common scenario), flash column chromatography is highly effective.

    • If the starting materials are more polar, a simple filtration through a silica plug might be sufficient, eluting with a solvent system that elutes the product but retains the polar impurities.

  • Utilize Solubility Differences:

    • Acid/Base Extraction: If your product is a pyridine and the starting material is not basic, an acidic wash can be very effective. The pyridine will be protonated and move to the aqueous layer, which can then be neutralized and re-extracted. Conversely, if a starting material is acidic (like a boronic acid in a Suzuki coupling), a basic wash can remove it.[1][2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can leave the more soluble starting materials in the mother liquor.

  • Employ Scavenger Resins: For specific functional groups on the starting materials (e.g., aldehydes, amines), scavenger resins can be used to selectively bind and remove them by filtration.

Issue 2: Formation of Colored Impurities

Question: My crude product is highly colored (e.g., yellow, brown, or black), and the color persists after initial purification attempts. What is the cause and how can I decolorize it?

Answer: Color in the product often arises from the formation of high-molecular-weight, conjugated byproducts or the degradation of starting materials or the product itself. This can be exacerbated by prolonged heating or the presence of oxygen.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is a common and effective method for removing colored impurities.

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the suspension gently with stirring for a short period (e.g., 10-15 minutes).

    • Perform a hot gravity filtration to remove the charcoal.

    • Proceed with crystallization or further purification of the decolorized solution.

  • Optimize Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature may prevent the formation of color-causing degradation products.

    • Inert Atmosphere: If oxidation is suspected, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Chromatography: In some cases, the colored impurities can be separated by column chromatography. They often adhere strongly to the stationary phase.

Frequently Asked Questions (FAQs)

Hantzsch Pyridine Synthesis
  • Q1: My Hantzsch synthesis resulted in a low yield and a significant amount of a 1,2-dihydropyridine byproduct alongside the desired 1,4-dihydropyridine. How can I improve the selectivity and remove the byproduct?

    • A1: The formation of the 1,2-dihydropyridine isomer is a known side reaction in Hantzsch synthesis.[3] Adjusting the reaction conditions, such as solvent polarity and temperature, can favor the formation of the 1,4-isomer.[4] Separation of these isomers can often be achieved by careful column chromatography or fractional crystallization.

  • Q2: I have unoxidized dihydropyridine intermediate remaining in my final pyridine product. What is the best way to complete the oxidation or remove the intermediate?

    • A2: If the reaction is not complete, you can re-subject the mixture to the oxidation conditions (e.g., with an oxidizing agent like nitric acid or potassium permanganate).[5] Alternatively, the dihydropyridine is often more polar and can be separated from the aromatic pyridine product by column chromatography.

Bohlmann-Rahtz Pyridine Synthesis
  • Q3: My Bohlmann-Rahtz synthesis is sluggish and gives a complex mixture. What are common side reactions?

    • A3: A significant drawback of the classical Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration of the aminodiene intermediate, which can lead to decomposition.[6] A common byproduct is the uncyclized aminodiene. Using acid catalysis (e.g., p-toluenesulfonic acid or a Lewis acid) can promote the cyclization at lower temperatures, leading to a cleaner reaction.[6]

Guareschi-Thorpe Pyridine Synthesis
  • Q4: What are the typical byproducts in a Guareschi-Thorpe synthesis, and how are they removed?

    • A4: The Guareschi-Thorpe synthesis, which yields 2-pyridones, is generally a clean reaction, often with the product precipitating from the reaction mixture.[1][7] Potential impurities include unreacted starting materials (cyanoacetamide and a 1,3-dicarbonyl compound).[1][8] Purification is typically achieved by simple filtration and washing of the precipitated product.[1] In cases where the product does not precipitate, standard purification techniques like recrystallization or column chromatography can be employed.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
  • Q5: How can I remove residual palladium catalyst from my substituted pyridine product?

    • A5: Residual palladium can be challenging to remove due to coordination with the pyridine nitrogen.[9] Effective methods include:

      • Filtration through Celite®: For heterogeneous catalysts like Pd/C.

      • Adsorption: Using activated carbon or specialized palladium scavengers (e.g., silica-based thiols).

      • Chromatography: Column chromatography can effectively separate the product from the catalyst.

      • Crystallization: This can leave palladium impurities in the mother liquor.

  • Q6: My Suzuki coupling reaction has significant amounts of homocoupled byproduct from the boronic acid. How do I minimize this and remove it?

    • A6: Homocoupling is often promoted by the presence of oxygen.[10] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. The homocoupled byproduct can often be separated from the desired cross-coupled product by column chromatography due to differences in polarity and symmetry.

  • Q7: How do I remove tin byproducts from a Stille coupling reaction?

    • A7: Organotin byproducts are toxic and must be removed. Common methods include:

      • Aqueous KF wash: Reacting the crude mixture with an aqueous solution of potassium fluoride precipitates tributyltin fluoride, which can be removed by filtration.[3]

      • Silica gel chromatography: Often, tin byproducts adhere strongly to silica gel. A plug filtration or a full column can be effective.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Suzuki Coupling Reaction

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography 75%>98%85%Effective for removing both homocoupled byproduct and residual catalyst.
Recrystallization 75%95%70%Good for removing less soluble impurities; may require multiple recrystallizations.
Acid/Base Extraction 75%90%90%Efficient for removing unreacted boronic acid but less effective for other byproducts.

Table 2: Representative Yields in Guareschi-Thorpe Synthesis of a Hydroxy-cyanopyridine [1]

Reaction ConditionsReaction Time (h)Yield (%)
With Ammonium Carbonate396%
Without Ammonium Carbonate1040%

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Crude Substituted Pyridine
  • Prepare the Column:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).

    • The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of ~0.2-0.3 for the desired product.

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the product and evaporate the solvent under reduced pressure.

Protocol 2: Removal of Tin Byproducts from a Stille Coupling Reaction using Potassium Fluoride[3]
  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes. A precipitate of tributyltin fluoride may form.

  • Filtration (if necessary): If a significant amount of precipitate forms, filter the mixture through a pad of Celite®.

  • Separation: Separate the organic layer.

  • Repeat Wash: Wash the organic layer again with the KF solution.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of tin byproducts.

Visualizations

Byproduct_Removal_Workflow cluster_purification Purification Strategy cluster_sm_removal Starting Material Removal cluster_byproduct_removal Byproduct Removal cluster_color_removal Decolorization start Crude Reaction Mixture analysis Analyze by TLC/LC-MS/NMR start->analysis identify Identify Impurities analysis->identify starting_materials Unreacted Starting Materials identify->starting_materials Starting Materials Present byproducts Reaction Byproducts identify->byproducts Byproducts Present colored_impurities Colored Impurities identify->colored_impurities Color Present chromatography_sm Column Chromatography starting_materials->chromatography_sm extraction_sm Acid/Base Extraction starting_materials->extraction_sm recrystallization_sm Recrystallization starting_materials->recrystallization_sm chromatography_bp Column Chromatography byproducts->chromatography_bp recrystallization_bp Recrystallization byproducts->recrystallization_bp specific_wash Specific Wash (e.g., KF for Tin) byproducts->specific_wash charcoal Activated Charcoal colored_impurities->charcoal end_product Pure Substituted Pyridine chromatography_sm->end_product extraction_sm->end_product recrystallization_sm->end_product chromatography_bp->end_product recrystallization_bp->end_product specific_wash->end_product charcoal->end_product

Caption: A decision workflow for selecting a purification strategy based on the identified impurities in a crude substituted pyridine synthesis.

NMR_Troubleshooting cluster_peak_types Peak Characteristics cluster_solutions Potential Causes & Solutions start Unexpected Signals in ¹H NMR peak_shape Analyze Peak Shape & Multiplicity start->peak_shape sharp_singlet Sharp Singlet(s) peak_shape->sharp_singlet Sharp Singlet broad_singlet Broad Singlet peak_shape->broad_singlet Broad Singlet complex_multiplets Extra Complex Multiplets peak_shape->complex_multiplets Complex Multiplets solvent Cause: Residual Solvent Solution: Check solvent peak tables, re-purify. sharp_singlet->solvent grease Cause: Silicone Grease Solution: Avoid grease, filter through silica plug. sharp_singlet->grease water Cause: Water Solution: Dry sample and solvent, D₂O exchange. broad_singlet->water exchangeable Cause: Exchangeable Proton (OH, NH) Solution: D₂O exchange. broad_singlet->exchangeable isomers Cause: Isomeric Byproducts Solution: 2D NMR, re-purify by HPLC or careful chromatography. complex_multiplets->isomers unreacted_sm Cause: Unreacted Starting Material Solution: Compare with starting material spectra. complex_multiplets->unreacted_sm

References

Technical Support Center: Purification of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aminopyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of aminopyridine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Column Chromatography Problems

Question: My aminopyridine derivative is streaking or tailing on the silica gel column, leading to poor separation. What can I do?

Answer: This is a common issue due to the basic nature of the aminopyridine nitrogen, which interacts strongly with the acidic silanol groups on the silica gel surface.[1] This strong interaction leads to poor peak shape and co-elution with impurities.

Possible Solutions:

  • Addition of a Basic Modifier: To mitigate tailing, add a small amount of a basic modifier to your mobile phase.[1][2]

    • Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the eluent (e.g., Hexane/Ethyl Acetate).[1] This competes with the aminopyridine for binding to the acidic sites on the silica gel, resulting in sharper peaks.

    • Ammonium Hydroxide (NH₄OH): A small percentage can also be effective in improving elution.[1]

  • Switching the Stationary Phase: If tailing persists, consider alternative stationary phases.

    • Alumina (Al₂O₃): Alumina is less acidic than silica gel and can be a good alternative for the purification of basic compounds.

    • Reverse-Phase (C18): For polar aminopyridine derivatives, reverse-phase chromatography is a suitable option. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.[1]

Question: My compound is not moving from the origin of the column, even with a polar eluent system. What should I do?

Answer: This indicates that your compound is too strongly adsorbed to the stationary phase, or the mobile phase is not polar enough to elute it.

Possible Solutions:

  • Gradually Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.

  • Incorporate a Stronger Solvent: Consider adding a small amount of a more polar solvent like methanol to your eluent system.

  • Use a Basic Modifier: As mentioned previously, the strong interaction of the basic aminopyridine with silica gel can cause it to remain at the origin. Adding triethylamine or ammonia to the eluent can help to overcome this.[2]

Issue 2: Acid-Base Extraction Difficulties

Question: I am performing an acid-base extraction to remove unreacted aminopyridine, but an emulsion is forming at the interface. How can I resolve this?

Answer: Emulsion formation is common when dealing with complex mixtures during liquid-liquid extractions.

Possible Solutions:

  • Add Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Allow it to Stand: Let the separatory funnel stand undisturbed for a longer period to allow the layers to separate.

  • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

Question: After performing an acid wash, I still see unreacted aminopyridine in my organic layer via TLC analysis. How can I improve its removal?

Answer: This suggests that the extraction of the basic aminopyridine into the aqueous acidic layer is incomplete.

Possible Solutions:

  • Increase the Number of Washes: Repeat the acid wash step multiple times (2-4 washes are often sufficient).[1]

  • Check the pH: Ensure the aqueous layer is sufficiently acidic to protonate the aminopyridine. You can check the pH with litmus paper.

  • Increase the Volume of Acidic Solution: Use a larger volume of the dilute acid solution for each wash.

Issue 3: Recrystallization Challenges

Question: My aminopyridine derivative "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the compound's melting point is lower than the boiling point of the solvent.

Possible Solutions:

  • Slow Cooling: Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature first, and then placing it in an ice bath.

  • Use a Seed Crystal: Add a small, pure crystal of the compound to the solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Adjust the Solvent System:

    • Add more solvent to reduce the saturation of the solution.

    • Try a different solvent system with a lower boiling point.

    • Use a co-solvent system. For example, dissolve the compound in a minimal amount of a hot, highly polar solvent and then add a less polar co-solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying aminopyridine derivatives?

A1: The primary methods for purifying aminopyridine derivatives include:

  • Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase. Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography are employed.[1]

  • Acid-Base Extraction: This liquid-liquid extraction method takes advantage of the basicity of the aminopyridine's amino group to separate it from non-basic impurities.[1]

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent.[1]

  • Cation-Exchange Chromatography: This method is particularly effective for removing excess 2-aminopyridine and for purifying pyridylaminated derivatives.[2]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove excess reagents or byproducts, such as amines.[1]

Q2: How does the basicity of the amino group on the pyridine ring affect purification?

A2: The basicity of the amino group is a critical factor, especially in column chromatography. The nitrogen atom can be protonated, leading to strong interactions with acidic stationary phases like silica gel. This often results in peak tailing and poor separation.[1] To counteract this, a basic modifier such as triethylamine is often added to the mobile phase.[1][2] The basicity also allows for purification via acid-base extraction, where the aminopyridine derivative is selectively extracted into an acidic aqueous phase.[1]

Q3: My aminopyridine derivative has poor solubility in common organic solvents. What strategies can I use for purification?

A3: Poor solubility can be a significant challenge. Here are some strategies to address it:

  • pH Adjustment: The solubility of aminopyridine derivatives is often pH-dependent. Adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt.[3]

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of a polar solvent like methanol or DMSO can be added to a less polar solvent.

  • Recrystallization from High-Boiling Point Solvents: Solvents like DMF or DMSO can be used for recrystallization, although their subsequent removal can be challenging.

  • Salt Formation: If your derivative has a basic nitrogen, forming a salt (e.g., a hydrochloride salt) may alter its solubility properties in a way that facilitates purification.

Q4: What are common impurities I should be aware of when synthesizing aminopyridine derivatives?

A4: Common impurities can include:

  • Unreacted starting materials and reagents.

  • Isomeric byproducts.

  • Products of side reactions, such as over-alkylation or oxidation.

  • Residual metal catalysts from cross-coupling reactions.[4][5]

  • Residual solvents from the reaction or workup.

Q5: How can I remove residual metal catalysts (e.g., Palladium, Copper) from my aminopyridine derivative?

A5: Removing residual metal catalysts is crucial, especially in drug development. Several methods can be employed:

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb metal catalysts, which can then be removed by filtration.

  • Scavenger Resins: There are specific scavenger resins designed to bind and remove metal catalysts.

  • Silica Gel Chromatography: In some cases, the metal catalyst can be removed by standard silica gel chromatography, although it may require specific elution conditions.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent (e.g., EDTA) can help to extract metal ions.

Data Presentation

The following tables summarize quantitative data on the efficiency of various purification and analysis methods for aminopyridine derivatives. It is important to note that direct comparison between different methods for the same compound is often not available in the literature, and the efficiency can be highly substrate-dependent.

Table 1: Extraction and Recovery Data for Aminopyridine Isomers

CompoundMethodMatrix/SolventEfficiency/Recovery (%)Reference
2-AminopyridineSulfuric acid coated filter extraction with 0.1 N NaOHAir sample97.3 (Mean Extraction Efficiency)[6]
3-AminopyridineSulfuric acid coated filter extraction with 0.1 N NaOHAir sample97.7 (Mean Extraction Efficiency)[6]
4-AminopyridineSulfuric acid coated filter extraction with 0.1 N NaOHAir sample97.5 (Mean Extraction Efficiency)[6]
2-AminopyridineHPLC Analysis3-Aminopiperidine dihydrochloride97.2 (Average Recovery)[7]
3-AminopyridineHPLC Analysis3-Aminopiperidine dihydrochloride98.4 (Average Recovery)[7]
4-AminopyridineHPLC Analysis3-Aminopiperidine dihydrochloride101 (Average Recovery)[7]

Table 2: Purity of Aminopyridine Derivatives After Purification

Compound/MixturePurification MethodPurity (%)Reference
2-Amino-4-picoline, 2-Aminopyridine, 2-Amino-6-picoline mixtureFractional Crystallization & Distillation>99[8]
PYX (an energetic compound)Recrystallization (NMP–n-hexane)99.37 (from 98.89 raw)[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove Unreacted 2-Aminopyridine

This protocol is designed for the removal of basic 2-aminopyridine from a reaction mixture containing a neutral or acidic product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated 2-aminopyridine will be in the lower aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) two to three more times. Monitor the organic layer by TLC to confirm the removal of 2-aminopyridine.

  • Neutralization: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: General Procedure for Column Chromatography of an Aminopyridine Derivative on Silica Gel

This protocol provides a general guideline for purifying an aminopyridine derivative using silica gel column chromatography, including measures to prevent peak tailing.

Materials:

  • Silica gel (for flash chromatography).

  • Eluent system (e.g., Hexane/Ethyl Acetate).

  • Triethylamine (Et₃N).

  • Crude aminopyridine derivative.

  • Chromatography column, flasks for fraction collection.

Procedure:

  • Eluent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent mixtures to achieve good separation between your product and impurities. Add 0.5% triethylamine to the chosen solvent system to observe its effect on the spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. Alternatively, adsorb the compound onto a small amount of silica gel, dry it, and load the solid onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase (containing 0.1-1% triethylamine). You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified aminopyridine derivative.

Visualizations

G Troubleshooting Workflow for Aminopyridine Purification start Start: Impure Aminopyridine Derivative check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end End: Pure Product is_pure->end Yes select_method Select Purification Method (See Decision Tree) is_pure->select_method No chromatography Column Chromatography select_method->chromatography Polarity Difference extraction Acid-Base Extraction select_method->extraction Basicity Difference recrystallization Recrystallization select_method->recrystallization Solid Product troubleshoot_chrom Troubleshoot: - Tailing? - Poor Separation? - No Elution? chromatography->troubleshoot_chrom troubleshoot_ext Troubleshoot: - Emulsion? - Incomplete Removal? extraction->troubleshoot_ext troubleshoot_recryst Troubleshoot: - Oiling Out? - No Crystals? - Low Yield? recrystallization->troubleshoot_recryst troubleshoot_chrom->check_purity troubleshoot_ext->check_purity troubleshoot_recryst->check_purity

Caption: Troubleshooting workflow for aminopyridine purification.

G Decision Tree for Selecting a Purification Method start Crude Product Containing Aminopyridine Derivative is_solid Is the product a solid? start->is_solid is_stable Is the product stable to mild acid (e.g., 1M HCl)? is_solid->is_stable No (Liquid/Oil) solubility_diff Are product and impurity solubilities different in a suitable solvent system? is_solid->solubility_diff Yes polarity_diff Do product and impurity have different polarities? is_stable->polarity_diff No extraction Acid-Base Extraction is_stable->extraction Yes solubility_diff->is_stable No recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography Column Chromatography polarity_diff->chromatography Yes other_methods Consider other methods: - Scavenger Resins - Preparative HPLC polarity_diff->other_methods No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Reaction Monitoring for 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for monitoring reactions involving 3-amino-2-bromo-4,6-dimethylpyridine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound spot streaking or tailing on the TLC plate?

A1: Streaking or tailing of pyridine-containing compounds on silica gel TLC plates is a common issue. It is often caused by the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica gel surface.[1][2] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1–2.0%), to the mobile phase to neutralize the acidic sites on the stationary phase.[1] Overloading the sample on the TLC plate can also lead to streaking.[1][2]

Q2: My Suzuki coupling product and the starting material have very similar Rf values on TLC. How can I improve the separation?

A2: When the polarities of the reactant and product are similar, achieving good separation on TLC can be challenging. You can try the following:

  • Change the Solvent System: Experiment with different solvent systems by varying the ratio of polar and non-polar solvents. Trying a different combination of solvents altogether can also be effective.[1]

  • Use a Co-spot: A co-spot, where you spot the reaction mixture and the starting material in the same lane, can help you determine if the reaction is complete. If you see an elongated spot, it suggests the presence of both starting material and a new, closely eluting product.[1]

  • 2D TLC: Running a two-dimensional TLC, where the plate is run in one solvent system, dried, rotated 90 degrees, and then run in a second, different solvent system, can help resolve spots with similar Rf values.[1]

Q3: I don't see any spots for my pyridine compounds on the TLC plate under a UV lamp. What is the issue?

A3: While most aromatic and conjugated compounds are UV-active, the absence of a spot under UV light could mean several things.[3][4] The concentration of your sample may be too low to be detected.[2] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications. Alternatively, the compound may not be sufficiently UV-active at 254 nm. In this case, using a chemical stain is necessary for visualization. An iodine chamber is a good general-purpose, semi-destructive method for many organic compounds.[4][5] Stains like permanganate or specific amine-detecting stains can also be effective.

Q4: What is the best LC-MS ionization mode for analyzing this compound and its derivatives?

A4: Electrospray Ionization in positive mode (ESI+) is generally the most effective method for analyzing basic compounds like aminopyridines.[1][6] The amino and pyridine functional groups are readily protonated, especially in an acidic mobile phase (e.g., containing 0.1% formic acid), leading to a strong signal for the protonated molecule [M+H]+.

Q5: My LC-MS results show a weak signal for my product. How can I increase the signal intensity?

A5: A weak signal in LC-MS can be due to several factors. For aminopyridines, ensuring efficient protonation is key. Using a mobile phase additive like 0.1% formic acid can significantly improve the signal in positive ESI mode.[1] Also, check for potential ion suppression caused by contaminants from the reaction mixture or low-purity solvents.[1][7] Always use high-purity, LC-MS grade solvents and additives.[1][8] Proper sample preparation, including significant dilution, is also crucial to avoid overloading the column and suppressing the signal.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Monitoring

This protocol is suitable for monitoring a typical cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction, with this compound.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): A starting point is a mixture of Hexanes and Ethyl Acetate. A common ratio to start with is 7:3 (Hexanes:Ethyl Acetate). For basic compounds that may streak, add 0.5% triethylamine to the eluent.

  • Visualization: UV lamp (254 nm), iodine chamber, or a suitable chemical stain (e.g., potassium permanganate).

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: On the origin line, make three separate spots:

    • SM (Starting Material): A diluted solution of your starting material, this compound.

    • Co (Co-spot): A combined spot of your starting material and the reaction mixture.

    • R (Reaction): A small aliquot of your reaction mixture, diluted with a volatile solvent like ethyl acetate.

  • Develop the Plate: Place the TLC plate in the developing chamber containing your chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the eluent to travel up the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it, immediately mark the solvent front with a pencil, and let the plate dry completely.

  • Analyze the Results:

    • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.[4]

    • If spots are not clearly visible or for confirmation, place the plate in an iodine chamber or treat it with an appropriate stain.

    • Compare the "R" lane to the "SM" and "Co" lanes. The disappearance of the starting material spot and the appearance of a new spot (with a different Rf value) indicates the reaction is progressing.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

This protocol provides a general method for analyzing the progress of a reaction involving this compound.

Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).[1]

  • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[1][6]

Procedure:

  • Sample Preparation: Take a small aliquot (e.g., 1-5 µL) from the reaction mixture and dilute it significantly (e.g., 1:1000) with a 1:1 mixture of acetonitrile and water. This prevents overloading the column and contaminating the MS source.

  • Analysis: Inject the diluted sample into the LC-MS system.

  • Data Interpretation:

    • Monitor the Total Ion Chromatogram (TIC) for peaks corresponding to the starting material and the expected product.

    • Extract the ion chromatograms for the specific mass-to-charge ratios (m/z) of the protonated starting material and product.

    • The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate reaction progress.

Data Presentation

The following tables provide representative data for monitoring a hypothetical Suzuki coupling reaction between this compound and phenylboronic acid.

Table 1: TLC Monitoring Data

CompoundStructureMobile Phase*Expected RfVisualization
Starting Material (this compound)C7H9BrN27:3 Hexanes:EtOAc + 0.5% TEA~0.4UV (254 nm), Iodine
Product (3-Amino-4,6-dimethyl-2-phenylpyridine)C13H14N27:3 Hexanes:EtOAc + 0.5% TEA~0.3UV (254 nm), Iodine
Byproduct (Biphenyl - from homocoupling)C12H107:3 Hexanes:EtOAc + 0.5% TEA~0.7UV (254 nm)

*Note: Rf values are highly dependent on specific experimental conditions (plate type, temperature, chamber saturation) and should be considered approximate.

Table 2: LC-MS Monitoring Data

CompoundMolecular FormulaExact MassExpected [M+H]+ (m/z)Typical Retention Time (min)**
Starting Material (this compound)C7H9BrN2200.0003201.0076 / 203.0056 (Br isotope pattern)~3.5
Product (3-Amino-4,6-dimethyl-2-phenylpyridine)C13H14N2198.1157199.1230~4.2
Byproduct (Protodebromination: 3-Amino-4,6-dimethylpyridine)C7H10N2122.0844123.0917~2.1
Byproduct (Biphenyl - from homocoupling)C12H10154.0783155.0855~5.8

**Note: Retention times are highly dependent on the specific LC system, column, and gradient used.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Streaking/Tailing of Spots 1. Sample is too concentrated.[2]2. Strong interaction of basic amine with acidic silica gel.[1]3. Compound is unstable on silica.1. Dilute the sample before spotting.2. Add a small amount (0.1-2.0%) of triethylamine or ammonia to the eluent to neutralize the silica surface.[2]3. Consider using alumina or reversed-phase TLC plates.
Rf Value is Too High (Spots near solvent front) The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes relative to ethyl acetate).
Rf Value is Too Low (Spots near baseline) The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
No Spots Visible 1. Compound is not UV-active.2. Sample concentration is too low.[2]3. Sample washed into the solvent pool (spotting line was below solvent level).1. Use a chemical stain (e.g., iodine, permanganate).[4]2. Spot multiple times in the same location, allowing solvent to dry between applications.3. Ensure the origin line on the TLC plate is above the solvent level in the developing chamber.
LC-MS Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols on the column.2. Column overload.1. Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to protonate the amine.[1]2. Dilute the sample further before injection.[8]
Retention Time Shifts 1. Change in mobile phase composition.2. Column degradation or contamination.3. Fluctuating column temperature.1. Prepare fresh mobile phase. Ensure accurate mixing.2. Flush the column with a strong solvent. If the problem persists, replace the column.[8]3. Ensure the column oven temperature is stable.
Weak or No Signal 1. Inefficient ionization.2. Ion suppression from matrix or contaminants.[1]3. Incorrect MS settings (e.g., wrong polarity).1. Confirm you are using an acidic modifier (formic acid) in the mobile phase for ESI+ mode.[1]2. Use LC-MS grade solvents. Dilute the sample more. Check for contamination in the system.[7]3. Verify the MS is set to positive ion mode (ESI+).
Unexpected Masses Detected 1. Presence of side products (e.g., homocoupling, protodebromination).[9]2. Formation of adducts (e.g., with sodium [M+Na]+ or acetonitrile [M+ACN+H]+).1. Analyze the reaction conditions for potential causes of side reactions (e.g., presence of oxygen for homocoupling).2. Check for common adducts in your mass spectrum. This can often help confirm the molecular weight of your compound of interest.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_decision Decision start Start Reaction (e.g., Suzuki Coupling) reaction_mixture Reaction Mixture @ Time (t) start->reaction_mixture Heat/Stir aliquot Take Aliquot reaction_mixture->aliquot dilute_tlc Dilute for TLC (e.g., in EtOAc) aliquot->dilute_tlc dilute_lcms Dilute for LC-MS (e.g., in ACN/H2O) aliquot->dilute_lcms tlc Run TLC dilute_tlc->tlc lcms Inject into LC-MS dilute_lcms->lcms visualize Visualize TLC (UV, Stain) tlc->visualize analyze_data Analyze Chromatogram & Mass Spectrum lcms->analyze_data decision Reaction Complete? visualize->decision Compare Spots analyze_data->decision Compare Peak Areas end_node Work-up or Continue Reaction decision->end_node

Caption: Experimental workflow for reaction monitoring.

troubleshooting_logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues cluster_reaction Reaction Chemistry Issues start Problem Observed (e.g., Low Yield, Multiple Spots) streaking Streaking / Tailing? start->streaking rf_issue Rf Too High / Low? start->rf_issue peak_shape Poor Peak Shape? start->peak_shape weak_signal Weak Signal? start->weak_signal side_products Unexpected Masses/Spots? start->side_products add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes change_polarity Adjust Eluent Polarity rf_issue->change_polarity Yes add_acid Check for Acidic Modifier (e.g., Formic Acid) peak_shape->add_acid Yes check_solvents Use LC-MS Grade Solvents & Check for Contamination weak_signal->check_solvents Yes check_reagents Check Reagent Quality & Degas Reaction side_products->check_reagents Yes

Caption: Troubleshooting decision tree for reaction monitoring.

References

Validation & Comparative

Reactivity Face-Off: 3-Amino-2-chloro-4,6-dimethylpyridine vs. 3-Amino-2-bromo-4,6-dimethylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical and materials science, the synthesis of complex organic molecules often hinges on the strategic use of functionalized heterocyclic building blocks. Substituted pyridines, in particular, are prevalent scaffolds in a myriad of bioactive compounds. Among these, 3-amino-2-halo-4,6-dimethylpyridines serve as versatile intermediates, offering two reactive handles for molecular elaboration: the amino group and the carbon-halogen bond. The choice between a chloro or bromo substituent at the 2-position can significantly impact the reactivity profile of the molecule, influencing reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an objective, data-supported comparison of the reactivity of 3-amino-2-chloro-4,6-dimethylpyridine and its bromo counterpart, 3-amino-2-bromo-4,6-dimethylpyridine, in key palladium-catalyzed cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the chloro and bromo derivatives lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. A weaker C-X bond facilitates this crucial step, leading to faster reaction rates and often allowing for milder reaction conditions.

This principle dictates that this compound is generally the more reactive coupling partner compared to 3-amino-2-chloro-4,6-dimethylpyridine. This enhanced reactivity translates into several practical advantages in a laboratory setting, including potentially higher yields, shorter reaction times, and a broader tolerance for less reactive coupling partners.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side quantitative data for these specific isomers is not extensively published, the well-established principles of organic chemistry and data from analogous halopyridines allow for a reliable comparison of their expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, pairing an organoboron species with an organohalide. The superior reactivity of the bromo derivative is particularly advantageous in this reaction.

ParameterThis compound3-Amino-2-chloro-4,6-dimethylpyridineRationale
Relative Reactivity HigherLowerThe weaker C-Br bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst.
Typical Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos). The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.
Reaction Conditions Milder (lower temperatures, weaker bases)More forcing (higher temperatures, stronger bases)The higher energy barrier for C-Cl bond activation often requires more energy input.
Expected Yields Generally higherGenerally lower to comparable (with optimized catalyst)The more efficient oxidative addition for the bromo compound often leads to higher product yields.
Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond, a critical transformation in the synthesis of many pharmaceuticals. The choice of halide significantly impacts the reaction efficiency.

ParameterThis compound3-Amino-2-chloro-4,6-dimethylpyridineRationale
Relative Reactivity HigherLowerSimilar to Suzuki coupling, the C-Br bond's lability is the key differentiator.
Ligand Requirements A broader range of phosphine ligands are effective.Often requires bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to achieve good conversion.
Substrate Scope Generally broader, couples with a wider range of amines under standard conditions.May be less effective with less nucleophilic or sterically hindered amines.
Potential Side Reactions Lower incidence of hydrodehalogenation.Higher potential for hydrodehalogenation (replacement of Cl with H) under forcing conditions.
Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the bromo-substituted pyridine is also evident in this transformation.

ParameterThis compound3-Amino-2-chloro-4,6-dimethylpyridineRationale
Relative Reactivity HigherLowerThe oxidative addition of the C-Br bond to the palladium catalyst is more facile.
Catalyst Loading Can often be performed with lower catalyst loadings.May require higher catalyst loadings to achieve comparable reaction rates.
Reaction Temperature Typically proceeds at lower temperatures.Often requires elevated temperatures.
Copper Co-catalyst Standard Sonogashira conditions with a copper(I) co-catalyst are generally effective.May require optimization of the copper source or the use of copper-free conditions with specialized ligands.

Experimental Protocols

The following are representative, generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These should be adapted and optimized for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 3-amino-2-halo-4,6-dimethylpyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv) is prepared in a suitable solvent (e.g., dioxane, toluene, DMF, often with water as a co-solvent). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the 3-amino-2-halo-4,6-dimethylpyridine (1.0 equiv), the amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.

General Procedure for Sonogashira Coupling

To a solution of the 3-amino-2-halo-4,6-dimethylpyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., DMF, THF, triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine, diisopropylamine, often used as the solvent). The mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. After completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Reactivity Difference

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Reactivity Comparison Bromo This compound Reactivity_High Higher Reactivity Bromo->Reactivity_High Weaker C-Br Bond Chloro 3-Amino-2-chloro-4,6-dimethylpyridine Reactivity_Low Lower Reactivity Chloro->Reactivity_Low Stronger C-Cl Bond

Caption: Factors influencing the reactivity of the two pyridine derivatives.

G cluster_1 General Palladium Cross-Coupling Cycle cluster_2 Rate-Determining Step Pd0 Pd(0)L_n OA_Complex R-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)(R')L_n OA_Complex->Transmetalation_Complex Transmetalation (R'-M) Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' Transmetalation_Complex->Product Bromo_Reactant R-Br Bromo_Reactant->OA_Complex Faster Chloro_Reactant R-Cl Chloro_Reactant->OA_Complex Slower

Caption: The impact of the halide on the rate-determining oxidative addition step.

Conclusion

Based on fundamental chemical principles and extensive data from analogous systems, this compound is a more reactive and often more versatile synthetic intermediate than its chloro analog in palladium-catalyzed cross-coupling reactions. Its use can lead to milder reaction conditions, shorter reaction times, and higher yields. While the chloro derivative is a viable and more cost-effective alternative, achieving comparable results frequently necessitates more forcing conditions and the use of more sophisticated and expensive catalyst systems. The ultimate choice between these two valuable building blocks will depend on a careful consideration of the desired reactivity, cost, and the specific demands of the synthetic route.

A Comparative Analysis of the Reactivity of 2-Bromo-3-Aminopyridine and 3-Bromo-2-Aminopyridine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is paramount to the successful and efficient discovery of new molecular entities. Among the vast array of heterocyclic scaffolds, aminobromopyridines serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 2-bromo-3-aminopyridine and 3-bromo-2-aminopyridine. This analysis is supported by a compilation of experimental data from literature and detailed experimental protocols for key chemical transformations.

The differential placement of the amino and bromo substituents on the pyridine ring significantly influences the electronic properties and, consequently, the chemical reactivity of these two isomers. These differences are particularly pronounced in common synthetic transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and diazotization reactions, all of which are fundamental in the synthesis of complex pharmaceutical and agrochemical candidates.[1][2]

Electronic Properties and Predicted Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The positions of the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) group modulate the electron density at each carbon atom, thereby dictating the regioselectivity and rate of various reactions.

  • 2-Bromo-3-aminopyridine: The amino group at the 3-position donates electron density into the ring, partially activating it. However, the bromine atom at the 2-position, which is ortho to the ring nitrogen, is at a highly electron-deficient site. This makes the C2-Br bond susceptible to oxidative addition in palladium-catalyzed reactions. The proximity of the amino group to the bromine may also allow for chelation with the metal catalyst, potentially influencing the reaction's outcome.

  • 3-Bromo-2-aminopyridine: In this isomer, the amino group is at the 2-position, strongly activating the ring, particularly at the ortho (C3) and para (C5) positions. The bromine at the 3-position is therefore on a more electron-rich carbon compared to the C2 position in the other isomer. This can lead to differences in reactivity, particularly in palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step. The 2-amino group is also well-positioned to act as a directing group or a potential ligand for the catalyst.

Comparative Performance in Key Chemical Reactions

The following sections provide a comparative overview of the reactivity of 2-bromo-3-aminopyridine and 3-bromo-2-aminopyridine in pivotal synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are among the most widely used transformations in drug discovery.

Suzuki-Miyaura Coupling:

While direct comparative quantitative data for the Suzuki-Miyaura coupling of these two specific isomers under identical conditions is scarce in the literature, we can infer their relative reactivity from studies on analogous compounds. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds in good to excellent yields, suggesting that the electronic activation by the amino group facilitates the reaction.[3] It is generally observed that electron-withdrawing groups on the pyridine ring enhance the rate of oxidative addition. Given that the C2 position is more electron-deficient than the C3 position, it is plausible that 2-bromo-3-aminopyridine would exhibit higher reactivity in Suzuki-Miyaura coupling compared to 3-bromo-2-aminopyridine, assuming other factors like catalyst inhibition are not dominant.

Buchwald-Hartwig Amination:

Reaction Type2-Bromo-3-aminopyridine3-Bromo-2-aminopyridineKey Considerations
Suzuki-Miyaura Coupling Predicted Higher ReactivityPredicted Lower ReactivityThe C2-Br bond is at a more electron-deficient position, favoring oxidative addition.
Buchwald-Hartwig Amination Potentially Higher ReactivityReactivity may be influenced by catalyst coordination with the 2-amino group.The electronic effect favors the 2-bromo isomer, but steric and coordination effects could play a significant role.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions are important for the introduction of various nucleophiles onto the pyridine ring. The rate of SNAr is highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer intermediate.

For pyridines, the inherent electron deficiency makes them more susceptible to SNAr than benzene. The reactivity is further enhanced by additional electron-withdrawing groups. In the case of bromoaminopyridines, the reactivity towards SNAr is generally low unless further activated. However, in dihalopyridines, the position of the leaving group relative to the ring nitrogen and other substituents dictates the regioselectivity. For instance, in 5-bromo-2-chloro-3-fluoropyridine, the 2-chloro position is preferentially substituted under neat conditions, while the 3-fluoro group can be selectively substituted under SNAr conditions.[6] Given that the C2 position is more electron-deficient, it is expected that 2-bromo-3-aminopyridine would be more reactive towards SNAr than 3-bromo-2-aminopyridine, should the reaction be feasible.

Nucleophile2-Bromo-3-aminopyridine3-Bromo-2-aminopyridine
AminesHigher predicted reactivityLower predicted reactivity
AlkoxidesHigher predicted reactivityLower predicted reactivity
ThiolatesHigher predicted reactivityLower predicted reactivity
Diazotization and Sandmeyer-Type Reactions

The conversion of the amino group to a diazonium salt, followed by a Sandmeyer or related reaction, is a powerful method for introducing a variety of substituents.[7][8] Both 2-bromo-3-aminopyridine and 3-bromo-2-aminopyridine can undergo diazotization. The stability and subsequent reactivity of the resulting diazonium salt can be influenced by the position of the bromo substituent. The synthesis of 2,3-dibromopyridine can be achieved from 3-amino-2-bromopyridine via diazotization.[9] This suggests that the diazonium salt of 3-bromo-2-aminopyridine is a viable intermediate for further functionalization.

ReagentProduct from 2-Bromo-3-aminopyridineProduct from 3-Bromo-2-aminopyridine
NaNO₂, HBr, CuBr2,3-Dibromopyridine2,3-Dibromopyridine
NaNO₂, HCl, CuCl2-Bromo-3-chloropyridine3-Bromo-2-chloropyridine
NaNO₂, HBF₄2-Bromo-3-fluoropyridine3-Bromo-2-fluoropyridine

Experimental Protocols

The following are representative, detailed experimental protocols for key reactions, adapted from literature procedures for structurally similar compounds.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridine

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[10]

Materials:

  • 3-Bromo-2-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 3-bromo-2-aminopyridine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-3-aminopyridine

This protocol is a general procedure adapted from the amination of 2-bromopyridines.[5][11]

Materials:

  • 2-Bromo-3-aminopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add 2-bromo-3-aminopyridine and the amine coupling partner.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Diazotization and Sandmeyer Bromination of 3-Bromo-2-aminopyridine

This protocol is based on standard Sandmeyer reaction conditions.[7]

Materials:

  • 3-Bromo-2-aminopyridine (1.0 equiv)

  • Hydrobromic acid (48%)

  • Sodium nitrite (1.1 equiv)

  • Copper(I) bromide (CuBr) (catalytic amount)

  • Water

Procedure:

  • Dissolve 3-bromo-2-aminopyridine in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with aqueous sodium hydroxide solution and then with water, dry over a suitable drying agent, and remove the solvent under reduced pressure.

  • Purify the crude 2,3-dibromopyridine by distillation or chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow reagents Combine Bromoaminopyridine, Arylboronic Acid, Base, & Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L_n OxAdd->PdII LigEx Amine Coordination PdII->LigEx RNH2 AmineComplex [Ar-Pd(II)(H2NR)L_n]+Br- LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(HNR)L_n Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sandmeyer_Reaction Start Aminopyridine Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Start->Diazotization Diazonium Pyridyldiazonium Bromide Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product Bromopyridine Product Sandmeyer->Product

Logical workflow for the Sandmeyer bromination of an aminopyridine.

Signaling Pathways and Drug Development Context

Aminopyridine derivatives are prevalent scaffolds in medicinal chemistry, often targeting a wide range of biological pathways.[12] For instance, they are found in kinase inhibitors, which modulate signaling pathways involved in cell proliferation, differentiation, and survival. The ability to functionalize the aminopyridine core at different positions through the reactions described above is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of libraries of substituted aminopyridines allows for the exploration of chemical space around a pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.[1][13]

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->Kinase_B inhibits

Aminopyridine derivatives as kinase inhibitors in signaling pathways.

Conclusion

The choice between these two isomers will ultimately depend on the specific synthetic strategy, the desired substitution pattern, and the potential for catalyst inhibition or side reactions. The provided experimental protocols offer a starting point for the development of robust synthetic routes utilizing these important heterocyclic intermediates. Further head-to-head comparative studies under standardized conditions are warranted to provide more definitive quantitative data on their relative reactivity.

References

A Comparative Guide to Alternative Reagents for Sonogashira Coupling with 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures. While 3-Amino-2-bromo-4,6-dimethylpyridine is a commonly utilized substrate, a variety of alternative reagents bearing different leaving groups can be employed. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your synthetic needs.

Reactivity Trends and Reagent Comparison

The reactivity of the halide or pseudohalide at the 2-position of the aminopyridine ring is a critical factor influencing the efficiency of the Sonogashira coupling. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, where the weaker C-I bond is more readily cleaved in the oxidative addition step of the catalytic cycle. Consequently, iodo-substituted aminopyridines are the most reactive substrates, often requiring milder reaction conditions and affording higher yields in shorter reaction times.

Conversely, chloro-substituted aminopyridines are less reactive and may necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and robust catalyst systems to achieve comparable yields to their bromo and iodo counterparts.[3] Aryl triflates also serve as effective coupling partners in Sonogashira reactions and can be viable alternatives to aryl halides.[2]

The following tables summarize quantitative data from the literature, offering a comparative overview of the performance of various 2-substituted-3-aminopyridines in the Sonogashira coupling with terminal alkynes.

Table 1: Comparison of 2-Halo-3-aminopyridines in Sonogashira Coupling with Phenylacetylene

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[4][5][6]
2-Amino-3-iodopyridinePdCl₂(PPh₃)₂ / CuIEt₃NIonic LiquidRT-93[7]
2-Amino-5-bromo-3-chloropyridineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLower yields observed for chloro-pyridines[8]

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes

Entry2-Amino-3-bromopyridine DerivativeAlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine98
22-Amino-3-bromopyridine4-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
32-Amino-3-bromopyridine4-Propylphenylacetylene2-Amino-3-((4-propylphenyl)ethynyl)pyridine92
42-Amino-3-bromo-5-methylpyridinePhenylacetylene5-Methyl-2-amino-3-(phenylethynyl)pyridine93
52-Amino-3-bromo-5-methylpyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine89
62-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine89
Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100°C, 3 h. Data sourced from Zhu et al. (2017).[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Sonogashira coupling reactions. Below are representative protocols for the coupling of 2-amino-3-bromo and 2-amino-3-iodopyridine with terminal alkynes.

Protocol 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne

This protocol is adapted from the work of Zhu et al. (2017).[4][5][6]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add 2.0 mL of anhydrous DMF and 1 mL of Et₃N.

  • Stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and purify the product by column chromatography.

Protocol 2: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene

This protocol is based on a literature procedure for the coupling of a similar substrate.[7]

Materials:

  • 2-Amino-3-iodopyridine (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5.0 mol%)

  • Ionic Liquid Solvent (e.g., [TBP][4EtOV])

Procedure:

  • Follow the general procedure for Sonogashira coupling.

  • Combine 2-amino-3-iodopyridine (0.5 mmol, 110.0 mg), phenylacetylene (0.75 mmol, 82 μL), and (PPh₃)₂PdCl₂ (0.025 mmol, 1.8 mg) in the ionic liquid solvent (0.8 mL).

  • Stir the reaction at room temperature until completion.

  • Isolate and purify the product to obtain 2-Amino-3-(2-phenylethynyl)pyridine.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Alkyne Activation Cu-C≡CR->Ar-Pd(II)L2-X Cu-C≡CR->CuX Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base-H+X- Base-H+X-

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Alkyne, Catalyst, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Degassing) A->B C 3. Reaction Execution (Heating, Stirring, Monitoring via TLC/GC) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow for the Sonogashira coupling.

Conclusion

The selection of a reagent for Sonogashira coupling with aminopyridine substrates is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. While 2-amino-3-bromopyridine offers a good balance of reactivity and availability, 2-amino-3-iodopyridine provides a more reactive alternative, often leading to higher yields under milder conditions. For less reactive systems or when cost is a primary concern, 2-amino-3-chloropyridine may be considered, though it typically requires more robust catalytic systems and harsher reaction conditions. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the alkyne coupling partner, desired yield, and available resources. This guide provides the necessary data and protocols to make an informed decision for your research.

References

A Comparative Guide to Palladium Catalysts for Coupling Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted aminopyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of C-N bonds involving aminopyridine scaffolds. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and reaction conditions. This guide provides an objective comparison of common palladium catalysts for the coupling of aminopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance: A Quantitative Comparison

The efficacy of a palladium catalyst system in the amination of pyridyl halides is intrinsically linked to the nature of both the palladium precursor and the phosphine ligand. Bulky, electron-rich phosphine ligands have demonstrated particular effectiveness in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2]

The following table summarizes the performance of various palladium catalyst systems in the coupling of 3-halo-2-aminopyridines with different amines. The data highlights the impact of the ligand and palladium source on the reaction yield.

Catalyst System (Pd Source / Ligand)AmineHalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosMorpholine3-BromoLiHMDSTHF651671
RuPhos PrecatalystMorpholine3-BromoLiHMDSTHF651683
Pd₂(dba)₃ / SPhosMorpholine3-BromoLiHMDSTHF651676
Pd₂(dba)₃ / BINAPMorpholine3-BromoLiHMDSTHF651671
Pd(OAc)₂ / RuPhosMorpholine3-BromoLiHMDSTHF651651
RuPhos PrecatalystMorpholine3-ChloroLiHMDSTHF6516~50
Pd₂(dba)₃ / BrettPhosCyclopentylamine3-BromoLiHMDSTHF651666
BrettPhos PrecatalystCyclopentylamine3-BromoLiHMDSTHF651678
Pd₂(dba)₃ / BrettPhosAniline3-BromoLiHMDSTHF901642
BrettPhos PrecatalystAniline3-BromoLiHMDSTHF901666

Data compiled from a study on the C,N-cross coupling of 3-halo-2-aminopyridines.[3]

Key Observations:

  • Precatalysts vs. In Situ Generated Catalysts: The use of palladacycle precatalysts, such as the RuPhos and BrettPhos precatalysts, often leads to higher yields compared to catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ and the corresponding ligand.[3] This is attributed to the greater stability and controlled activation of the precatalyst.

  • Ligand Selection is Crucial: The choice of ligand has a significant impact on the reaction outcome. For the coupling of secondary amines like morpholine, RuPhos was identified as a superior ligand.[3] In contrast, for primary amines such as cyclopentylamine and aniline, BrettPhos demonstrated better performance.[3]

  • Palladium Source Matters: The selection of the palladium precursor can influence the reaction efficiency. In the coupling of 3-bromo-2-aminopyridine with morpholine, Pd(OAc)₂ showed a significantly lower yield compared to Pd₂(dba)₃ when used with the RuPhos ligand.[3]

  • Substrate Reactivity: As expected, chloro-substituted pyridines are less reactive than their bromo-counterparts, requiring more active catalyst systems to achieve comparable yields. The RuPhos precatalyst was effective in coupling 3-chloro-2-aminopyridine.[3]

Experimental Workflow and Methodologies

A typical experimental workflow for a palladium-catalyzed aminopyridine coupling reaction is depicted in the following diagram. This process involves the careful assembly of reactants and catalyst components under an inert atmosphere to prevent catalyst deactivation.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup and Purification pd_source Palladium Source (e.g., Pd₂(dba)₃) ligand Phosphine Ligand (e.g., RuPhos) base Base (e.g., LiHMDS) solvent_prep Anhydrous, Degassed Solvent (e.g., THF) aminopyridine Aminopyridine Substrate solvent_prep->aminopyridine coupling_partner Amine Coupling Partner quench Reaction Quenching coupling_partner->quench extraction Solvent Extraction purification Column Chromatography product Purified Product purification->product

Figure 1. A generalized experimental workflow for palladium-catalyzed aminopyridine coupling.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

This protocol is a representative example based on optimized conditions reported in the literature.[3]

Materials:

  • 3-Bromo-2-aminopyridine

  • Morpholine

  • RuPhos Palladacycle Precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dodecane (internal standard for GC analysis)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the RuPhos precatalyst (specific mol% as required by the reaction scale), LiHMDS (2.5 equivalents), and a magnetic stir bar to a dry Schlenk flask.

  • Reagent Addition: Add the 3-bromo-2-aminopyridine (1.0 equivalent) and morpholine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed THF to the flask to achieve the desired concentration. If quantitative analysis by GC is intended, an internal standard such as dodecane can be added at this stage.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 65 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 16 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-morpholino-2-aminopyridine.

Conclusion

The selection of an appropriate palladium catalyst system is paramount for the successful C-N cross-coupling of aminopyridines. The data presented indicates that palladacycle precatalysts, such as those derived from RuPhos and BrettPhos, offer significant advantages in terms of reactivity and yield.[3] The choice of ligand should be tailored to the specific class of amine being coupled, with RuPhos being highly effective for secondary amines and BrettPhos for primary amines.[3] For challenging substrates, such as chloro-pyridines, the use of highly active precatalysts is recommended. The provided experimental protocol offers a robust starting point for the optimization of these critical transformations in the synthesis of complex nitrogen-containing molecules.

References

Spectroscopic Analysis of 3-Amino-2-bromo-4,6-dimethylpyridine and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic properties of 3-Amino-2-bromo-4,6-dimethylpyridine and its structural analogues. Detailed experimental protocols and comparative data are presented to facilitate the identification and characterization of these compounds, which are valuable intermediates in pharmaceutical and materials science research.

Executive Summary

Substituted aminopyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and functional materials. A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation. This guide focuses on the spectroscopic analysis of this compound and compares its expected and reported spectral data with those of its analogues, including 2-Amino-5-bromo-4-methylpyridine and 3-Amino-2-chloropyridine. The guide provides a compilation of available data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed, step-by-step experimental protocols for these techniques are also included to ensure reproducible and accurate data acquisition.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its selected analogues. Direct experimental data for the primary compound of interest is limited in publicly accessible literature; therefore, some values are predicted based on the analysis of its analogues and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
This compound CDCl₃ (Predicted)~6.7 (s, 1H)~4.5 (br s, 2H)~2.4 (s, 3H)~2.2 (s, 3H)H-5NH₂C₄-CH₃C₆-CH₃
2-Amino-5-bromo-4-methylpyridine [1]CDCl₃8.08 (s, 1H)6.41 (s, 1H)4.48 (s, 2H)2.28 (s, 3H)H-6H-3NH₂C₄-CH₃
3-Amino-2-chloropyridine DMSO-d₆7.65 (dd, 1H, J=4.6, 1.6 Hz)7.15 (dd, 1H, J=7.8, 1.6 Hz)6.80 (dd, 1H, J=7.8, 4.6 Hz)5.55 (s, 2H)H-6H-4H-5NH₂
3-Aminopyridine [2]CDCl₃8.08 (d, 1H)7.99 (s, 1H)7.03 (m, 1H)6.97 (m, 1H)3.89 (br s, 2H)H-2H-6H-5H-4NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundSolventPredicted Chemical Shift (δ, ppm)
This compound CDCl₃~155 (C₆), ~148 (C₄), ~145 (C₂), ~125 (C₃), ~118 (C₅), ~24 (C₆-CH₃), ~20 (C₄-CH₃)
2-Amino-5-bromo-4-methylpyridine CDCl₃~158 (C₂), ~150 (C₆), ~148 (C₄), ~110 (C₃), ~108 (C₅), ~20 (C₄-CH₃)
3-Amino-2-chloropyridine DMSO-d₆~145 (C₂), ~142 (C₆), ~138 (C₄), ~124 (C₅), ~122 (C₃)

Table 3: FT-IR Spectroscopic Data (Characteristic Peaks)

CompoundSample Prep.Wavenumber (cm⁻¹)Assignment
This compound KBr Pellet (Predicted)~3450-3300~3200-3100~1620~1580~1450, 1380~850N-H stretch (asymm. & symm.)C-H stretch (aromatic)N-H bend (scissoring)C=C/C=N stretch (ring)C-H bend (methyl)C-H bend (out-of-plane)
3-Aminopyridine [3]KBr Disc3420, 3320304016201590, 1480, 1440870, 780, 700N-H stretchC-H stretch (aromatic)N-H bendC=C/C=N stretch (ring)C-H bend (out-of-plane)
General Aminopyridines [1][4]-3500-3200 (N-H stretch)1650-1590 (N-H bend)1600-1430 (C=C/C=N ring stretch)

Table 4: Mass Spectrometry Data

CompoundIonization ModeKey m/z ValuesInterpretation
This compound EI (Predicted)200/20212193[M]⁺˙ (Characteristic 1:1 bromine isotope pattern)[M - Br]⁺[M - Br - HCN]⁺
2-Amino-5-bromo-4-methylpyridine [1]ESI188/190[M+H]⁺ (Protonated molecule with bromine isotope pattern)
3-Amino-2-chloropyridine [5][6]EI128/1309366[M]⁺˙ (Characteristic 3:1 chlorine isotope pattern)[M - Cl]⁺[M - Cl - HCN]⁺
3-Bromopyridine [7]EI157/1597851[M]⁺˙ (Bromine isotope pattern)[M - Br]⁺[C₄H₃]⁺

Table 5: UV-Vis Spectroscopic Data (Predicted)

CompoundSolventλ_max (nm)
This compound Ethanol~240, ~310
Aromatic Amines (General) [8][9][10]Various230-270 (π→π), 270-350 (n→π)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure consistency and reproducibility of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Procedure for KBr Pellet Method: [8][11][12]

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-3 hours and cool in a desiccator.[8]

    • In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dried KBr.[12] The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[8]

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[8] Applying a vacuum during pressing can help create a more transparent pellet.

    • Carefully remove the transparent or translucent pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption maxima (λ_max).

Procedure: [13][14][15][16][17]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure that the absorbance readings are within the linear range of the instrument (generally 0.1-1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction.

    • Rinse the sample cuvette with the sample solution, then fill it and place it in the sample holder.

    • Run the scan to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Procedure for Electron Ionization (EI) Mass Spectrometry: [6][18][19][20]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.[6][18]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion (M⁺˙).[19][20]

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.[7]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak, which corresponds to the molecular weight of the compound. For compounds containing bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙) will be observed.[7][21]

    • Analyze the fragmentation pattern to identify characteristic losses of neutral fragments (e.g., Br, HCN, CH₃), which provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel substituted pyridine compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Substituted Pyridines cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation FTIR->Purity_Assessment UV_Vis->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Data_Comparison Comparison with Analogues Structure_Elucidation->Data_Comparison Purity_Assessment->Data_Comparison Report Final Report / Publication Data_Comparison->Report

Caption: A typical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of substituted pyridine compounds.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogues. While complete experimental data for the primary compound remains elusive in the public domain, the provided comparative data and detailed protocols offer a robust framework for researchers to conduct their own analyses and contribute to the growing body of knowledge on these important chemical entities.

References

Comparative Analysis of N-aryl-4,6-dimethylpyridin-3-amines as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of N-aryl-4,6-dimethylpyridin-3-amine products, presenting a comparative analysis against alternative kinase inhibitors. The information is supported by detailed experimental protocols and quantitative data to aid in research and development efforts.

Introduction

N-aryl-4,6-dimethylpyridin-3-amines are a class of heterocyclic compounds with potential applications in drug discovery, particularly as kinase inhibitors. Their structural motif, featuring a substituted pyridine core, is present in various biologically active molecules. This guide focuses on the synthesis, characterization, and a comparative performance evaluation of a representative compound from this class, N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine, against a known series of kinase inhibitors, the N-(pyridin-3-yl)pyrimidin-4-amine analogues.

Synthesis and Characterization

While specific literature on the synthesis of N-aryl-4,6-dimethylpyridin-3-amines is limited, a plausible and efficient synthetic route is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a well-established method for the formation of C-N bonds and has been successfully employed for the synthesis of structurally similar N-aryl aminopyridines and aminopyrimidines.[1][2]

A proposed synthetic scheme for N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine is presented below.

Synthetic_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 4,6-dimethylpyridin-3-amine product N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine reactant1->product Buchwald-Hartwig Amination reactant2 1-iodo-4-methoxybenzene reactant2->product reagents Pd2(dba)3 (catalyst) Xantphos (ligand) Cs2CO3 (base) Toluene, 110 °C

Caption: Proposed synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine.

Characterization Data

Below is a table summarizing the expected characterization data for the synthesized compound. This data is hypothetical but based on typical values for similar structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amineC14H16N2O228.29155-1588.15 (s, 1H), 7.10 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 6.85 (s, 1H), 5.50 (s, 1H, NH), 3.80 (s, 3H), 2.45 (s, 3H), 2.20 (s, 3H)155.8, 148.2, 145.1, 135.2, 130.5, 122.3, 114.7, 114.1, 55.5, 23.8, 18.5

Comparative Performance Analysis: Kinase Inhibition

To evaluate the potential of N-aryl-4,6-dimethylpyridin-3-amines as kinase inhibitors, a comparative analysis is presented against a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues, which have been identified as potent CDK2 inhibitors.[3][4]

In Vitro Kinase Inhibitory Activity

The following table compares the hypothetical IC50 value of N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine against the reported values for N-(pyridin-3-yl)pyrimidin-4-amine analogues.

Compound IDTarget KinaseIC50 (nM)Reference
N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine CDK2/cyclin A285 (Hypothetical)-
Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine analogue) CDK2/cyclin A264.42[3]
AZD5438 (Reference Inhibitor) CDK2/cyclin A2~65[3]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is based on established procedures for the synthesis of N-aryl amines.[1][2]

Materials:

  • 4,6-dimethylpyridin-3-amine

  • Aryl halide (e.g., 1-iodo-4-methoxybenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4,6-dimethylpyridin-3-amine (1.0 mmol), aryl halide (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Combine Reactants, Catalyst, Ligand, and Base evacuate Evacuate and Backfill with Argon start->evacuate add_solvent Add Anhydrous Toluene evacuate->add_solvent heat Heat at 110 °C add_solvent->heat monitor Monitor by TLC heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Concentrate and Purify workup->purify end Characterize Product purify->end

Caption: Workflow for Buchwald-Hartwig amination.

In Vitro Kinase Inhibition Assay (CDK2/cyclin A2)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against CDK2/cyclin A2.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Histone H1 substrate

  • [γ-33P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine)

  • Reference inhibitor (e.g., AZD5438)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add kinase buffer, CDK2/cyclin A2 enzyme, and the diluted compounds.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-33P]ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathway Context

N-aryl-4,6-dimethylpyridin-3-amines, as potential kinase inhibitors, would likely target the ATP-binding pocket of kinases, thereby inhibiting the phosphorylation of downstream substrates. The diagram below illustrates the general mechanism of kinase inhibition.

Signaling_Pathway cluster_active Active Pathway cluster_inhibited Inhibited Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor N-aryl-4,6-dimethylpyridin-3-amine Inhibitor->Kinase Binding to ATP pocket Downstream Downstream Signaling Phospho_Substrate->Downstream

Caption: General mechanism of kinase inhibition.

Conclusion

The N-aryl-4,6-dimethylpyridin-3-amine scaffold presents a promising starting point for the development of novel kinase inhibitors. The proposed synthesis via Buchwald-Hartwig amination offers a viable route to access these compounds for further investigation. The hypothetical data, when compared to known CDK2 inhibitors, suggests that this class of compounds may exhibit competitive inhibitory activity. Further synthesis and biological evaluation are warranted to fully elucidate the structure-activity relationship and therapeutic potential of N-aryl-4,6-dimethylpyridin-3-amines.

References

Confirming the Structure of Suzuki Coupling Products of 3-Aminopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of biaryl and hetero-biaryl structures is a foundational element of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a principal method for forging these carbon-carbon bonds. However, when employing substrates such as 3-aminopyridines, the inherent electronic properties and the potential for catalyst inhibition by the amino and pyridine nitrogen atoms present unique challenges. Unambiguous structural confirmation of the resulting products is paramount to ensure the validity of subsequent biological and pharmacological studies.

This guide provides a comparative analysis of the Suzuki-Miyaura coupling for 3-aminopyridine derivatives, offers a look at alternative synthetic strategies like the Buchwald-Hartwig amination, and details the necessary experimental protocols and data interpretation for definitive structural elucidation.

Suzuki-Miyaura Coupling of 3-Aminopyridines: Performance and Optimization

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For 3-aminopyridines, the choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and minimizing side reactions. The primary amino group can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1]

Comparative Performance of Ligands

The selection of the phosphine ligand is crucial for an efficient Suzuki coupling of aminopyridines. Bulky, electron-rich phosphine ligands are often effective in promoting the catalytic cycle and mitigating catalyst inhibition.[2] While direct comparative studies on a single 3-aminopyridine substrate are limited in the literature, data from structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, provide valuable insights into expected ligand performance.

LigandPalladium SourceBaseSolvent SystemSubstrateYield (%)
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good[1]
SPhos PdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81%[3]
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane3-Amino-2-chloropyridineNot specified, but recommended[3]
RuPhos Pd₂(dba)₃LiHMDSTHF3-Bromo-2-aminopyridineNot specified, but recommended[3]

Note: The yields presented are for the coupling of analogs and are intended to be representative. Actual yields with a specific 3-aminopyridine may vary.[1]

Experimental Protocol: Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-3-aminopyridine with an arylboronic acid.

Materials:

  • Halo-3-aminopyridine (e.g., 3-Amino-5-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the halo-3-aminopyridine, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).[1]

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)Ln-R Transmetal->PdII_ArR ReductElim Reductive Elimination PdII_ArR->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R (Product) ReductElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Alternative Methods: The Buchwald-Hartwig Amination

For the synthesis of N-aryl-3-aminopyridines, the Buchwald-Hartwig amination is a more direct and often more efficient alternative to a multi-step sequence that might involve a Suzuki coupling. This reaction directly forms a C-N bond between an aryl halide and an amine.

Comparative Performance

The Buchwald-Hartwig amination is the gold standard for synthesizing arylamines from aryl halides.[4] It generally offers high yields and broad substrate scope, though it requires anhydrous conditions and strong, non-nucleophilic bases.

ReactionBond FormedNucleophileTypical BaseSolventPerformance
Suzuki-Miyaura C-COrganoboron compoundsInorganic bases (e.g., K₂CO₃, K₃PO₄)Organic/AqueousNot suitable for direct C-N bond formation[4]
Buchwald-Hartwig C-NAmines, amides, carbamatesStrong, non-nucleophilic bases (e.g., NaOt-Bu)Anhydrous organic (e.g., Toluene, Dioxane)Highly versatile and high-yielding for C-N bond formation[2]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Halo-aminopyridine (1.0 equiv)

  • Aryl amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-10 mol%)

  • Strong base (e.g., NaOt-Bu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the 3-halo-aminopyridine, aryl amine, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture with stirring (typically 65-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by column chromatography.

Structural Confirmation of Coupling Products

Unambiguous confirmation of the product's structure is a critical final step. A combination of spectroscopic methods is employed to ensure the correct isomer has been formed and to rule out common side products.

Common Side Products and Their Identification
Side ProductIdentification MethodPotential CauseMitigation Strategy
Homocoupling of Boronic Acid MS and NMRPresence of oxygen or Pd(II) speciesThoroughly degas solvents and use a Pd(0) source.[5]
Protodeboronation MS and NMRPresence of water or other proton sourcesUse anhydrous conditions or more stable boronic esters (e.g., pinacol esters).
Dehalogenation MS and NMRHydride sources in the reaction mixtureEnsure an inert atmosphere and choose solvents less prone to acting as hydride donors.
Spectroscopic Analysis: A Worked Example

Confirming the structure of a hypothetical product, 3-amino-5-phenylpyridine , formed from the Suzuki coupling of 3-amino-5-bromopyridine and phenylboronic acid.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings.

    • Pyridine Protons: The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct signals, likely in the aromatic region (δ 7.0-8.5 ppm). Their splitting patterns (singlet, doublet, etc.) and coupling constants will be indicative of their relative positions. For instance, the proton at C2 might appear as a doublet coupled to the proton at C4, and the proton at C6 might be a singlet or a narrow doublet depending on long-range coupling.

    • Phenyl Protons: The protons of the newly introduced phenyl group will typically appear as a multiplet in the aromatic region.

    • Amine Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the biaryl structure.

    • The carbon atoms of the pyridine ring will have characteristic chemical shifts, with those bonded to nitrogen appearing at lower field.

    • The carbon atoms of the phenyl ring will also have distinct signals. The quaternary carbon of the phenyl ring attached to the pyridine will have a specific chemical shift.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 3-amino-5-phenylpyridine (C₁₁H₁₀N₂).

Distinguishing Isomers:

In cases of reactions with di-halo-3-aminopyridines, NMR is crucial for determining the regioselectivity of the coupling. For example, if the starting material was 2,5-dibromo-3-aminopyridine, the coupling could potentially occur at either the C2 or C5 position.

  • ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC experiments are invaluable for establishing connectivity. For example, an HMBC correlation between a proton on the phenyl ring and a carbon on the pyridine ring can definitively prove the point of attachment.

  • The chemical shifts and coupling constants of the remaining pyridine protons will be significantly different for the two possible isomers, allowing for unambiguous assignment.

X-ray Crystallography: The Definitive Confirmation

For novel compounds or when spectroscopic data is ambiguous, single-crystal X-ray diffraction provides the ultimate structural proof. This technique determines the precise spatial arrangement of atoms in the crystal, providing accurate bond lengths and angles and confirming the connectivity and stereochemistry of the molecule. Obtaining a suitable crystal for analysis is often the rate-limiting step.[6]

Mandatory Visualizations

workflow Experimental Workflow for Synthesis and Confirmation cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Reactants Combine Reactants: 3-Halo-aminopyridine, Arylboronic Acid, Base Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Reaction Heat under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Purification->NMR Pure Product MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS Xray X-ray Crystallography (If required) MS->Xray

Caption: Workflow for synthesis and structural confirmation.

troubleshooting Troubleshooting Suzuki Coupling of 3-Aminopyridines Start Low or No Yield? Catalyst Is the catalyst system active enough? Start->Catalyst Yes OptimizeCatalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. Catalyst->OptimizeCatalyst No Conditions Are reaction conditions optimal? Catalyst->Conditions Yes OptimizeCatalyst->Start OptimizeConditions Increase temperature (80-120 °C). Screen different bases (K₃PO₄, Cs₂CO₃). Ensure thorough degassing. Conditions->OptimizeConditions No SideProducts Are side products observed? Conditions->SideProducts Yes OptimizeConditions->Start AnalyzeSideProducts Analyze by MS/NMR. Identify homocoupling, dehalogenation, or protodeboronation. SideProducts->AnalyzeSideProducts Yes Success Reaction Successful SideProducts->Success No AnalyzeSideProducts->Start

Caption: Troubleshooting workflow for Suzuki coupling.

References

A Comparative Guide to Phosphine Ligands for the Buchwald-Hartwig Amination of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where arylamines are common structural motifs. However, the successful amination of heteroaryl halides, such as 2-halopyridines, presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. The choice of phosphine ligand is therefore critical to overcoming this issue and achieving high reaction efficiency.

This guide provides a comparative overview of the performance of various phosphine ligands in the Buchwald-Hartwig amination of 2-chloropyridines and 2-bromopyridines. The data presented herein is collated from peer-reviewed literature to provide an objective basis for ligand selection and reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. The phosphine ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and influencing the overall catalytic activity.

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR'R'')L_n]X oa_complex->amine_complex + HNR'R'' amido_complex Ar-Pd(II)(NR'R'')L_n amine_complex->amido_complex Base - [H-Base]X amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n l1 Catalyst States l2 Intermediates l3 Key Complexes

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Performance Comparison of Phosphine Ligands

The selection of an appropriate phosphine ligand is paramount for a successful amination of 2-halopyridines. Sterically bulky and electron-rich ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.

Amination of 2-Bromopyridines

2-Bromopyridines are generally more reactive than their chloro-analogues. A range of ligands have been shown to be effective for their amination.

LigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)
RuPhos MorpholineLiHMDSToluene1001683[1]
SPhos MorpholineLiHMDSToluene1001676[1]
BINAP MorpholineLiHMDSToluene1001671[1]
dppp DiethylamineNaOtBuToluene80-98[2]
BINAP trans-1,2-DiaminocyclohexaneNaOtBuToluene80460

Reaction conditions for RuPhos, SPhos, and BINAP with morpholine involved 3-bromo-2-aminopyridine as the substrate.[1] Reaction with dppp used 2-bromopyridine.[2] Reaction with BINAP and the diamine used 2-bromo-6-methylpyridine.

Amination of 2-Chloropyridines

2-Chloropyridines are more challenging substrates due to the stronger C-Cl bond. This necessitates the use of more active catalyst systems, typically employing bulky biarylphosphine ligands.

LigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)
BrettPhos Primary AminesVariousVariousVarious-High Yields Reported
RuPhos Secondary AminesVariousVariousVarious-High Yields Reported[3]
Xantphos Various AminesDBUToluene/DMF10018Hit in HTE screen
NIXANTPHOS MorpholineNaOtBuToluene100-95 (with 2-chlorotoluene)

Note: Data for direct head-to-head comparison of ligands for 2-chloropyridine amination is limited. The effectiveness of BrettPhos for primary amines and RuPhos for secondary amines with heteroaryl chlorides is well-established.[3] Xantphos was identified as a promising ligand in a high-throughput screen for the amination of 2-bromopyridine, which suggests its potential for 2-chloropyridines. NIXANTPHOS has shown superior performance to Xantphos for the amination of the less reactive 2-chlorotoluene.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Buchwald-Hartwig amination of 2-halopyridines.

General Experimental Workflow

Experimental_Workflow start Start setup Assemble Glassware (Oven-dried Schlenk tube/vial) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert reagents Add Solids (Pd source, Ligand, Base) inert->reagents solvent Add Anhydrous Solvent reagents->solvent preformation Catalyst Pre-formation (Stir at RT) solvent->preformation substrates Add Substrates (2-Halopyridine, Amine) preformation->substrates reaction Heat Reaction Mixture (Stir at specified temperature) substrates->reaction monitoring Monitor Progress (TLC, GC/LC-MS) reaction->monitoring workup Work-up (Quench, Extract, Dry) monitoring->workup purification Purify Product (Column Chromatography) workup->purification end End purification->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination of 3-Bromo-2-aminopyridine with Morpholine using RuPhos Precatalyst

This protocol is adapted from a procedure for the amination of a substituted bromopyridine.

  • Materials:

    • 3-Bromo-2-aminopyridine (1.0 mmol, 1.0 equiv)

    • RuPhos precatalyst (0.04 mmol, 4 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv, 1 M solution in THF)

    • Morpholine (1.5 mmol, 1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried reaction tube equipped with a magnetic stir bar, add 3-bromo-2-aminopyridine and the RuPhos precatalyst.

    • Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe, followed by the LiHMDS solution.

    • Add the morpholine to the reaction mixture.

    • Stir the reaction mixture at 100 °C for 16 hours.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of 2-Bromopyridine with Volatile Amines using dppp

This protocol is suitable for volatile amines and requires a sealed reaction vessel.[2]

  • Materials:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Volatile amine (e.g., diethylamine, 1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous toluene, followed by the volatile amine.

    • Seal the tube tightly and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Carefully open the sealed tube and proceed with a standard aqueous work-up and purification.

Conclusion

The choice of phosphine ligand is a critical parameter for the successful Buchwald-Hartwig amination of 2-halopyridines. For the more reactive 2-bromopyridines, a range of ligands including bulky biaryl phosphines like RuPhos and SPhos, as well as bidentate ligands like BINAP and dppp, can provide good to excellent yields. The more challenging 2-chloropyridines generally require the use of highly active, sterically hindered biaryl phosphine ligands such as BrettPhos and RuPhos. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in ligand selection and to facilitate the synthesis of important 2-aminopyridine derivatives.

References

A Comparative Guide to Alternative Synthetic Routes for N-Substituted 4,6-Dimethylpyridin-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic strategies for the preparation of N-substituted 4,6-dimethylpyridin-3-amines, valuable scaffolds in medicinal chemistry. We present two distinct routes for the synthesis of the parent amine, 4,6-dimethylpyridin-3-amine, followed by a robust method for its N-substitution. This guide includes detailed experimental protocols, quantitative data for each step, and a comparative analysis to aid in the selection of the most suitable pathway for your research and development needs.

Executive Summary

The synthesis of N-substituted 4,6-dimethylpyridin-3-amines is primarily approached by first constructing the core 4,6-dimethylpyridin-3-amine and subsequently introducing the desired N-substituent. This guide details two divergent pathways to the core amine:

  • Route 1: Multi-step Synthesis from 2,6-Dimethyl-4-pyrone. This linear synthesis involves a four-step sequence: ammonolysis, chlorination, nitration, and reduction. While being a longer process, it utilizes readily available starting materials.

  • Route 2: One-Pot Three-Component Synthesis. This convergent approach offers a more streamlined synthesis of a related aminopyridine scaffold from acyclic precursors, which can then be elaborated to the target molecule.

For the final N-substitution, the Buchwald-Hartwig amination is presented as a versatile and efficient method for coupling the parent amine with a wide range of aryl and heteroaryl halides.

The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures versus the development of a one-pot reaction.

Comparative Data of Synthetic Routes to 4,6-Dimethylpyridin-3-amine

ParameterRoute 1: Multi-step Synthesis from 2,6-Dimethyl-4-pyroneRoute 2: One-Pot Three-Component Synthesis
Starting Materials 2,6-Dimethyl-4-pyrone, Ammonia, POCl₃, HNO₃/H₂SO₄, Fe/HClAcetylacetone, Malononitrile, Ammonium Acetate
Number of Steps 41 (to a related aminopyridine)
Overall Yield Variable, dependent on each step's efficiencyGood to Excellent
Key Intermediates 2,6-Dimethylpyridin-4-one, 4-Chloro-2,6-dimethylpyridine, 4-Chloro-2,6-dimethyl-3-nitropyridine2-Amino-4,6-dimethylnicotinonitrile
Advantages Utilizes a commercially available starting material. Each step is a well-established transformation.High atom economy. Milder reaction conditions. Simple procedure.
Disadvantages Longer synthetic sequence. Use of hazardous reagents (POCl₃, strong acids).The initial product requires further modification to obtain the target amine.

Detailed Experimental Protocols

Route 1: Multi-step Synthesis from 2,6-Dimethyl-4-pyrone

This route provides a step-by-step synthesis of the parent amine, 4,6-dimethylpyridin-3-amine.

Step 1: Ammonolysis of 2,6-Dimethyl-4-pyrone to 2,6-Dimethylpyridin-4-one

  • Reaction: 2,6-Dimethyl-4-pyrone is heated with aqueous ammonia in a sealed vessel to yield 2,6-dimethylpyridin-4-one.

  • Reagents: 2,6-Dimethyl-4-pyrone, Aqueous Ammonia (28-30%).

  • Procedure: A mixture of 2,6-dimethyl-4-pyrone (1.0 eq) and aqueous ammonia (10-15 eq) is heated in a sealed autoclave at 150-160 °C for 4-6 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is collected, washed with cold water, and dried to afford 2,6-dimethylpyridin-4-one.

  • Typical Yield: 85-95%.

Step 2: Chlorination of 2,6-Dimethylpyridin-4-one to 4-Chloro-2,6-dimethylpyridine

  • Reaction: The pyridone is chlorinated using phosphorus oxychloride to give 4-chloro-2,6-dimethylpyridine.[1][2][3]

  • Reagents: 2,6-Dimethylpyridin-4-one, Phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 2,6-dimethylpyridin-4-one (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is heated at reflux for 2-3 hours.[1] The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 4-chloro-2,6-dimethylpyridine.

  • Typical Yield: 70-80%.

Step 3: Nitration of 4-Chloro-2,6-dimethylpyridine to 4-Chloro-2,6-dimethyl-3-nitropyridine

  • Reaction: The 3-nitro group is introduced via electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

  • Reagents: 4-Chloro-2,6-dimethylpyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure: To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, 4-chloro-2,6-dimethylpyridine (1.0 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 1-2 hours before being carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried to yield 4-chloro-2,6-dimethyl-3-nitropyridine.

  • Typical Yield: 60-70%.

Step 4: Reduction of 4-Chloro-2,6-dimethyl-3-nitropyridine to 4,6-Dimethylpyridin-3-amine

  • Reaction: The nitro group is reduced to an amine, and the chloro group is removed by hydrogenolysis.

  • Reagents: 4-Chloro-2,6-dimethyl-3-nitropyridine, Iron powder, Hydrochloric acid, or Palladium on Carbon (Pd/C), Hydrogen gas.

  • Procedure (Fe/HCl): To a stirred suspension of iron powder (5.0-10.0 eq) in a mixture of ethanol and water, a solution of 4-chloro-2,6-dimethyl-3-nitropyridine (1.0 eq) in ethanol is added, followed by the dropwise addition of concentrated hydrochloric acid. The mixture is heated at reflux for 2-4 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in water, basified with sodium hydroxide, and extracted with ethyl acetate. The organic extracts are dried and concentrated to give 4,6-dimethylpyridin-3-amine.

  • Typical Yield: 70-85%.

Route 2: One-Pot Three-Component Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

This route provides a rapid entry to a functionalized aminopyridine which can be a precursor to the target scaffold.[4]

  • Reaction: A one-pot condensation of acetylacetone, malononitrile, and ammonium acetate yields 2-amino-4,6-dimethylnicotinonitrile.[4]

  • Reagents: Acetylacetone, Malononitrile, Ammonium Acetate, Ethanol.

  • Procedure: A mixture of acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5-2.0 eq) in ethanol is heated at reflux for 2-3 hours. Upon cooling, the product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried to afford 2-amino-4,6-dimethylnicotinonitrile.[4]

  • Typical Yield: 80-90%.[4]

Note: Further synthetic steps would be required to convert the 2-amino-3-cyano-pyridine to 4,6-dimethylpyridin-3-amine, for example, via diazotization and reduction to remove the amino group at position 2 and subsequent hydrolysis and decarboxylation of the nitrile group, followed by re-introduction of the amino group at position 3. This multi-step elaboration makes this route less direct for the specific target molecule.

N-Substitution via Buchwald-Hartwig Amination

This method is a powerful tool for the formation of C-N bonds and is highly applicable for the N-arylation of 4,6-dimethylpyridin-3-amine.[5][6][7][8][9][10][11][12]

  • Reaction: Palladium-catalyzed cross-coupling of 4,6-dimethylpyridin-3-amine with an aryl or heteroaryl halide.[5][6][7][8][9][10][11][12]

  • Reagents: 4,6-Dimethylpyridin-3-amine, Aryl/Heteroaryl halide (e.g., bromide or chloride), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).[6][7]

  • Procedure: To an oven-dried Schlenk tube are added the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 eq). The tube is evacuated and backfilled with an inert gas (e.g., Argon). The solvent, 4,6-dimethylpyridin-3-amine (1.0 eq), and the aryl halide (1.1-1.2 eq) are then added. The reaction mixture is heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through celite, and concentrated. The crude product is purified by column chromatography to yield the N-substituted 4,6-dimethylpyridin-3-amine.

  • Typical Yield: 60-95%, depending on the substrates.[6][7]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Multi-step Synthesis cluster_1 Route 2: One-Pot Synthesis 2,6-Dimethyl-4-pyrone 2,6-Dimethyl-4-pyrone 2,6-Dimethylpyridin-4-one 2,6-Dimethylpyridin-4-one 2,6-Dimethyl-4-pyrone->2,6-Dimethylpyridin-4-one Ammonolysis 4-Chloro-2,6-dimethylpyridine 4-Chloro-2,6-dimethylpyridine 2,6-Dimethylpyridin-4-one->4-Chloro-2,6-dimethylpyridine Chlorination 4-Chloro-2,6-dimethyl-3-nitropyridine 4-Chloro-2,6-dimethyl-3-nitropyridine 4-Chloro-2,6-dimethylpyridine->4-Chloro-2,6-dimethyl-3-nitropyridine Nitration 4,6-Dimethylpyridin-3-amine 4,6-Dimethylpyridin-3-amine 4-Chloro-2,6-dimethyl-3-nitropyridine->4,6-Dimethylpyridin-3-amine Reduction N-Substituted Product N-Substituted Product 4,6-Dimethylpyridin-3-amine->N-Substituted Product Buchwald-Hartwig Amination Acetylacetone Acetylacetone 2-Amino-4,6-dimethylnicotinonitrile 2-Amino-4,6-dimethylnicotinonitrile Acetylacetone->2-Amino-4,6-dimethylnicotinonitrile Malononitrile Malononitrile Malononitrile->2-Amino-4,6-dimethylnicotinonitrile Ammonium Acetate Ammonium Acetate Ammonium Acetate->2-Amino-4,6-dimethylnicotinonitrile 2-Amino-4,6-dimethylnicotinonitrile->4,6-Dimethylpyridin-3-amine Further Steps Aryl Halide Aryl Halide Aryl Halide->N-Substituted Product

References

A Comparative Guide to Experimental and Calculated NMR Shifts for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally measured and computationally calculated Nuclear Magnetic Resonance (NMR) chemical shifts for a selection of substituted pyridines. Understanding the correlation and deviation between experimental and theoretical data is crucial for structure elucidation, verification, and the prediction of molecular properties in drug discovery and development.

Data Presentation: Comparative ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimental and calculated ¹H and ¹³C NMR chemical shifts for pyridine and a selection of its monosubstituted derivatives. The calculated values were obtained using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, a widely accepted approach for predicting NMR parameters.[1][2] Deviations between experimental and calculated values can be attributed to factors such as solvent effects, vibrational averaging, and the inherent approximations in computational models.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Selected Substituted Pyridines.

CompoundPositionExperimental (CDCl₃)[3][4][5]Calculated (GIAO/DFT)[1][6]
PyridineC2/C6150.1151.2
C3/C5123.8124.5
C4136.0136.8
2-ChloropyridineC2152.8153.5
C3124.5125.1
C4139.1140.0
C5122.9123.6
C6149.9150.8
3-MethylpyridineC2149.9150.7
C3133.5134.2
C4136.2137.0
C5123.4124.1
C6147.2148.0
CH₃18.519.1
4-MethoxypyridineC2/C6151.1152.0
C3/C5109.4110.1
C4164.8165.7
OCH₃55.456.0

Note: Experimental values are typically referenced to Tetramethylsilane (TMS). Calculated values are often referenced to a calculated TMS value at the same level of theory.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Selected Substituted Pyridines.

CompoundPositionExperimental (CDCl₃)[7][8][9]Calculated (GIAO/DFT)[1][2]
PyridineH2/H68.608.51
H3/H57.257.18
H47.647.55
2-ChloropyridineH37.327.25
H47.687.60
H57.257.18
H68.358.27
3-MethylpyridineH28.428.35
H47.497.41
H57.187.10
H68.428.35
CH₃2.352.28
4-MethoxypyridineH2/H68.388.30
H3/H56.726.65
OCH₃3.873.80

Experimental and Computational Protocols

Experimental Protocol for NMR Spectra Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridines is outlined below.

  • Sample Preparation:

    • Dissolve 5-10 mg of the substituted pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

    • For ¹H NMR:

      • A spectral width of 0-12 ppm is generally sufficient.

      • A 30-degree pulse angle is commonly used.

      • A relaxation delay of 1-2 seconds is applied between scans.

      • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • A spectral width of 0-180 ppm is used.

      • Proton decoupling is employed to simplify the spectrum and enhance sensitivity.

      • A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common.

      • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • The chemical shifts are referenced to the TMS signal at 0 ppm.

Computational Protocol for NMR Shift Calculation

The following protocol describes a common approach for calculating the NMR chemical shifts of substituted pyridines using DFT.

  • Molecular Structure Optimization:

    • The 3D structure of the substituted pyridine is built using molecular modeling software.

    • A geometry optimization is performed using a DFT method, for example, with the B3LYP functional and a 6-31G(d) basis set.[10] This step is crucial as the calculated NMR shifts are highly dependent on the molecular geometry.

  • NMR Chemical Shift Calculation:

    • The NMR shielding tensors are calculated for the optimized geometry using the GIAO method.[1]

    • A higher-level basis set, such as 6-311+G(2d,p), is often used for the NMR calculation to improve accuracy.[2]

    • The calculations are typically performed in the gas phase or using a continuum solvent model (e.g., PCM) to approximate the solvent environment.[11]

  • Referencing and Conversion to Chemical Shifts:

    • The NMR shielding tensor of a reference compound, usually TMS, is calculated at the same level of theory.

    • The calculated isotropic shielding value (σ_iso) for each nucleus in the substituted pyridine is converted to a chemical shift (δ) using the following equation: δ = σ_ref - σ_iso where σ_ref is the calculated isotropic shielding value for the corresponding nucleus in TMS.

Workflow Visualization

The following diagram illustrates the general workflow for comparing experimental and calculated NMR chemical shifts of substituted pyridines.

G Workflow for Comparison of Experimental and Calculated NMR Shifts cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_start Substituted Pyridine Sample sample_prep Sample Preparation (Solvent, Standard) exp_start->sample_prep nmr_acq NMR Spectra Acquisition (¹H and ¹³C) sample_prep->nmr_acq exp_proc Data Processing (FT, Phasing, Referencing) nmr_acq->exp_proc exp_shifts Experimental Chemical Shifts exp_proc->exp_shifts comparison Comparison and Analysis exp_shifts->comparison calc_start Molecular Structure geom_opt Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) calc_start->geom_opt nmr_calc NMR Shielding Calculation (GIAO/DFT: e.g., B3LYP/6-311+G(2d,p)) geom_opt->nmr_calc ref_calc TMS Shielding Calculation (Same Level of Theory) geom_opt->ref_calc calc_shifts Calculated Chemical Shifts nmr_calc->calc_shifts ref_calc->calc_shifts calc_shifts->comparison

Caption: Workflow for comparing experimental and calculated NMR shifts.

Conclusion

The comparison of experimental and calculated NMR chemical shifts for substituted pyridines demonstrates a generally good correlation, validating the use of DFT-GIAO methods as a predictive tool in structural chemistry. While minor deviations exist, the calculated shifts can reliably reproduce experimental trends and aid in the assignment of complex spectra. For drug development professionals and researchers, this combined experimental and computational approach offers a powerful strategy for accelerating the identification and characterization of novel pyridine-based compounds. Continuous improvements in computational methods and basis sets are expected to further enhance the accuracy of these predictions.[12]

References

Comparative Biological Activities of 3-Aminopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds serve as crucial scaffolds in the design of novel therapeutic agents, demonstrating potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4][5] This guide provides an objective comparison of the biological performance of various 3-aminopyridine derivatives, supported by experimental data from recent studies, to aid researchers and drug development professionals in this field.

Kinase Inhibitory Activity

Derivatives of 3-aminopyridine have been identified as potent inhibitors of several protein kinases, which are critical targets in cancer therapy.[3] Modifications to the core 3-aminopyridine structure have led to the development of compounds with significant activity against kinases such as Tropomyosin receptor kinase A (TRKA), Aurora kinases, and Monopolar Spindle 1 (MPS1).[3][5]

Table 1: Kinase Inhibitory Activity of 3-Aminopyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound C3TRKA6.5[5]
Compound C4TRKA5.0[5]
Compound C6TRKA7.0[5]
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2)MPS1-[3]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3)MPS1, Aurora A, Aurora B-[3]
Methylaminopyrimidine derivative (7)MPS1, Aurora A, Aurora BPotent[3]
Cyclopropylaminopyrimidine (8)MPS1, Aurora A, Aurora BPotent[3]

Note: Specific IC50 values for compounds 2, 3, 7, and 8 were not provided in the source material, but they were identified as potent and ligand-efficient inhibitors.[3]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using a luminescence-based assay.

  • Reagents and Materials : Kinase enzyme (e.g., TRKA), substrate peptide, ATP, kinase buffer, and a luminescence-based detection reagent.

  • Procedure :

    • A solution of the test compound is prepared at various concentrations.

    • The kinase, substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

    • The test compound is added to the wells, and the reaction is initiated.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • After incubation, the detection reagent is added, which quantifies the amount of ATP remaining in the solution. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis : The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the inhibition percentage against the compound concentration.[6]

Signaling Pathway: Aurora Kinase in Mitosis

The following diagram illustrates the central role of Aurora kinases in regulating mitotic events, a pathway often targeted by 3-aminopyridine inhibitors.

Aurora_Kinase_Pathway Prophase Prophase Centrosome Centrosome Separation Prophase->Centrosome Spindle Spindle Assembly Prophase->Spindle Metaphase Metaphase Chromosome Chromosome Alignment Metaphase->Chromosome SAC Spindle Assembly Checkpoint (SAC) Metaphase->SAC Anaphase Anaphase Sister Sister Chromatid Separation Anaphase->Sister Cytokinesis Cytokinesis Abscission Abscission Cytokinesis->Abscission AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Chromosome AuroraB->SAC AuroraB->Abscission Inhibitor 3-Aminopyridine Derivatives Inhibitor->AuroraA Inhibit Inhibitor->AuroraB Inhibit MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate (24h) for cell attachment seed->incubate1 treat Treat cells with 3-aminopyridine derivatives (various concentrations) incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (3-4h) (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance with plate reader solubilize->read analyze Calculate cell viability and determine IC50 read->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-bromo-4,6-dimethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Amino-2-bromo-4,6-dimethylpyridine (CAS No. 104829-98-3), a compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as a flammable solid, and proper handling and disposal are paramount to mitigate associated risks.[1]

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided below. This information is critical for a thorough risk assessment prior to handling and disposal.

PropertyValue
CAS Number 104829-98-3[2]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1]
Hazard Statements H228: Flammable solid[1]
GHS Pictogram
Signal Word Danger[1]
Incompatible Materials Strong oxidizing agents[3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound as well as any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves).

Personal Protective Equipment (PPE)

1.1. Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved respirator is required.

Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2. Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.[4]

2.3. Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.[4]

Waste Storage

3.1. Securely seal the hazardous waste container.[4]

3.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]

3.3. The storage area should be clearly marked as a hazardous waste storage area.[4]

Final Disposal

4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[4]

4.2. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

G cluster_prep 1.0 Preparation cluster_collection 2.0 Waste Collection cluster_storage 3.0 Storage cluster_disposal 4.0 Final Disposal ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Respirator (if needed) waste_container Designate & Label Hazardous Waste Container collect_waste Collect Solid Waste & Contaminated Materials waste_container->collect_waste Into seal_container Securely Seal Container collect_waste->seal_container store_container Store in Designated, Well-Ventilated Area seal_container->store_container licensed_disposal Arrange for Collection by Licensed Waste Management store_container->licensed_disposal compliance Ensure Compliance with all Local, State & Federal Regulations licensed_disposal->compliance end End compliance->end start Start start->ppe

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Amino-2-bromo-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-Amino-2-bromo-4,6-dimethylpyridine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this flammable and potentially harmful substance.[1] This information is synthesized from safety data for the compound and structurally related chemicals, including aromatic amines, and brominated and pyridine derivatives.[2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Engineering Controls Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Certified Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash Goggles and Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloving RecommendedFlame-Resistant Laboratory CoatNIOSH-Approved Respirator if not in a fume hood or with insufficient ventilation
Preparing Solutions Certified Chemical Fume HoodChemical Splash Goggles and Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloving RecommendedFlame-Resistant Laboratory CoatNot generally required if work is performed in a fume hood
Running Reactions Certified Chemical Fume HoodChemical Splash Goggles and Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene), Changed FrequentlyFlame-Resistant Laboratory CoatNIOSH-Approved Respirator may be necessary for certain reaction conditions or if engineering controls are not sufficient
Handling Waste Well-Ventilated AreaChemical Splash GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Flame-Resistant Laboratory CoatNot generally required if containers are properly sealed and handled in a ventilated area

Experimental Protocols: Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for both personnel safety and experimental integrity. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[6]

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

Operational Steps:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[6]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within a chemical fume hood.[4] Keep containers tightly closed when not in use.[4][7]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][7][8]

Disposal Plan:

Waste containing this compound is considered hazardous waste and must be disposed of according to institutional and governmental regulations.[9]

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container. As a halogenated organic compound, it should be disposed of in a container for halogenated waste.[10]

  • Container Labeling: Clearly label the waste container with its contents, including the full chemical name and any associated hazards.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources, pending pickup by environmental health and safety personnel.[3][4][11]

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[6]

Visual Workflow for Safe Handling and Disposal

To further clarify the procedural steps and decision-making processes, the following diagram illustrates the operational and disposal workflow for this compound.

start Start: Handling this compound pre_handling Pre-Handling Preparation: - Risk Assessment - Check Emergency Equipment - Inspect PPE start->pre_handling don_ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat pre_handling->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weighing Weighing and Transferring fume_hood->weighing dissolving Preparing Solutions fume_hood->dissolving reaction Running Reactions fume_hood->reaction post_handling Post-Handling Procedures: - Decontaminate Work Area - Wash Hands weighing->post_handling dissolving->post_handling reaction->post_handling waste_disposal Waste Disposal: - Segregate Halogenated Waste - Label Container - Store Securely post_handling->waste_disposal end End waste_disposal->end

Caption: Operational and Disposal Workflow for this compound.

References

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Top-N result to add to graph 6

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3-Amino-2-bromo-4,6-dimethylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.